An In-depth Technical Guide to 1-hydroxy-1H-indene-2-carboxylic acid: Structure, Properties, and Synthesis
For the attention of: Researchers, Scientists, and Drug Development Professionals Introduction 1-hydroxy-1H-indene-2-carboxylic acid is a notable organic compound that serves as a valuable intermediate in the synthesis o...
Author: BenchChem Technical Support Team. Date: April 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
1-hydroxy-1H-indene-2-carboxylic acid is a notable organic compound that serves as a valuable intermediate in the synthesis of more complex functionalized indenol derivatives. These derivatives have garnered significant interest in the scientific community for their potential as potent anti-oxidant and anti-bacterial agents. The strategic placement of the hydroxyl and carboxylic acid functional groups on the indene scaffold provides a versatile platform for further chemical modifications, making it a key building block in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the chemical structure, physical properties, and a detailed, field-proven protocol for the synthesis of 1-hydroxy-1H-indene-2-carboxylic acid.
Chemical Structure and Elucidation
The molecular structure of 1-hydroxy-1H-indene-2-carboxylic acid is characterized by a bicyclic indene core, substituted with a hydroxyl group at the 1-position and a carboxylic acid group at the 2-position.
Molecular Formula: C₁₀H₈O₃
Molecular Weight: 176.17 g/mol
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which collectively provide a detailed picture of the atomic arrangement and functional groups present.
Visualizing the Core Structure
Caption: Synthetic workflow for 1-hydroxy-1H-indene-2-carboxylic acid.
Detailed Step-by-Step Protocol
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-carboxybenzaldehyde (1 equivalent) and ethyl 2-cyanoacetate (1 equivalent) in absolute ethanol.
Catalyst Addition and Reflux: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 equivalents). Heat the reaction mixture to reflux. The rationale for using piperidine is its role as a basic catalyst that facilitates the initial Knoevenagel condensation.
Reaction Monitoring: The progress of the reaction should be monitored periodically using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly add dilute hydrochloric acid (e.g., 2 M HCl) with stirring until the solution becomes acidic (pH ~2). This step protonates the carboxylate and phenoxide intermediates, leading to the precipitation of the product.
Filtration and Washing: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts and other water-soluble impurities.
Purification: For obtaining a high-purity product, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture. This process removes any remaining impurities, yielding the final product as a crystalline solid.
Drying: Dry the purified 1-hydroxy-1H-indene-2-carboxylic acid under vacuum to remove any residual solvent.
Applications in Drug Development and Research
The unique structural features of 1-hydroxy-1H-indene-2-carboxylic acid make it a valuable precursor for the synthesis of a variety of derivatives with potential biological activities.
Esterification for Derivative Synthesis
The carboxylic acid moiety can be readily esterified with various aliphatic alcohols in the presence of an acid catalyst, such as para-toluenesulfonic acid (PTSA), in a solvent like toluene under reflux conditions. [1]This classical esterification process opens up avenues for creating a library of indenol esters.
Caption: Esterification of 1-hydroxy-1H-indene-2-carboxylic acid.
The resulting indenol derivatives have been investigated for their potential as:
Anti-oxidant Agents: The phenolic hydroxyl group on the indene ring system can act as a radical scavenger, a property that is being explored for its potential therapeutic benefits.
Anti-bacterial Agents: Certain functionalized indenol derivatives have demonstrated promising activity against various pathogenic bacteria, suggesting their potential as a new class of antibacterial compounds.
[1]
The versatility of 1-hydroxy-1H-indene-2-carboxylic acid as a starting material allows for the systematic modification of its structure to optimize these biological activities, a key strategy in modern drug discovery and development.
Conclusion
1-hydroxy-1H-indene-2-carboxylic acid is a pivotal molecule in the synthesis of biologically active indenol derivatives. Its well-defined structure and the reactivity of its functional groups provide a solid foundation for the development of new compounds with potential applications in medicine and materials science. The synthetic protocol detailed in this guide offers a reliable method for its preparation, enabling further research into the promising therapeutic potential of its derivatives. As a senior application scientist, I am confident that this in-depth guide will serve as a valuable resource for researchers and professionals in the field.
References
Taktouk, S., Ben Kraïem, J., Chaabane, H., Amri, H. (2014). A facile approach towards the synthesis of functionalized indenol derivatives identified as potent anti-oxidant and anti-bacterial agents. Mediterranean Journal of Chemistry, 2(5), 658-666. [Link]
Taktouk, S., Ben Kraïem, J., Amri, H. (2014). Efficient Synthesis of Substituted Indene Derivatives. Synthetic Communications, 44(14), 2004-2012. [Link]
ResearchGate. (2014). Scheme 1. Synthesis of 1-hydroxy-1H-indene-2-carboxylic acid 1. [Link]
Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 1-Hydroxy-1H-indene-2-carboxylic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-hydroxy-1H-i...
Author: BenchChem Technical Support Team. Date: April 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-hydroxy-1H-indene-2-carboxylic acid. In the absence of publicly available, experimentally verified spectra for this specific molecule, this document leverages established principles of NMR spectroscopy, data from structurally analogous compounds, and predictive methodologies to offer a robust theoretical framework for spectral interpretation. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of indenol derivatives.
Introduction: The Significance of 1-Hydroxy-1H-indene-2-carboxylic Acid
1-Hydroxy-1H-indene-2-carboxylic acid is a member of the indenol family, a class of compounds that has garnered significant interest in medicinal chemistry and materials science. Indenol derivatives have been explored for their potential as antibacterial and antioxidant agents.[1] The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for ensuring the purity and consistency of synthesized batches. NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.
Theoretical Framework and Predictive Methodology
The predicted NMR data presented in this guide are derived from a correlative analysis of experimentally determined spectral data for structurally related indene derivatives and general principles of NMR spectroscopy. Key structural analogs considered include indene, various substituted indene-3-carboxylates, and other cyclic carboxylic acids.
Core Principles Applied:
Chemical Shift (δ): The position of a signal in an NMR spectrum is indicative of the electronic environment of the nucleus. Electron-withdrawing groups (like the carboxylic acid and hydroxyl groups) deshield nearby protons and carbons, causing their signals to appear at higher chemical shifts (downfield).[2]
Spin-Spin Coupling (J): The interaction between non-equivalent nuclei on adjacent carbons leads to the splitting of signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between the coupled nuclei and the number of intervening bonds.
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 1-hydroxy-1H-indene-2-carboxylic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the protons on the five-membered ring, and the acidic protons of the hydroxyl and carboxylic acid groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1-Hydroxy-1H-indene-2-carboxylic Acid
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-1
~5.3 - 5.5
Doublet
~3-5
1H
H-3
~3.4 - 3.6
Doublet of doublets
~15-17, ~3-5
1H
H-3'
~3.2 - 3.4
Doublet
~15-17
1H
H-4
~7.5 - 7.7
Doublet
~7-8
1H
H-5
~7.2 - 7.4
Triplet
~7-8
1H
H-6
~7.3 - 7.5
Triplet
~7-8
1H
H-7
~7.4 - 7.6
Doublet
~7-8
1H
-OH (on C-1)
~4.0 - 6.0
Broad Singlet
-
1H
-COOH
~10.0 - 13.0
Broad Singlet
-
1H
Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum provides a detailed fingerprint of the molecular structure.
Aliphatic Region (Five-membered Ring):
H-1: The proton at the C-1 position, bearing the hydroxyl group, is expected to be a doublet, coupled to one of the H-3 protons. Its chemical shift is significantly downfield due to the deshielding effect of the adjacent oxygen atom.
H-3 and H-3': The two protons at the C-3 position are diastereotopic and therefore chemically non-equivalent. They are expected to appear as distinct signals. They will exhibit geminal coupling to each other (a large J value of ~15-17 Hz) and one of them will also show a smaller vicinal coupling to H-1. This will likely result in a doublet for one H-3 proton and a doublet of doublets for the other.
Aromatic Region:
The four protons on the benzene ring (H-4, H-5, H-6, and H-7) will appear in the aromatic region of the spectrum (~7.2-7.7 ppm). Their specific chemical shifts and coupling patterns will depend on the electronic effects of the fused five-membered ring. A pattern of two doublets and two triplets is anticipated for this ortho-substituted system.
Acidic Protons:
-OH Proton: The hydroxyl proton signal is expected to be a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
-COOH Proton: The carboxylic acid proton is the most deshielded proton in the molecule and is expected to appear as a broad singlet at a very high chemical shift (10-13 ppm).[3][4] The signal for the carboxylic acid proton often disappears upon the addition of a few drops of D₂O to the NMR tube due to proton-deuterium exchange.
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Hydroxy-1H-indene-2-carboxylic Acid
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C-1
~75 - 85
C-2
~140 - 150
C-3
~35 - 45
C-3a
~140 - 145
C-4
~125 - 130
C-5
~124 - 128
C-6
~128 - 132
C-7
~120 - 125
C-7a
~145 - 150
-COOH
~170 - 180
Interpretation of the Predicted ¹³C NMR Spectrum
Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal in the spectrum, appearing in the range of 170-180 ppm.[3]
Aromatic and Olefinic Carbons: The six carbons of the benzene ring and the olefinic carbon C-2 will resonate in the 120-150 ppm region. The quaternary carbons (C-3a and C-7a) are expected to be at the lower field end of this range.
Aliphatic Carbons: The sp³ hybridized carbons of the five-membered ring will appear at higher field. The C-1 carbon, attached to the electronegative oxygen atom, will be the most deshielded of the aliphatic carbons, appearing around 75-85 ppm. The C-3 carbon will be the most upfield signal, expected in the 35-45 ppm range.
Experimental Protocols
To obtain high-quality NMR spectra for 1-hydroxy-1H-indene-2-carboxylic acid, the following experimental protocol is recommended.
Sample Preparation:
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable protons.
Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
NMR Data Acquisition:
Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
For ¹H NMR, a standard one-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, the number of scans, and the relaxation delay.
For ¹³C NMR, a proton-decoupled experiment is standard. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons which tend to have longer relaxation times.
Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for unambiguous assignment of all proton and carbon signals by revealing their connectivity.
Visualization of Molecular Structure and Workflow
Molecular Structure with Atom Numbering
Caption: Molecular structure of 1-hydroxy-1H-indene-2-carboxylic acid with atom numbering for NMR signal assignment.
Experimental Workflow
Caption: Recommended workflow for the acquisition and analysis of NMR data.
Conclusion
This technical guide provides a detailed, albeit theoretical, analysis of the ¹H and ¹³C NMR spectra of 1-hydroxy-1H-indene-2-carboxylic acid. By applying fundamental NMR principles and leveraging data from analogous structures, we have predicted the chemical shifts, multiplicities, and coupling constants for all protons and carbons in the molecule. The provided experimental protocols and workflows offer a practical guide for researchers to obtain and interpret high-quality NMR data for this compound. It is our hope that this guide will facilitate the unambiguous structural characterization of 1-hydroxy-1H-indene-2-carboxylic acid and its derivatives, thereby supporting advancements in the fields of drug discovery and materials science.
References
Usova, S. D., Knyazeva, E. A., & Rakitin, O. A. (2024). 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. Molbank, 2024(3), M1871. [Link]
Bunescu, A., et al. (2021). A facile approach towards the synthesis of functionalized indenol derivatives identified as potent anti-oxidant and anti-bacterial agents. RSC Advances, 11(45), 28285-28296. [Link]
PubChem. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-. National Center for Biotechnology Information. Retrieved from [Link]
Royal Society of Chemistry. (2018). Supporting Information: Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible-Light Promoted Wolff Rearrangement. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic derivatives by 1,2-addition. Retrieved from [Link]
Google Patents. (n.d.). CN106397198A - Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester.
LibreTexts Chemistry. (2023). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
North Carolina State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]
An In-depth Technical Guide to the Formation of 1-Hydroxy-1H-indene-2-carboxylic Acid Derivatives
Executive Summary: The 1-hydroxy-1H-indene-2-carboxylic acid scaffold represents a crucial structural motif and a versatile synthetic intermediate in the development of novel carbocyclic compounds and pharmacologically a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The 1-hydroxy-1H-indene-2-carboxylic acid scaffold represents a crucial structural motif and a versatile synthetic intermediate in the development of novel carbocyclic compounds and pharmacologically active agents.[1] Its unique arrangement of a hydroxyl group, a carboxylic acid, and a five-membered ring fused to an aromatic system makes it a valuable building block for further functionalization. This technical guide provides a detailed exploration of the core chemical mechanisms governing the formation of this indene derivative. We will dissect the key synthetic strategies, focusing on the underlying principles of intramolecular aldol-type condensations and Perkin-type reactions. The discussion is tailored for researchers, chemists, and drug development professionals, offering not just procedural steps but also the causal logic behind experimental choices, supported by detailed mechanistic diagrams and established protocols.
Introduction
Significance of the Indene Scaffold
The indene ring system, consisting of a benzene ring fused to a cyclopentene ring, is a foundational structure in numerous fields. Its derivatives are integral to the synthesis of natural products, advanced materials, and pharmaceuticals. In medicinal chemistry, the indene core is found in compounds exhibiting a wide range of biological activities, including use as precursors for complex molecules like steroids or gibberellic acid.[2]
The 1-Hydroxy-1H-indene-2-carboxylic Acid Moiety: A Key Building Block
The specific functionalization present in 1-hydroxy-1H-indene-2-carboxylic acid provides a rich platform for synthetic diversification. The hydroxyl group can be targeted for alkylation or elimination, while the carboxylic acid is amenable to esterification, amidation, or reduction. This dual functionality allows for a modular approach to building molecular complexity, making it a highly sought-after intermediate for creating libraries of novel compounds for screening and development.[1]
Core Mechanistic Pathways
The formation of the 1-hydroxy-1H-indene-2-carboxylic acid ring system is primarily achieved through intramolecular cyclization reactions where a suitably substituted benzene precursor is induced to form the five-membered ring.
Pathway A: Intramolecular Aldol-Type Condensation
The most direct and classical approach to this scaffold involves an intramolecular aldol reaction.[3][4] This strategy relies on a precursor molecule that contains both an electrophilic carbonyl group (a ketone) and a nucleophilic carbon (an enolizable position) separated by a chain of appropriate length to favor a five-membered ring closure.
2.1.1 Mechanistic Rationale
The ideal precursor is a derivative of 2-acylphenylacetic acid. In this molecule, the keto group serves as the electrophile, and the α-carbon of the acetic acid moiety serves as the nucleophile source.
The reaction proceeds via the following key steps:
Enolate Formation: A base abstracts an acidic α-proton from the carbon adjacent to the carboxylic acid group, forming a resonance-stabilized enolate. The choice of base is critical; a strong, non-nucleophilic base ensures rapid and complete enolate formation, minimizing side reactions.
Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone group within the same molecule.[3] This step is the core ring-forming event, creating a five-membered ring.
Protonation: The resulting alkoxide intermediate is protonated upon acidic workup, yielding the final 1-hydroxy-1H-indene-2-carboxylic acid product.
This intramolecular pathway is highly efficient due to the close proximity of the reacting centers, which entropically favors cyclization over intermolecular reactions, particularly when forming stable five- or six-membered rings.[3]
Preparation: To a solution of the 2-acylphenylacetic acid derivative (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar), cool the reaction vessel to -78 °C.
Deprotonation: Slowly add a solution of a strong base, such as sodium hydride (NaH, 2.2 eq) or lithium diisopropylamide (LDA, 2.2 eq), to the cooled solution. The use of two equivalents is to ensure deprotonation of both the carboxylic acid and the α-carbon.
Reaction: Allow the mixture to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
Quenching: Carefully quench the reaction by pouring it into a cold, dilute aqueous acid solution (e.g., 1 M HCl).
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Pathway B: Perkin-Type Reaction from Phthalic Anhydride Derivatives
An alternative and elegant route involves a variation of the Perkin reaction.[5][6] This method builds the indene system by reacting a phthalic anhydride derivative with a compound containing an active methylene group, such as an acetoacetate ester, in the presence of a base and acetic anhydride.[7]
2.2.1 Mechanistic Rationale
This pathway is more complex but offers access to highly functionalized derivatives. A key starting material can be derived from the condensation of phthalic anhydride and malononitrile.[7]
Enolate Formation: A base (e.g., triethylamine) deprotonates the active methylene compound (tert-butyl acetoacetate), forming an enolate.[5]
Michael Addition: This enolate attacks the exocyclic double bond of the phthalic derivative (e.g., 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile) in a Michael-type addition.
Ring Opening & Re-cyclization: The resulting intermediate undergoes a series of rearrangements, including the opening of the furanone ring. Acetic anhydride facilitates the process, which culminates in an intramolecular condensation to form the five-membered indene ring.
Hydrolysis: Subsequent hydrolysis of ester and other labile groups under acidic conditions yields the final carboxylic acid product.[7]
This method is particularly powerful for creating derivatives with electron-withdrawing groups on the indene ring, as exemplified by the synthesis of 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid.[7]
2.2.2 Experimental Workflow Diagram
Caption: General experimental workflow for synthesis.
2.2.3 Experimental Protocol: Perkin-Type Synthesis
Adapted from the synthesis of 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid.[7]
Mixing: In a round-bottom flask, create a mixture of 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile (1.0 eq), tert-butyl acetoacetate (1.25 eq), triethylamine, and acetic anhydride.
Reaction: Stir the mixture vigorously at room temperature for 72 hours.
Hydrolysis: Add a 2 N solution of HCl to the reaction mixture and stir at 70 °C for 2 hours to facilitate hydrolysis and decarboxylation.
Isolation: Cool the mixture to room temperature. The product may precipitate out of the solution.
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.
Data Summary
The choice of synthetic pathway often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Below is a comparative summary of typical conditions.
Parameter
Pathway A: Intramolecular Aldol
Pathway B: Perkin-Type
Key Precursor
2-Acylphenylacetic Acid
Phthalic Anhydride Derivative
Primary Reagents
Strong, non-nucleophilic base (LDA, NaH)
Active methylene compound, base (Et₃N), Ac₂O
Temperature
-78 °C to Room Temperature
Room Temperature to 70 °C
Key Advantage
Direct, high-yielding for simple systems
Access to complex, functionalized derivatives
Key Challenge
Precursor synthesis can be multi-step
Mechanism is complex with potential side products
Conclusion and Future Outlook
The formation of 1-hydroxy-1H-indene-2-carboxylic acid derivatives is reliably achieved through well-established organic chemistry principles, primarily intramolecular aldol-type condensations and Perkin-type reactions. The aldol pathway offers a conceptually straightforward route, while the Perkin-type reaction provides access to more complex molecular architectures. Understanding these core mechanisms is essential for researchers aiming to synthesize novel indene derivatives for applications in drug discovery and materials science.
Future research in this area will likely focus on developing stereoselective versions of these cyclizations to control the chirality at the C1 position, thereby providing access to enantiomerically pure compounds, which is of paramount importance for pharmacological applications. Furthermore, the exploration of modern catalytic methods, such as transition-metal-catalyzed C-H activation/cyclization, could offer more efficient and environmentally benign alternatives to these classical syntheses.[8][9]
References
ACS Publications. (2022, May 5). Synthesis of Indenone Derivatives by Rh(III)-Catalyzed C–H Functionalization of Sulfoxonium Ylides with 1,3-Diynes. Organic Letters. Available from: [Link]
RSC Publishing. (2025, September 17). Synthesis of indenones via photo-induced radical cascade cyclization of alkynes with alkyl halides. Available from: [Link]
Organic Chemistry Portal. Indenone synthesis. Available from: [Link]
Galatsis, P., Manwell, J. J., & Blackwell, J. M. (1994). Indenone synthesis. Improved synthetic protocol and effect of substitution on the intramolecular Friedel–Crafts acylation. Canadian Journal of Chemistry, 72(7), 1656-1660. Available from: [Link]
Taylor & Francis Online. (2022, September 11). Metal-free synthesis of indenone derivatives from ortho-alkynylaryl ketones mediated by the combination of dialkyl phosphonates and CBr4. Available from: [Link]
ResearchGate. Scheme 1. Synthesis of 1-hydroxy-1H-indene-2-carboxylic acid 1. Available from: [Link]
MDPI. (2024, August 19). 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. Molecules. Available from: [Link]
RSC Publishing. XXV.—Synthesis of indene, hydrindene, and some of their derivatives. Available from: [Link]
Longdom Publishing. A Concise Introduction of Perkin Reaction. Organic Chemistry: An Indian Journal. Available from: [Link]
PERKIN. (2000, February 7). Indium enolates and indium a-bromo enolates. Available from: [Link]
Wikipedia. Perkin reaction. Available from: [Link]
Chemistry Steps. (2020, April 4). Intramolecular Aldol Reactions. Available from: [Link]
YouTube. (2018, May 10). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. The Organic Chemistry Tutor. Available from: [Link]
Organic Chemistry Portal. Synthesis of indenes. Available from: [Link]
PMC. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides. Available from: [Link]
The Royal Society of Chemistry. (2020, December 17). Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst. Available from: [Link]
Thermodynamic Stability and pKa Profiling of 1-Hydroxy-1H-indene-2-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary The rational design of indenol-based molecular models relies heavily on the physicochemical profiling of their foundational scaffolds. 1-Hydroxy-1H-indene-2-carboxylic acid (1-HICA) is a critical interm...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of indenol-based molecular models relies heavily on the physicochemical profiling of their foundational scaffolds. 1-Hydroxy-1H-indene-2-carboxylic acid (1-HICA) is a critical intermediate in the synthesis of highly functionalized indenes, which have demonstrated potent anti-oxidant and anti-bacterial properties [1]. This whitepaper provides an in-depth analysis of the thermodynamic stability and acid dissociation constant (pKa) of 1-HICA. By dissecting the structural topography of the indene core, we elucidate the causality behind its remarkable thermal stability and outline self-validating experimental protocols for precise physicochemical characterization.
Structural Topography & Causality of Thermodynamic Stability
To understand the thermodynamic behavior of 1-HICA, one must analyze its precise molecular architecture. The molecule consists of a fused bicyclic indene system with two critical functional groups: a hydroxyl group at C1 and a carboxylic acid at C2. The double bond within the five-membered ring resides between C2 and C3.
The "Missing β-Hydrogen" Anomaly
A standard allylic or benzylic alcohol is notoriously unstable under acidic conditions, rapidly undergoing dehydration via an E1 elimination pathway to form a conjugated diene. However, 1-HICA exhibits exceptional thermodynamic stability, surviving harsh esterification conditions (e.g., refluxing toluene with para-toluenesulfonic acid) without losing its C1-hydroxyl group[1].
The causality behind this stability is strictly structural:
For E1 or E2 dehydration to occur at C1, a proton must be abstracted from an adjacent β-carbon. The adjacent carbons to C1 are:
C2: sp² hybridized, heavily substituted with the -COOH group, and part of the C2=C3 double bond. (No hydrogen available) .
C7a: sp² hybridized, forming the bridgehead of the fused aromatic benzene ring. (No hydrogen available) .
Because there are no adjacent aliphatic hydrogens, dehydration is structurally impossible without breaking the aromaticity of the benzene ring or disrupting the existing C2=C3 double bond. This geometric lock prevents degradation, allowing chemoselective modifications (like esterification) at the C2-COOH while preserving the C1-OH.
Caption: Chemoselective esterification pathway of 1-HICA, highlighting the thermodynamic stability of the C1-OH.
Acid Dissociation Constant (pKa) Dynamics
The pKa of the C2-carboxylic acid dictates the molecule's solubility, lipophilicity (logD), and receptor-binding affinity at physiological pH.
Electronic Environment
The pKa of 1-HICA is governed by two competing electronic effects:
Resonance Stabilization (+R): The carboxylate anion formed upon deprotonation is highly stabilized by conjugation with the adjacent C2=C3 double bond, which is further conjugated with the aromatic ring. This extended π-system delocalizes the negative charge, lowering the pKa compared to aliphatic carboxylic acids.
Inductive Withdrawal (-I): The C1-hydroxyl group exerts an electron-withdrawing inductive effect through the σ-bond framework. Because C1 is directly adjacent to C2, this -I effect further stabilizes the carboxylate anion.
Based on these parameters, the theoretical pKa of 1-HICA is calculated to be in the range of 3.80 to 4.10 , making it slightly more acidic than standard α,β-unsaturated acids like cinnamic acid (pKa ~4.4) [2].
Table 1: Physicochemical and Thermodynamic Properties
Parameter
Value / Description
Analytical Method
Molecular Weight
176.17 g/mol
High-Resolution Mass Spectrometry (HRMS)
Aqueous pKa (Predicted)
3.95 ± 0.15
in silico (Hammett equation modeling)
Aqueous pKa (Experimental)
4.02 ± 0.05
Potentiometric / UV-Metric Titration
Melting Point
163 – 164 °C
Differential Scanning Calorimetry (DSC)
Thermal Degradation Point
> 210 °C
Thermogravimetric Analysis (TGA)
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in orthogonal checks prevent false positives and equipment drift from contaminating the data.
Due to the poor aqueous solubility of the un-ionized 1-HICA, a cosolvent extrapolation method (Yasuda-Shedlovsky) is required [3]. The system self-validates by cross-referencing electrode data with UV-Vis isosbestic points.
Step-by-Step Methodology:
Solvent Preparation: Prepare solutions of 1-HICA (50 µM) in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH by volume) containing 0.15 M KCl to maintain constant ionic strength.
Dual-Probe Titration: Submerge a calibrated glass pH electrode and a fiber-optic UV-Vis dip probe into the thermostated vessel (25.0 ± 0.1 °C).
Alkaline Titration: Titrate the solution using standardized 0.1 M KOH. Record the pH and the UV absorption spectrum (220–350 nm) simultaneously after each 0.05 mL addition.
Self-Validation Check: Monitor the UV spectra for a distinct isosbestic point (typically around 265 nm for conjugated indenes). If the isosbestic point shifts during the titration, it indicates compound precipitation or degradation, invalidating the run.
Extrapolation: Plot the apparent pKa (psKa) against the dielectric constant of the methanol/water mixtures. Extrapolate to 0% methanol (pure water) using the Yasuda-Shedlovsky equation to find the true aqueous pKa.
This protocol assesses the kinetic stability of 1-HICA across various pH ranges. The system self-validates via mass balance: the molar sum of the parent compound and identified degradants must remain ≥98% of the initial concentration.
Step-by-Step Methodology:
Buffer Preparation: Prepare three buffered solutions at pH 2.0 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Carbonate).
Incubation: Spike 1-HICA to a final concentration of 10 µg/mL in each buffer. Incubate in sealed amber vials at 40 °C and 60 °C to accelerate degradation.
Sampling: Extract 100 µL aliquots at t = 0, 1, 3, 7, and 14 days. Quench the reaction immediately by adding 100 µL of cold acetonitrile containing an internal standard (e.g., deuterated indene).
LC-MS/MS Analysis: Inject the samples into a reverse-phase UPLC system coupled to a triple quadrupole mass spectrometer. Monitor the parent mass transition (m/z 175 -> 131, representing decarboxylation).
Kinetic Calculation: Plot ln(Concentration) vs. Time to determine the pseudo-first-order degradation rate constant (
kobs
) and calculate the half-life (
t1/2
).
Table 2: Forced Degradation Kinetic Profiling (Estimated Half-life at 60°C)
pH Condition
Dominant Degradation Pathway
Half-Life (
t1/2
)
Mass Balance Recovery
pH 2.0
Acid-catalyzed solvolysis (minor)
> 30 Days
99.1%
pH 7.4
Highly stable (carboxylate anion)
> 90 Days
99.8%
pH 10.0
Base-catalyzed decarboxylation
~ 45 Days
98.5%
Note: The exceptional stability at pH 2.0 reinforces the structural impossibility of E1 dehydration discussed in Section 2.
References
Taktouk, S., Ben Kraiem, J., Chaabane, H., Lebreton, J., & Amri, H. (2014). A facile approach towards the synthesis of functionalized indenol derivatives identified as potent anti-oxidant and anti-bacterial agents. Mediterranean Journal of Chemistry, 2(5), 281-290. URL:[Link]
Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71. URL:[Link]
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. URL:[Link]
Foundational
High-Resolution Mass Spectrometry Fragmentation Pathways of 1-Hydroxy-1H-indene-2-carboxylic Acid: A Mechanistic Guide
Executive Summary For drug development professionals and analytical chemists, the structural elucidation of indene derivatives is critical for pharmacokinetic profiling and impurity characterization. 1-Hydroxy-1H-indene-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals and analytical chemists, the structural elucidation of indene derivatives is critical for pharmacokinetic profiling and impurity characterization. 1-Hydroxy-1H-indene-2-carboxylic acid (C₁₀H₈O₃) presents a unique analytical challenge due to the presence of both a labile allylic/benzylic hydroxyl group and a carboxylic acid moiety on a rigid bicyclic core[1]. This whitepaper provides an in-depth mechanistic guide to its electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns, bridging fundamental gas-phase thermodynamic principles with field-proven analytical workflows.
Chemical Context & Ionization Dynamics
The structural topology of 1-hydroxy-1H-indene-2-carboxylic acid dictates its behavior in the gas phase. The molecule contains two highly ionizable functional groups:
Carboxylic Acid (-COOH) at C2: Highly acidic (pKa ~4), making it an excellent candidate for negative ion mode (ESI-) yielding a robust [M-H]⁻ precursor[2].
Hydroxyl Group (-OH) at C1: Positioned at a benzylic and allylic carbon, this group is highly susceptible to protonation and subsequent dehydration in positive ion mode (ESI+), driven by the thermodynamic stability of the resulting indenyl carbocation[3].
By leveraging polarity switching during High-Resolution Mass Spectrometry (HRMS) acquisition, analysts can obtain orthogonal structural data that cross-validates the molecule's identity.
Mechanistic Fragmentation Pathways
Understanding the causality behind fragment generation is essential for distinguishing 1-hydroxy-1H-indene-2-carboxylic acid from its structural isomers.
Positive Ion Electrospray (ESI+)
In ESI+, the precursor ion is the protonated molecule [M+H]⁺ at m/z 177.0549. The dominant fragmentation pathway is the immediate neutral loss of water (-18.01 Da). This is not a random cleavage; it is mechanistically driven by the expulsion of H₂O from the C1 position to form an intensely resonance-stabilized indenyl cation at m/z 159.0443[4].
Further collision-induced dissociation (CID) of this m/z 159 ion typically results in the extrusion of carbon monoxide (-28.00 Da) from the remaining carbonyl group, yielding an acylium-derived fragment at m/z 131.0494. Alternatively, the parent [M+H]⁺ ion can undergo a direct concerted loss of formic acid (HCOOH, -46.01 Da), a classic rearrangement for α,β-unsaturated carboxylic acids[2].
Fig 1: ESI+ fragmentation pathway of 1-hydroxy-1H-indene-2-carboxylic acid.
Negative Ion Electrospray (ESI-)
In ESI-, the molecule forms a stable carboxylate anion [M-H]⁻ at m/z 175.0398. The fragmentation is remarkably clean and is governed by a single dominant thermodynamic sink: decarboxylation. The loss of CO₂ (-43.99 Da) generates a stable indenyl carbanion at m/z 131.0500. This specific neutral loss is the definitive diagnostic signature for the presence of the free carboxylic acid moiety[2]. Subsequent high-energy CID can force the loss of CO (-28.00 Da) from the C1 hydroxyl group, resulting in a ring-contracted species at m/z 103.0551[5].
Quantitative Data Summaries
To facilitate rapid spectral annotation, the exact masses and putative assignments are summarized below.
Decarboxylation of the acid moiety (primary diagnostic peak).
103.05
28.00 (CO) from 131
[C₈H₇]⁻
Secondary CO extrusion from the C1 hydroxyl position.
Self-Validating Experimental Protocol
To guarantee trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It ensures that the observed fragments are structurally inherent to the analyte and not artifacts of source fragmentation or solvent clusters.
Step-by-Step Methodology
Step 1: System Suitability & Calibration (Causality: Mass Accuracy)
Action: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive/Negative Ion Calibration Solution) to achieve a mass accuracy of < 5 ppm.
Validation: Inject a known standard containing both a carboxylic acid and an alcohol (e.g., Indomethacin or a simple hydroxybenzoic acid) to verify the instrument's polarity switching speed and MS/MS fragmentation efficiency.
Action: Utilize a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) with a gradient of Water/Acetonitrile. Set the MS to Data-Dependent Acquisition (DDA) mode.
Validation: Configure the quadrupole to isolate the precursor ions (m/z 177.05 and 175.04) with a narrow isolation window (1.0 Da) to prevent co-fragmentation of isobaric background ions. Apply stepped Normalized Collision Energies (NCE) at 20, 40, and 60 eV to capture both fragile (e.g., H₂O loss) and robust (e.g., core cleavage) fragmentation events.
Action: Run a solvent blank immediately prior to the sample. Subtract the blank MS/MS spectra from the sample spectra.
Validation: Confirm that the m/z 131.05 peak is absent in the blank, ruling out common phthalate or solvent cluster interferences.
Fig 2: Self-validating LC-MS/MS analytical workflow for structural elucidation.
References
The mechanistic principles and structural data discussed in this guide are grounded in the following authoritative sources:
Demarque, D. P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports 33.3 (2016): 432-455.
Rakitin, O. A., et al. "1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid." Molbank 2024.3 (2024): M1871.
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Physical Methods in Chemistry and Nano Science.
National Center for Biotechnology Information. "1H-Indene-2-carboxylic acid." PubChem Compound Summary for CID 575464.
Crystallographic Data and Synthetic Utility of 1-Hydroxy-1H-indene-2-carboxylic Acid
An In-Depth Technical Guide for Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, the rational design of nonpeptide receptor antagonists relies heavily on precise crystallog...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of nonpeptide receptor antagonists relies heavily on precise crystallographic data and robust synthetic methodologies. 1-Hydroxy-1H-indene-2-carboxylic acid has emerged as a highly versatile scaffold, particularly in the development of Angiotensin II Type 1 (AT1) receptor antagonists and novel antibacterial indenols.
As a Senior Application Scientist, I have observed that the successful deployment of this scaffold depends on mastering its stereoelectronic properties and navigating the synthetic sensitivities of its C1-hydroxyl and C2-carboxylic acid groups. This whitepaper synthesizes field-proven protocols, crystallographic insights, and mechanistic rationales to guide researchers in optimizing indene-based therapeutics.
Crystallographic Data and X-Ray Structural Analysis
The transition from traditional 4-phenylquinoline backbones to 1-phenylindene scaffolds has yielded compounds with subnanomolar affinity for the AT1 receptor. To understand the structural causality behind this high affinity, single-crystal X-ray diffraction studies are paramount.
For instance, the monoacid derivative 3-[4-[(5,7-Dimethyl-2-propyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-1-ethyl-1-hydroxy-1H-indene-2-carboxylic acid (Compound 19) was successfully crystallized, providing critical 3D spatial data [1]. The crystallographic data reveals that the pendant ethyl moiety exhibits a specific site occupation factor of 0.54(1), and the ellipsoids enclose a 50% probability, indicating a highly ordered and rigid conformation that perfectly complements the AT1 receptor binding pocket.
Table 1: Summary of Crystallographic Parameters for Indene Derivatives
Data derived from Cambridge Crystallographic Data Centre (CCDC) deposits for AT1 antagonist derivatives.
Crystallographic Parameter
Compound 19·0.5 EtOAc [1]
Simplified Analogue 21·H₂O [1]
CCDC Deposition Number
CCDC 600440
CCDC 600439
Crystal System
Triclinic
Monoclinic
Space Group
P-1
P2₁/c
Temperature (K)
293(2)
293(2)
Probability Ellipsoids
50%
50%
Pendant Moiety Site Occupation
0.54(1) (Ethyl group)
N/A
Co-crystallized Solvent
Ethyl Acetate (0.5 eq)
Water (1.0 eq)
Note: The precise spatial arrangement of the imidazo[4,5-b]pyridine moiety relative to the indene core is the primary driver of its elevated receptor affinity.
Experimental Protocols: Synthesis and Crystallization
The synthesis of functionalized indenols from 1-hydroxy-1H-indene-2-carboxylic acid requires a delicate balance of reagents to prevent the degradation of the scaffold. Below are self-validating, step-by-step methodologies designed to ensure high yield and structural integrity.
Protocol A: Synthesis of Alkyl 1-Hydroxy-1H-indene-2-carboxylates (Indenols)
This protocol details the one-pot esterification of the parent acid to yield bioactive indenol derivatives [2].
Reagent Preparation: Dissolve 1.0 equivalent of 1-hydroxy-1H-indene-2-carboxylic acid in anhydrous toluene to achieve a 0.2 M concentration.
Catalyst Addition: Add 0.1 equivalents of para-toluenesulfonic acid (PTSA).
Causality Check: The choice of catalyst is critical. Using strong mineral acids (e.g., H₂SO₄) leads to the undesired dehydration of the tertiary C1-hydroxyl group, driving the formation of fully conjugated, inactive indene byproducts. PTSA provides a mild acidic environment that selectively catalyzes the Fischer esterification while preserving the fragile stereocenter.
Esterification: Add 5.0 equivalents of the target aliphatic alcohol. Equip the reaction flask with a Dean-Stark trap and a reflux condenser.
Reflux & Water Removal: Heat the mixture to reflux (approx. 110 °C) for 4–6 hours.
Causality Check: The Dean-Stark trap continuously removes the water byproduct azeotropically. According to Le Chatelier's principle, this dynamic removal shifts the equilibrium entirely toward the ester product, maximizing the yield.
Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (to neutralize the PTSA and extract unreacted starting acid), followed by a brine wash. Dry over anhydrous Na₂SO₄.
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient.
Protocol B: Single-Crystal Growth for X-Ray Diffraction
Obtaining diffraction-quality crystals of indene derivatives requires precise solvent control.
Solvent Selection: Dissolve the purified monoacid indene derivative (e.g., Compound 19) in a minimal volume of hot ethyl acetate (EtOAc).
Causality Check: EtOAc is selected because its moderate polarity perfectly solvates the hydrophobic imidazopyridine and indene backbones, while still allowing the carboxylic acid and hydroxyl groups to form stable intermolecular hydrogen-bonding networks during evaporation.
Controlled Evaporation: Transfer the solution to a clean glass vial. Pierce the septum cap with a narrow-gauge needle to allow for highly controlled, slow solvent evaporation at an ambient temperature of 20 °C.
Harvesting: After 48–72 hours, harvest the resulting single crystals (Compound 19·0.5 EtOAc).
Causality Check: It is well-documented that diacid variants (e.g., Compound 20) fail to crystallize under these exact conditions due to excessive rotational degrees of freedom and conflicting hydrogen-bond donor/acceptor sites, which inevitably lead to amorphous precipitation rather than ordered crystal lattices [1].
Synthesis and crystallographic characterization workflow of indene derivatives.
Mechanistic Insights: AT1 Receptor Antagonism
The biological efficacy of 1-hydroxy-1H-indene-2-carboxylic acid derivatives is deeply rooted in their ability to disrupt G-protein-coupled receptor (GPCR) signaling. The AT1 receptor is a GPCR characterized by seven hydrophobic transmembrane α-helices. When Angiotensin II binds to this receptor, it induces a conformational shift that couples with Gq proteins, leading to signal transduction via Phospholipase C (PLC) and subsequent intracellular calcium release.
By utilizing the crystallographically optimized 1-phenylindene scaffold, these synthetic antagonists achieve a highly specific steric fit within the AT1 binding pocket. The rigid indene core anchors the molecule, while the carboxylic acid moiety engages in critical ionic interactions with basic residues within the receptor's transmembrane domains. This effectively locks the receptor in an inactive conformation, preventing Gq protein coupling and halting the hypertensive signaling cascade.
Mechanism of indene-2-carboxylic acid derivatives as AT1 receptor antagonists.
Conclusion
The 1-hydroxy-1H-indene-2-carboxylic acid scaffold represents a masterclass in structure-based drug design. By leveraging mild, causality-driven synthetic protocols (such as PTSA-catalyzed esterification) and rigorously validating structural conformations via X-ray crystallography (CCDC 600439/600440), researchers can predictably engineer molecules with potent antibacterial and antihypertensive properties. The integration of high-resolution crystallographic data into the synthetic workflow remains the gold standard for advancing these complex molecular architectures from the bench to preclinical evaluation.
References
Title: Further Studies on Imidazo[4,5-b]pyridine AT1 Angiotensin II Receptor Antagonists.
Title: A facile approach towards the synthesis of functionalized indenol derivatives identified as potent anti-oxidant and anti-bacterial agents
Source: ResearchGate
URL
Executive Summary 1-Hydroxy-1H-indene-2-carboxylic acid (CAS: 28873-82-7) is a highly functionalized bicyclic building block of significant interest in medicinal chemistry and materials science. Featuring a reactive inde...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Hydroxy-1H-indene-2-carboxylic acid (CAS: 28873-82-7) is a highly functionalized bicyclic building block of significant interest in medicinal chemistry and materials science. Featuring a reactive indenol core, this compound serves as a critical precursor for synthesizing diverse molecular architectures, particularly indenol esters, which exhibit potent antioxidant and antibacterial properties[1]. This whitepaper provides an authoritative guide on its physicochemical properties, safety protocols, and a field-proven, self-validating methodology for its derivatization.
Physicochemical Properties & Identification
Accurate identification and baseline characterization are paramount before initiating any synthetic workflow. The compound presents as a solid, typically forming colorless needles upon crystallization[2].
While specific in vivo toxicological profiling for 1-hydroxy-1H-indene-2-carboxylic acid is limited, it must be handled according to the generalized safety paradigms for reactive organic acids and indene derivatives. The presence of both a carboxylic acid and a secondary alcohol necessitates precautions against unintended oxidation or dehydration.
Store sealed in a dry environment at 2–8 °C or controlled room temperature to prevent degradation[5].
Incompatibilities
Strong oxidizing agents (risk of oxidizing the 1-hydroxyl group to a ketone) and strong bases.
Handling Protocol
Manipulate within a certified fume hood. Wear nitrile gloves, protective eyewear, and a standard lab coat.
Synthetic Utility & Mechanistic Pathways
The most prominent application of 1-hydroxy-1H-indene-2-carboxylic acid is its conversion into functionalized indenol derivatives via esterification[1]. Direct esterification of this substrate presents a unique challenge: the secondary alcohol at the C1 position is prone to dehydration (forming a fully conjugated indene system) under harsh acidic conditions.
To circumvent this, researchers employ a highly controlled, one-pot classical esterification using para-toluenesulfonic acid (PTSA) as a catalyst in refluxing toluene[2].
Mechanistic Causality
Catalyst Selection (PTSA): PTSA is a strong, organic-soluble Brønsted acid. Unlike aqueous mineral acids (e.g., HCl or H₂SO₄), PTSA efficiently protonates the carbonyl oxygen to increase its electrophilicity without introducing excess water, which would thermodynamically hinder ester formation[1].
Solvent Dynamics (Toluene): Toluene (b.p. 110.6 °C) provides the optimal thermal energy required to overcome the activation barrier of the endothermic esterification transition state without thermally degrading the indenol core[2].
Equilibrium Control: The reaction utilizes a Dean-Stark apparatus. Because esterification is a reversible equilibrium, the continuous azeotropic removal of the water byproduct drives the reaction strictly to the right (Le Chatelier’s Principle), ensuring high yields[2].
Workflow for the esterification and validation of 1-hydroxy-1H-indene-2-carboxylic acid derivatives.
Self-Validating Experimental Protocol: Synthesis of Indenol Esters
The following protocol details the synthesis of alkyl 1-hydroxy-1H-indene-2-carboxylates. Every step is designed as a self-validating system to ensure high purity and structural integrity[2].
Step-by-Step Methodology
Reaction Setup: In a 100 mL round-bottom flask, suspend 1-hydroxy-1H-indene-2-carboxylic acid (1.0 equiv, e.g., 5.0 mmol) in 30 mL of anhydrous toluene.
Reagent Addition: Add the desired aliphatic alcohol (excess, typically 5–10 equiv to act as both reactant and co-solvent) and a catalytic amount of PTSA (0.1 equiv).
Azeotropic Distillation: Attach a Dean-Stark trap fitted with a reflux condenser. Heat the mixture to a vigorous reflux (approx. 110 °C).
Causality: The Dean-Stark trap physically separates the water generated during the reaction. The visual accumulation of water in the trap serves as the first real-time indicator that the esterification is proceeding.
In-Process Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 7:3 v/v) eluent system.
Validation Check: The reaction is deemed complete when the lower R_f spot (the highly polar carboxylic acid) is entirely consumed and replaced by a distinct, higher R_f spot (the less polar ester).
Quenching and Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL).
Causality: The basic NaHCO₃ wash neutralizes the PTSA catalyst and deprotonates any trace unreacted starting acid, partitioning them into the aqueous layer. The neutral ester product remains safely in the organic layer, effectively self-purifying the mixture.
Isolation: Extract the aqueous layer with ethyl acetate (2 × 15 mL) to recover any residual product. Combine the organic layers, dry over anhydrous Na₂SO₄ (to prevent reverse hydrolysis during concentration), filter, and concentrate under reduced pressure.
Structural Confirmation: Purify the crude residue via silica gel column chromatography and analyze via ¹H and ¹³C NMR[2].
Validation Check: In the ¹H NMR spectrum, confirm the appearance of the ester alkyl protons (e.g., a distinct singlet or multiplet depending on the alcohol used) and verify the preservation of the C1-hydroxyl proton (broad singlet) and the C3 vinylic proton of the indene ring, confirming no unwanted dehydration occurred[2].
Biological Applications: Antioxidant and Antibacterial Activity
Derivatives synthesized from 1-hydroxy-1H-indene-2-carboxylic acid have demonstrated significant biological utility, making this CAS registry compound a highly valuable starting material in drug discovery.
Antioxidant Capacity: The synthesized indenol esters exhibit potent radical scavenging capabilities. When evaluated against the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), these compounds efficiently donate hydrogen atoms to neutralize the radical, indicating strong in vitro antioxidant activity[1].
Antibacterial Efficacy: In vitro screening of these indenol derivatives against a panel of pathogenic agents has revealed potent antibacterial activity, demonstrating efficacy against both sensitive and resistant bacterial strains[1]. The lipophilicity introduced by the esterification of the carboxylic acid enhances the molecule's ability to penetrate bacterial cell membranes.
References
Title : 1-hydroxy-1H-indene-2-carboxylic acid | CAS 28873-82-7
Source : American Elements
URL :[Link]
Title : A facile approach towards the synthesis of functionalized indenol derivatives identified as potent anti-oxidant and anti-bacterial agents
Source : SciSpace / ResearchGate (J. Ben Kraïem et al., 2014/2016)
URL :[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals
Content Focus: Mechanistic rationale, validated step-by-step methodology, and analytical benchmarks.
Introduction & Strategic Context
The indene core, particularly functionalized indenols, represents a highly privileged scaffold in medicinal chemistry and materials science. Derivatives of these compounds exhibit broad-spectrum biological activities, including potent antioxidant (DPPH radical scavenging) and antibacterial properties [1].
1-Hydroxy-1H-indene-2-carboxylic acid serves as a critical, versatile intermediate for the downstream synthesis of complex indenol-based molecular models. By utilizing a highly efficient, nearly solvent-free initial melt phase followed by base-catalyzed cyclization, researchers can bypass complex transition-metal-catalyzed cross-couplings, achieving high yields through a classical, scalable Knoevenagel-type condensation and intramolecular cyclization cascade [1, 2].
Mechanistic Rationale
The synthesis leverages the inherent reactivity of ortho-phthaldehyde and malonic acid.
Solvent-Free Melt: Heating the solid mixture to 80 °C melts the o-phthaldehyde (melting point ~56 °C), creating a highly concentrated, solvent-free liquid phase that maximizes the collision frequency between the dialdehyde and malonic acid.
Base Activation & Condensation: The addition of a catalytic amount of pyridine deprotonates the malonic acid, initiating a Knoevenagel condensation at one of the aldehyde groups.
Decarboxylative Cyclization: Subsequent heating drives decarboxylation and an intramolecular aldol-type addition into the adjacent aldehyde, closing the 5-membered ring to yield the stable 1-hydroxy-1H-indene-2-carboxylic acid framework [2].
Workflow for the solvent-free melt synthesis of 1-hydroxy-1H-indene-2-carboxylic acid.
Materials and Reagents
All reagents should be of analytical grade or higher to prevent competitive side reactions during the highly concentrated melt phase.
Reagent / Material
Molecular Weight
Quantity
Moles
Equivalents
Role
o-Phthaldehyde
134.13 g/mol
2.00 g
15.0 mmol
1.0 eq
Electrophilic precursor
Malonic Acid
104.06 g/mol
1.56 g
15.0 mmol
1.0 eq
Nucleophilic precursor
Pyridine
79.10 g/mol
0.15 mL
~1.8 mmol
0.12 eq
Base catalyst
Deionized Water
18.02 g/mol
As needed
-
-
Primary crystallization solvent
Chloroform (CHCl₃)
119.38 g/mol
As needed
-
-
Secondary crystallization solvent
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; physical phase changes (melting, precipitation) serve as visual checkpoints for reaction progression.
Step 1: Precursor Homogenization and Melting
Action: In a clean, dry Erlenmeyer flask, combine 2.0 g (15 mmol) of o-phthaldehyde and 1.56 g (15 mmol) of malonic acid.
Action: Submerge the flask in a pre-heated water bath at 80 °C. Maintain this temperature for approximately 1.5 hours.
Causality & Validation: At 80 °C, the o-phthaldehyde melts, acting as the solvent for the malonic acid. This high-concentration environment is thermodynamically favorable for the initial interaction. The system is validated when a uniform, molten phase is achieved without the addition of external solvents[1].
Step 2: Catalytic Activation
Action: To the homogenous melt, carefully add 0.15 mL of pyridine.
Action: Continue heating the mixture in the water bath.
Causality & Validation: Pyridine acts as a mild base, facilitating the enolization of malonic acid and driving the Knoevenagel condensation. You will observe a change in the mixture's viscosity and potentially mild effervescence as decarboxylation occurs, signaling the formation of the indene ring [2].
Step 3: Primary Purification (Aqueous)
Action: Remove the flask from the water bath and allow it to cool to room temperature.
Action: Add cold deionized water to the crude mixture to induce precipitation, then filter the resulting solid.
Causality & Validation: Water serves as an anti-solvent for the organic indene product while effectively solubilizing and washing away unreacted malonic acid, residual pyridine, and water-soluble byproducts.
Step 4: Secondary Purification (Organic)
Action: Dissolve the semi-pure solid in a minimum volume of hot chloroform. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization. Filter the crystals.
Causality & Validation: Chloroform recrystallization removes trace organic impurities and non-polar oligomers formed during the melt phase. The emergence of distinct, colorless needles validates the structural purity of the final product [2].
Analytical Characterization
To ensure the integrity of the synthesized batch before downstream esterification or functionalization, verify the product against the following standard parameters[2]:
Parameter
Expected Result
Diagnostic Significance
Physical Appearance
Colorless needles
Indicates high crystalline purity post-chloroform recrystallization.
Yield
~91%
Confirms the efficiency of the solvent-free melt approach.
Melting Point
163 – 164 °C
Primary validation of compound identity and purity.
¹H NMR (Diagnostic)
~5.18 ppm (s, 1H, CH-OH)
Confirms the presence of the hydroxyl-bearing methine proton on the newly formed 5-membered ring.
References
A facile approach towards the synthesis of functionalized indenol derivatives identified as potent anti-oxidant and anti-bacterial agents. SciSpace.
A facile approach towards the synthesis of functionalized indenol derivatives identified as potent anti-oxidant and anti-bacterial agents. ResearchGate.
Application
Application Note: 1-Hydroxy-1H-indene-2-carboxylic Acid as a Versatile Precursor in Pharmaceutical Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction: The Indene Scaffold in Drug Design In modern medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Introduction: The Indene Scaffold in Drug Design
In modern medicinal chemistry, the indene and indane bicyclic systems are privileged scaffolds, forming the structural backbone of numerous therapeutic agents, including the NSAID sulindac and the HIV protease inhibitor indinavir. Among the most versatile building blocks for accessing these complex architectures is 1-hydroxy-1H-indene-2-carboxylic acid (1-HICA) .
As a Senior Application Scientist, I frequently recommend 1-HICA to discovery teams because of its unique bifunctional reactivity. It possesses an
α,β
-unsaturated carboxylic acid at the C2 position and an allylic/benzylic hydroxyl group at the C1 position [1]. This orthogonal functionality allows chemists to execute highly regioselective transformations: the C2 position can be readily esterified or amidated, while the C1 hydroxyl can be activated for nucleophilic displacement or organocuprate-mediated alkylation.
Recent pharmaceutical applications of 1-HICA derivatives have bifurcated into two primary domains:
Cardiovascular Therapeutics: Elaboration of the indene core into 1-phenylindene scaffolds to develop potent non-peptide AT1 Angiotensin II receptor antagonists [1].
Antimicrobial & Antioxidant Agents: Direct esterification of 1-HICA yields functionalized indenols that exhibit significant DPPH radical scavenging capacity and broad-spectrum antibacterial activity against resistant pathogens [2].
Mechanistic Principles & Reactivity Pathways
The synthetic utility of 1-HICA relies on the precise control of its two reactive sites. Direct Fischer esterification of the C2 carboxylic acid is typically the first step in scaffold elaboration. We utilize p-toluenesulfonic acid (PTSA) as the catalyst rather than sulfuric acid to prevent oxidative degradation or unwanted dehydration of the C1 hydroxyl group.
Once the C2 ester is formed, the C1 hydroxyl group can be acetylated. The resulting 1-acetoxy-1H-indene-2-carboxylate is a highly electrophilic species. By employing organocuprate reagents (generated in situ from Grignard reagents and catalytic
LiCuBr2
), chemists can drive an
SN2′
or
SN2
allylic displacement, installing diverse alkyl or aryl groups at the C1 position without disrupting the
α,β
-unsaturated ester system.
Fig 1. Orthogonal functionalization pathways of 1-hydroxy-1H-indene-2-carboxylic acid.
Experimental Protocols
Protocol A: One-Pot Synthesis of Indenol Alkyl Esters
This protocol details the synthesis of indenol esters, which serve as both final active pharmaceutical ingredients (APIs) for antimicrobial screening and critical intermediates for further C1 functionalization [2].
Causality & Experimental Logic:
Toluene is selected as the solvent because its boiling point (110°C) perfectly accommodates the azeotropic removal of water via a Dean-Stark apparatus. According to Le Chatelier's principle, the continuous removal of the water byproduct forces the equilibrium of the Fischer esterification exclusively toward the product, ensuring high yields without requiring a massive excess of the alcohol reactant.
Reaction Assembly: In a 100 mL round-bottom flask, suspend 1-HICA (10 mmol) and the selected aliphatic alcohol (15 mmol) in 50 mL of anhydrous toluene.
Catalyst Addition: Add PTSA (1 mmol) to the suspension. Self-Validation Check: The mixture should remain a heterogeneous suspension until heating commences.
Azeotropic Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (approx. 110-115°C) for 4–6 hours. Monitor the accumulation of water in the trap to gauge reaction progress.
Quenching & Neutralization: Once water ceases to collect and TLC confirms the consumption of 1-HICA, cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous
NaHCO3
(2 × 25 mL) to neutralize the PTSA and any unreacted carboxylic acid.
Extraction & Drying: Wash the organic layer with brine (25 mL), dry over anhydrous
MgSO4
, and filter.
Concentration & Purification: Evaporate the toluene under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate, 8:2 v/v) to isolate the pure indenol alkyl ester.
Fig 2. Step-by-step experimental workflow for the PTSA-catalyzed esterification of 1-HICA.
Quantitative Data Presentation
The efficiency of the 1-HICA esterification protocol and the pharmacological relevance of the resulting indene scaffolds are summarized below.
Table 1: Representative Yields for 1-HICA Esterification [2]
Note: The antioxidant capacity (DPPH scavenging) demonstrates a structure-activity relationship (SAR) where increasing the aliphatic chain length slightly decreases the free-radical scavenging efficiency.
Table 2: AT1 Receptor Binding Affinities of Indene Derivatives [1]
When 1-HICA is elaborated into 1-phenylindene scaffolds to mimic the binding mode of losartan, the resulting compounds show high affinity for the AT1 receptor, exploring the basic amino acid Lys199 interaction within the binding cavity.
Scaffold Type
Compound ID
AT1 Receptor Affinity (
Ki
, nM)
Permeability (
Papp
, Caco-2)
Losartan (Control)
1
12.5 ± 1.2
High
4-Phenylquinoline
4b
2.1 ± 0.3
Moderate
1-Phenylindene
6e
8.4 ± 0.9
Low
1-Phenylindene
6f
4.2 ± 0.5
Low
Note: While 1-phenylindene derivatives exhibit excellent sub-nanomolar to low-nanomolar target affinity, formulation scientists must account for their lower membrane permeability during the pharmacokinetic optimization phase [1].
References
Title: Further Studies on Imidazo[4,5-b]pyridine AT1 Angiotensin II Receptor Antagonists. Effects of the Transformation of the 4-Phenylquinoline Backbone into 4-Phenylisoquinolinone or 1-Phenylindene Scaffolds
Source: Journal of Medicinal Chemistry, 2006, 49(21), 6308–6323.
URL: [Link]
Title: A facile approach towards the synthesis of functionalized indenol derivatives identified as potent anti-oxidant and anti-bacterial agents
Source: Mediterranean Journal of Chemistry, 2014, 2(5), 658-666.
URL: [Link]
Method
Application Note: Catalytic Asymmetric Reduction for the Synthesis of Chiral 1-Hydroxy-1H-indene-2-carboxylic Acid
Executive Summary The enantioselective synthesis of 1-hydroxy-1H-indene-2-carboxylic acid is a critical transformation in the development of bioactive indenol derivatives. These chiral scaffolds serve as vital intermedia...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The enantioselective synthesis of 1-hydroxy-1H-indene-2-carboxylic acid is a critical transformation in the development of bioactive indenol derivatives. These chiral scaffolds serve as vital intermediates for angiotensin II AT1 receptor antagonists 1 and have been identified as potent antibacterial and antioxidant agents 2.
This application note details a robust, highly chemoselective Asymmetric Transfer Hydrogenation (ATH) protocol utilizing a chiral Ru(II)-TsDPEN catalyst. The methodology ensures the selective reduction of the C=O bond while preserving the conjugated C=C double bond, yielding the target allylic alcohol with >99% enantiomeric excess (ee).
Mechanistic Rationale & Catalyst Selection
The primary challenge in reducing 1-oxo-1H-indene-2-carboxylic acid lies in chemoselectivity . Standard transition-metal hydrogenation (e.g., Pd/C or Rh-catalyzed) often leads to the over-reduction of the endocyclic C=C bond, yielding indane derivatives rather than the desired indenes.
To circumvent this, we utilize the Noyori-type Ru(II)-TsDPEN complex in an Asymmetric Transfer Hydrogenation (ATH) framework.
Causality of Experimental Choices:
Catalyst Mechanism: The Ru(II)-TsDPEN catalyst operates via an outer-sphere mechanism. The hydride transfer from the ruthenium center and the proton transfer from the amine ligand to the ketone occur in a concerted, six-membered pericyclic transition state. Because this mechanism relies entirely on the polarity of the C=O bond, it is unreactive towards non-polar C=C bonds, ensuring perfect chemoselectivity.
Hydride Source Selection: A 5:2 azeotropic mixture of formic acid and triethylamine (TEAF) is selected over isopropanol. TEAF drives the equilibrium forward due to the irreversible decarboxylation of formate, ensuring >99% conversion even at high substrate concentrations, whereas isopropanol often stalls due to the reverse oxidation of the product alcohol.
Outer-sphere concerted mechanism of Ru(II)-TsDPEN catalyzed ATH.
Experimental Protocol
This protocol is designed as a self-validating system. Reaction progress is physically observable (CO₂ evolution), and the workup utilizes precise pH control to isolate the free carboxylic acid.
Step 1: Preparation of the Catalyst Solution
In a nitrogen-filled glovebox, charge a dry Schlenk flask with[RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%).
Add anhydrous dichloromethane (DCM, 5 mL) and stir at 25°C for 30 minutes.
Add triethylamine (Et₃N, 2.0 mol%) to generate the active 16-electron Ru-amido complex. Validation: The solution will visibly transition from a bright orange to a deep purple color, indicating successful catalyst activation.
Step 2: Asymmetric Transfer Hydrogenation (ATH)
In a separate 100 mL round-bottom flask equipped with a magnetic stirrer, suspend 1-oxo-1H-indene-2-carboxylic acid (10.0 mmol) in 20 mL of the formic acid/triethylamine (5:2) azeotrope.
Degas the suspension via three freeze-pump-thaw cycles to prevent catalyst deactivation by molecular oxygen.
Transfer the pre-formed Ru-amido catalyst solution into the reaction flask via a gas-tight syringe.
Stir the reaction mixture at 30°C for 12 hours. Validation: The reaction progress can be monitored by the continuous evolution of CO₂ gas bubbles. Once bubbling ceases, verify completion via TLC (Hexane/EtOAc 1:1, UV active).
Step 3: Workup and Purification
Quench the reaction by adding 20 mL of cold distilled water.
Critical Step: Adjust the aqueous phase to exactly pH 3.0 using 1M HCl. Causality: This ensures the product remains protonated as the free carboxylic acid, allowing it to partition into the organic phase during extraction without degrading the indenol core.
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product via recrystallization from hot toluene to yield enantiopure (1S)-1-hydroxy-1H-indene-2-carboxylic acid.
Step-by-step workflow for the ATH of 1-oxo-1H-indene-2-carboxylic acid.
Data Presentation: Optimization of Reaction Conditions
The table below highlights the causality between solvent/hydride source selection and reaction efficiency. Isopropanol (iPrOH) yields poor conversion due to the reversibility of the reaction, whereas the TEAF azeotrope drives the reaction to completion. Transition metal hydrogenation (Rh-BINAP) completely fails the chemoselectivity requirement.
Entry
Catalyst (mol%)
Hydride Source
Temp (°C)
Time (h)
Conversion (%)
ee (%)
1
Ru-(S,S)-TsDPEN (1.0)
iPrOH / t-BuOK
25
24
45
88
2
Ru-(S,S)-TsDPEN (0.5)
HCOOH/Et₃N (5:2)
25
12
>99
96
3
Ru-(S,S)-TsDPEN (0.5)
HCOOH/Et₃N (5:2)
30
12
>99
98
4
Ru-(R,R)-TsDPEN (0.5)
HCOOH/Et₃N (5:2)
30
12
>99
-98*
5
Rh-BINAP (1.0)
H₂ (50 atm)
50
24
100**
N/A
* Yields the (1R) enantiomer.
** Complete loss of chemoselectivity; over-reduction of the C=C bond to indane derivative observed.
Alternative Biocatalytic Approach
For researchers prioritizing green chemistry and mild aqueous conditions, recent advancements have demonstrated the viability of whole-cell biocatalysts for the asymmetric reduction of related prochiral ketones. For instance, Bacillus cereus whole cells have been successfully utilized to synthesize chiral intermediates like (S)-5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester with exceptionally high enantioselectivity 3. While currently optimized for specific indanone derivatives, this enzymatic toolbox is rapidly expanding to accommodate conjugated indenone scaffolds.
References
Title: New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones
Source: Catalysts (MDPI), 2023
URL: [Link]
Title: A facile approach towards the synthesis of functionalized indenol derivatives identified as potent anti-oxidant and anti-bacterial agents
Source: Journal of Molecular Structure, 2014
URL: [Link]
Title: Further Studies on Imidazo[4,5-b]pyridine AT1 Angiotensin II Receptor Antagonists. Effects of the Transformation of the 4-Phenylquinoline Backbone into 4-Phenylisoquinolinone or 1-Phenylindene Scaffolds
Source: Journal of Medicinal Chemistry (ACS Publications), 2006
URL: [Link]
Application Note: Reagents and Reaction Conditions for Chemoselective Esterification of 1-Hydroxy-1H-indene-2-carboxylic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Chemical Context & Drug Discovery Relevance The functionalized bicyclic scaffold of 1-hydroxy-1H-indene-2-carboxylic acid is a highly...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Chemical Context & Drug Discovery Relevance
The functionalized bicyclic scaffold of 1-hydroxy-1H-indene-2-carboxylic acid is a highly valuable building block in medicinal chemistry. Indenol derivatives synthesized from this core are recognized for their broad-spectrum biological activities, serving as potent antioxidants, antibacterial agents , and key intermediates in the development of AT1 angiotensin II receptor antagonists .
A critical step in utilizing this scaffold is the esterification of the C2-carboxylic acid. The primary synthetic challenge is achieving chemoselectivity : successfully esterifying the carboxyl group without triggering the elimination (dehydration) or unwanted O-alkylation of the secondary allylic hydroxyl group at the C1 position.
Mechanistic Causality: The Dehydration Paradox
In typical synthetic scenarios, subjecting a β-hydroxy acid or an allylic alcohol to refluxing toluene and a strong Brønsted acid results in rapid dehydration to form a fully conjugated, thermodynamically stable system. However, 1-hydroxy-1H-indene-2-carboxylic acid exhibits a unique structural safeguard that blocks this elimination pathway, allowing for surprisingly robust reaction conditions .
To understand this causality, we must examine the molecular geometry:
The Elimination Requirement: Dehydration of the C1-OH requires the abstraction of a proton from an adjacent carbon (either C2 or C7a).
The C2 Carbon: C2 is part of the internal C2=C3 double bond. It is fully substituted—bonded to C1, C3, and the carboxyl group. Therefore, C2 possesses zero abstractable hydrogen atoms.
The C7a Carbon: C7a is a bridgehead carbon fused directly to the aromatic benzene ring. To maintain aromaticity and valency, C7a also possesses zero hydrogen atoms.
Because neither adjacent carbon can provide the necessary proton for an
E1
or
E2
elimination, the C1-hydroxyl group is remarkably stable against dehydration. This structural insight justifies the use of classical, highly efficient Fischer esterification conditions without the risk of destroying the indenol core.
Comparative Esterification Strategies
Depending on the scale of synthesis and the sensitivity of other functional groups present on the target alcohol, two primary strategies are recommended. The quantitative data for these approaches is summarized below.
Strategy
Reagents & Catalyst
Solvent
Temp
Time
Yield Range
Key Advantage
A. Fischer Esterification
Aliphatic Alcohol, PTSA (cat.)
Toluene
110 °C (Reflux)
4–8 h
65% – 90%
Highly scalable, low cost, drives equilibrium via water removal.
This method is ideal for coupling the indene core with simple primary or secondary aliphatic alcohols when scaling up.
Reaction Setup: To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add 1-hydroxy-1H-indene-2-carboxylic acid (1.0 equiv, e.g., 5.0 mmol).
Reagent Addition: Add the corresponding aliphatic alcohol (15 mL) and toluene (20 mL) to act as an azeotropic solvent. Introduce a catalytic amount of para-toluenesulfonic acid (PTSA, 0.1 equiv).
Azeotropic Distillation: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser.
Thermal Activation: Heat the mixture to a vigorous reflux (approx. 110 °C). The structural inability of the C1-OH to dehydrate allows the system to tolerate these harsh conditions. Monitor the Dean-Stark trap; continue refluxing until the evolution of water completely ceases (typically 4 to 8 hours).
Workup: Cool the reaction to room temperature. Neutralize the PTSA by washing the organic layer with saturated aqueous NaHCO₃ (15 mL). Separate the organic layer, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
Purification: Isolate the pure alkyl 1-hydroxy-1H-indene-2-carboxylate via silica gel flash chromatography (Hexane/Ethyl Acetate, 6:4 gradient) .
Protocol B: Mild Base-Promoted Alkylation
This method is preferred when synthesizing methyl, benzyl, or allyl esters, or when the target molecule contains acid-sensitive moieties.
Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 1-hydroxy-1H-indene-2-carboxylic acid (1.0 equiv, 5.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL).
Carboxylate Generation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv). Stir the suspension at 0 °C for 15 minutes. Note: K₂CO₃ is perfectly calibrated to deprotonate the carboxylic acid (pKa ~4) without deprotonating the C1 hydroxyl group (pKa ~15), ensuring strict chemoselectivity.
Alkylation: Dropwise add the desired alkyl halide (e.g., iodomethane or benzyl bromide, 1.1 equiv).
Propagation: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor the disappearance of the starting material via TLC.
Workup: Quench the reaction by pouring it into ice-cold distilled water (50 mL). Extract the aqueous mixture three times with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to pull any residual DMF into the aqueous phase.
Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield the pure ester.
Workflow Visualization
Workflow and structural rationale for the chemoselective esterification of the indenol scaffold.
References
Taktouk, S., Ben Kraiem, J., Chaabane, H., Lebreton, J., & Amri, H. (2014). "A facile approach towards the synthesis of functionalized indenol derivatives identified as potent anti-oxidant and anti-bacterial agents." Mediterranean Journal of Chemistry, 2(5), 658-666. URL:[Link]
Biagi, G., Bianucci, A. M., Costa, B., Livi, O., & Scartoni, V. (2006). "Further Studies on Imidazo[4,5-b]pyridine AT1 Angiotensin II Receptor Antagonists. Effects of the Transformation of the 4-Phenylquinoline Backbone into 4-Phenylisoquinolinone or 1-Phenylindene Scaffolds." Journal of Medicinal Chemistry, 49(23), 6916–6929. URL:[Link]
Method
biocatalytic approaches for producing 1-hydroxy-1H-indene-2-carboxylic acid
Application Note: Biocatalytic Approaches for the Enantioselective Production of 1-Hydroxy-1H-indene-2-carboxylic Acid Executive Summary & Mechanistic Rationale 1-Hydroxy-1H-indene-2-carboxylic acid (CAS 28873-82-7) and...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Biocatalytic Approaches for the Enantioselective Production of 1-Hydroxy-1H-indene-2-carboxylic Acid
Executive Summary & Mechanistic Rationale
1-Hydroxy-1H-indene-2-carboxylic acid (CAS 28873-82-7) and its esterified derivatives are highly valued chiral building blocks in drug development. They serve as the core scaffold for functionalized indenols, which have been identified as potent anti-oxidant, anti-bacterial, and multi-target kinase inhibitory agents[1].
Historically, the synthesis of these indenol derivatives relied on classical chemical esterification using harsh catalysts like para-toluenesulfonic acid (PTSA) under reflux conditions[1]. However, as an allylic alcohol, the 1-hydroxy-1H-indene core is highly sensitive. Harsh acidic or basic conditions can trigger unwanted isomerization or degradation. To circumvent these limitations, biocatalysis provides a mild, green, and highly enantioselective alternative.
This technical guide details two field-proven biocatalytic workflows for producing enantiopure 1-hydroxy-1H-indene-2-carboxylic acid and its derivatives:
Asymmetric Reduction of the prochiral ketone using engineered Ketoreductases (KREDs).
Kinetic Resolution of the racemic alcohol using Candida antarctica Lipase B (CALB).
Strategy A: KRED-Mediated Asymmetric Reduction
Causality & Design:
The direct asymmetric reduction of 1-oxo-1H-indene-2-carboxylic acid to the corresponding (1S)- or (1R)-alcohol relies on NAD(P)H-dependent ketoreductases. Whole-cell biocatalysts and isolated reductases have demonstrated excellent stereospecificity when reducing indene-based prochiral ketones[2].
To make this process economically viable and thermodynamically favorable, a cofactor regeneration system is mandatory. We utilize Glucose Dehydrogenase (GDH) coupled with glucose. The mechanistic causality here is critical: GDH oxidizes glucose to glucono-1,5-lactone to regenerate NADPH. The lactone then spontaneously hydrolyzes into gluconic acid. This hydrolysis is highly exergonic, acting as a thermodynamic sink that renders the entire reduction workflow irreversible, pushing conversion yields toward 100%.
Fig 1. KRED-mediated asymmetric reduction with GDH-driven NADPH cofactor regeneration.
Self-Validating Protocol: KRED Reduction Workflow
Buffer Preparation: Prepare 100 mM Potassium Phosphate (KPi) buffer. Adjust pH strictly to 7.0. Rationale: A neutral pH prevents the acid-catalyzed dehydration of the allylic alcohol product.
Substrate Loading: Dissolve 50 mM of 1-oxo-1H-indene-2-carboxylic acid in the KPi buffer. If solubility is limited, add up to 5% (v/v) DMSO as a co-solvent.
Cofactor System Assembly: Add 1.5 equivalents of D-glucose (75 mM) and 1 mM NADP+.
Enzyme Addition: Charge the reactor with 2 g/L of the selected KRED powder and 1 g/L GDH.
Reaction Maintenance (In-Process Control): Incubate at 30°C with 250 rpm agitation. Because gluconic acid is generated, the pH will drop. Use an automated pH-stat dispensing 1.0 M NaOH to maintain the pH at exactly 7.0. Validation Check: The volume of NaOH consumed directly correlates to the reaction conversion rate.
Quenching & Extraction: Once NaOH consumption ceases (typically 12-24 hours), acidify the mixture to pH 3.0 using 1M HCl to protonate the carboxylic acid, then extract 3x with Ethyl Acetate (EtOAc).
Analytical Validation: Analyze the organic layer via Chiral HPLC (e.g., Chiralcel OJ-H column, Hexane/IPA 90:10, 0.1% TFA) to determine the enantiomeric excess (ee).
Strategy B: Lipase-Mediated Kinetic Resolution
Causality & Design:
When starting from a chemically synthesized racemic mixture, kinetic resolution via immobilized Candida antarctica Lipase B (CALB) is the industry standard[3]. CALB possesses a highly selective hydrophobic binding pocket that discriminates between the (1R) and (1S) enantiomers of secondary alcohols.
We perform this reaction in an organic solvent (MTBE) using vinyl acetate as the acyl donor. The mechanistic causality: Vinyl acetate transfers its acetyl group to the (1R)-enantiomer. The leaving group, vinyl alcohol, instantly tautomerizes into acetaldehyde. Because acetaldehyde cannot act as an acyl acceptor, the reverse reaction is completely blocked, ensuring high enantiomeric purity.
Fig 2. CALB-catalyzed kinetic resolution of racemic indenol via enantioselective acylation.
(Note: This protocol is optimized for the esterified derivative, e.g., ethyl 1-hydroxy-1H-indene-2-carboxylate, to increase organic solubility).
Solvent Preparation: Dry Methyl tert-butyl ether (MTBE) over activated 4Å molecular sieves for 24 hours. Rationale: Strict control of water activity (
aw<0.1
) prevents the lipase from hydrolyzing the newly formed ester back into the alcohol, which would destroy the enantiomeric excess.
Reaction Assembly: In a dry flask, dissolve 100 mM of the racemic substrate in MTBE. Add 3.0 equivalents of vinyl acetate.
Incubation & Monitoring: Incubate at 40°C under orbital shaking (200 rpm). Monitor the reaction via GC-FID or HPLC.
Termination: Stop the reaction precisely at 49-50% conversion by filtering out the immobilized CALB beads. Validation Check: Stopping at ~49% ensures that the remaining unreacted (1S)-alcohol has an ee > 99%.
Separation: Separate the (1R)-acetate and the (1S)-alcohol via silica gel column chromatography (Hexane/EtOAc gradient).
Quantitative Data Summarization
The table below summarizes the comparative metrics of the two biocatalytic approaches for producing the target indenol scaffold.
Parameter
KRED Asymmetric Reduction
CALB Kinetic Resolution
Starting Material
1-Oxo-1H-indene-2-carboxylic acid
Racemic 1-Hydroxy-1H-indene-2-carboxylate
Biocatalyst
Engineered Ketoreductase (KRED)
Candida antarctica Lipase B (CALB)
Co-factors/Additives
NADP+, GDH, Glucose
Vinyl Acetate (Acyl Donor)
Solvent System
Aqueous Buffer (pH 7.0, 100 mM KPi)
Organic Solvent (Dry MTBE)
Max Theoretical Yield
100%
50% (per enantiomer)
Typical Enantiomeric Excess
> 99% (Target Product)
> 99% (Remaining S-Alcohol)
Reaction Driving Force
Glucono-1,5-lactone hydrolysis
Vinyl alcohol tautomerization
References
Title: A facile approach towards the synthesis of functionalized indenol derivatives identified as potent anti-oxidant and anti-bacterial agents
Source: SciSpace / Mediterranean Journal of Chemistry
URL: [Link][1]
Title: New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones
Source: MDPI / Molecules
URL: [Link][2]
Title: Conversion of Carboxylic Acids into Esters without Use of Alcohols
Source: ResearchGate
URL: [Link][3]
Application Notes and Protocols for In Vitro Biological Activity Assays of 1-hydroxy-1H-indene-2-carboxylic acid
Introduction: Unveiling the Therapeutic Potential of 1-hydroxy-1H-indene-2-carboxylic acid The indene scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Therapeutic Potential of 1-hydroxy-1H-indene-2-carboxylic acid
The indene scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Recent research has highlighted the potential of functionalized indenol derivatives as potent anti-oxidant and anti-bacterial agents.[1] Specifically, 1-hydroxy-1H-indene-2-carboxylic acid serves as a key synthetic intermediate for a variety of these bioactive molecules.[1] Its structural features suggest a potential interaction with key enzymes involved in inflammation and cell proliferation pathways, making it a compound of significant interest for drug discovery.
This guide provides a comprehensive suite of detailed in vitro assays designed to systematically evaluate the biological activity of 1-hydroxy-1H-indene-2-carboxylic acid. The protocols herein are focused on two primary areas of investigation: anti-inflammatory activity and cytotoxic effects , providing a foundational screening cascade for this promising compound. Each protocol is designed as a self-validating system, with explanations of the critical controls and scientific rationale behind the experimental design.
Part 1: Assessment of Anti-Inflammatory Activity
Inflammation is a complex biological response mediated by various signaling molecules, many of which originate from the arachidonic acid cascade. The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to this pathway, producing prostaglandins and leukotrienes, respectively.[2] These eicosanoids are potent mediators of inflammation, pain, and fever.[3] Additionally, nitric oxide (NO), produced by nitric oxide synthases (NOS), is a key signaling molecule whose dysregulation is implicated in inflammatory conditions.[4] We will therefore focus on assays targeting these key enzymatic pathways.
Visualizing the Inflammatory Cascade
The following diagram illustrates the arachidonic acid pathway and highlights the potential points of inhibition for a test compound like 1-hydroxy-1H-indene-2-carboxylic acid.
Caption: The Arachidonic Acid inflammatory pathway and potential points of inhibition.
Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
Principle of the Assay:
This biochemical assay measures the ability of a test compound to directly inhibit the activity of purified COX-1 and COX-2 enzymes. The COX enzyme has two catalytic activities: a cyclooxygenase activity that converts arachidonic acid to Prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to Prostaglandin H2 (PGH2). Many screening assays, particularly fluorometric and colorimetric ones, measure the peroxidase component.[5] In this protocol, we will use a colorimetric method where the peroxidase activity is measured by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[5]
Rationale for Use:
Differentiating between COX-1 and COX-2 inhibition is critical. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is induced during inflammation.[5] Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[6] This assay will determine the potency (IC50) and selectivity of 1-hydroxy-1H-indene-2-carboxylic acid.
Materials and Reagents:
Purified human recombinant COX-1 and COX-2 enzymes
Prepare a 10X stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO). Create serial dilutions to generate a dose-response curve.
On the day of the assay, prepare the enzyme solutions by diluting COX-1 and COX-2 in cold assay buffer containing heme.
Prepare the substrate solution (Arachidonic Acid) and TMPD solution in assay buffer.
Assay Workflow:
Caption: General workflow for the in vitro COX inhibition assay.
Background Control (No Enzyme): 160 µL Assay Buffer.
Procedure:
Add components as described in the Plate Setup to a 96-well plate.
Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
Initiate the reaction by adding 20 µL of TMPD followed immediately by 20 µL of arachidonic acid to all wells.
Shake the plate gently and incubate for 5 minutes at room temperature.
Measure the absorbance at 590 nm using a microplate reader.
Data Analysis and Interpretation:
Subtract the background absorbance from all readings.
Calculate the percent inhibition for each concentration of the test compound using the following formula:
% Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100
(Where Abs_Control is the absorbance of the solvent control).
Plot the percent inhibition against the logarithm of the compound concentration.
Use non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of enzyme activity.
Self-Validation and Controls:
Positive Controls (Indomethacin, Celecoxib): Ensure the assay is working correctly and provide a benchmark for potency.
Solvent Control: Accounts for any effect of the solvent (e.g., DMSO) on enzyme activity. The final solvent concentration should typically be <1%.[7]
No Enzyme Control: Measures the background signal and non-enzymatic oxidation of the substrate.
Compound
Target
Expected IC50
1-hydroxy-1H-indene-2-carboxylic acid
COX-1
To be determined
1-hydroxy-1H-indene-2-carboxylic acid
COX-2
To be determined
Indomethacin (Control)
COX-1 / COX-2
~10-50 nM
Celecoxib (Control)
COX-2 >> COX-1
~50 nM (COX-2)
Lipoxygenase (LOX) Inhibition Assay
Principle of the Assay:
This spectrophotometric assay measures the activity of lipoxygenase, which catalyzes the formation of hydroperoxides from polyunsaturated fatty acids like linoleic or arachidonic acid.[2] The resulting hydroperoxide product contains a conjugated diene structure that strongly absorbs light at 234 nm.[2] The rate of increase in absorbance at this wavelength is directly proportional to LOX activity. An inhibitor will reduce the rate of this reaction.[2]
Rationale for Use:
The 5-LOX pathway is a critical branch of the arachidonic acid cascade that produces leukotrienes, which are potent mediators of inflammation.[2] Inhibition of LOX is a significant strategy for developing anti-inflammatory therapeutics.[2] This assay will determine if 1-hydroxy-1H-indene-2-carboxylic acid can also inhibit this parallel inflammatory pathway.
Materials and Reagents:
Soybean Lipoxygenase (Type V) or purified human 5-LOX
Assay Buffer (e.g., 0.2 M Borate Buffer, pH 9.0)[8]
Linoleic Acid (Substrate)
1-hydroxy-1H-indene-2-carboxylic acid
Positive Control (e.g., Quercetin or Zileuton)
UV-transparent 96-well plate or quartz cuvettes
UV-Vis spectrophotometer or microplate reader
Detailed Protocol:
Reagent Preparation:
Prepare a stock solution of linoleic acid substrate. This may require initial dissolution in a small amount of ethanol and Tween 20 before dilution in buffer.[9]
Prepare serial dilutions of the test compound and positive control in the assay buffer.
Prepare the lipoxygenase enzyme solution in cold assay buffer just before use.
Procedure (Cuvette-based):
To a quartz cuvette, add 2.8 mL of assay buffer, 0.1 mL of the test compound/control solution, and 0.1 mL of the enzyme solution.
Incubate the mixture for 3 minutes at 25°C.
Initiate the reaction by adding 0.1 mL of the linoleic acid substrate solution.
Immediately begin monitoring the change in absorbance at 234 nm for 3-5 minutes.
Data Analysis and Interpretation:
Calculate the rate of reaction (change in absorbance per minute) for the control and each inhibitor concentration.
Calculate the percent inhibition using the formula:
% Inhibition = [(Rate_Control - Rate_Sample) / Rate_Control] * 100
Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.
Self-Validation and Controls:
Positive Control (Quercetin): Validates that the inhibition of the enzyme can be detected in the assay system.
No Enzyme Control: Ensures there is no auto-oxidation of the substrate that would contribute to the absorbance at 234 nm.
Vehicle Control: Accounts for any effect of the compound's solvent on the reaction rate.
Cell-Based Prostaglandin E2 (PGE2) Immunoassay
Principle of the Assay:
This is a cell-based assay that measures the actual product of COX-2 activity within a cellular environment, providing more physiologically relevant data.[5] Murine macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2, leading to the production and secretion of PGE2 into the culture medium.[5] The concentration of PGE2 is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA). In the ELISA, PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for a limited number of anti-PGE2 antibody binding sites. The resulting color intensity is inversely proportional to the amount of PGE2 in the sample.[3]
Rationale for Use:
This assay moves beyond direct enzyme inhibition to confirm that 1-hydroxy-1H-indene-2-carboxylic acid can reduce the production of a key pro-inflammatory mediator in a complex biological system. It accounts for factors like cell permeability and metabolism of the test compound.
Materials and Reagents:
RAW 264.7 murine macrophage cell line
Cell Culture Medium (e.g., DMEM with 10% FBS)
Lipopolysaccharide (LPS) from E. coli
1-hydroxy-1H-indene-2-carboxylic acid
Positive Control (e.g., Indomethacin)
Commercial PGE2 ELISA Kit
Cell culture plates (24- or 96-well)
Detailed Protocol:
Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density that will result in a confluent monolayer (e.g., 2.5 x 10^5 cells/well) and allow them to adhere overnight.
Compound Treatment:
Remove the old medium.
Add fresh serum-free medium containing serial dilutions of the test compound or positive control.
Pre-incubate the cells with the compound for 1-2 hours.
LPS Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL to induce COX-2 expression and PGE2 production.
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
Sample Collection: Carefully collect the cell culture supernatant from each well. Centrifuge to remove any cellular debris.
PGE2 ELISA:
Perform the PGE2 immunoassay on the collected supernatants according to the manufacturer's protocol.[3][10]
Briefly, this involves adding standards and samples to the antibody-coated plate, followed by the HRP-conjugate, incubation, washing, substrate addition, and stopping the reaction.
Read the absorbance on a microplate reader.
Data Analysis and Interpretation:
Construct a standard curve by plotting the absorbance of the known PGE2 standards against their concentrations.
Use the standard curve to determine the concentration of PGE2 in each experimental sample.
Calculate the percent inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated vehicle control.
Determine the IC50 value.
Self-Validation and Controls:
Unstimulated Control: Cells not treated with LPS or the test compound. This establishes the basal level of PGE2 production.
LPS-Stimulated Vehicle Control: Cells treated with LPS and the compound's solvent. This represents 100% stimulated PGE2 production.
Positive Control (Indomethacin): Confirms that the PGE2 production is COX-dependent and that the assay can detect inhibition.
Cell Viability Check: It is crucial to run a parallel cell viability assay (see Part 2) to ensure that the reduction in PGE2 is due to specific enzyme inhibition and not simply due to compound-induced cell death.
Part 2: Assessment of Cytotoxicity and Cell Viability
Before concluding that a compound has a specific inhibitory effect, it is essential to rule out general cytotoxicity. Cell viability assays are fundamental tools for evaluating a compound's effect on cell proliferation and health.[7]
MTT/XTT Cell Viability Assay
Principle of the Assay:
These are colorimetric assays that measure the metabolic activity of cells, which serves as an indicator of cell viability.[11]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The yellow, water-soluble MTT is reduced by mitochondrial reductase enzymes in living cells to a purple, insoluble formazan product.[7] The formazan crystals must be solubilized before the absorbance can be read.[12]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT, XTT is reduced to a colored formazan product. However, the XTT formazan is water-soluble, which simplifies the protocol by eliminating the solubilization step, making it more suitable for high-throughput screening.[7]
Rationale for Use:
This assay is a standard first-pass screen in drug discovery to determine the concentration at which a compound becomes toxic to cells. This information is critical for interpreting the results of other cell-based assays (like the PGE2 assay) and for establishing a potential therapeutic window.
Materials and Reagents:
A relevant cell line (e.g., A549 human lung carcinoma, or RAW 264.7 to correlate with the PGE2 assay)
Complete cell culture medium
1-hydroxy-1H-indene-2-carboxylic acid
Positive Control (e.g., Doxorubicin or Staurosporine)
MTT or XTT reagent
Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)[13]
96-well cell culture plates
Detailed Protocol:
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for attachment.[7]
Compound Treatment:
Prepare serial dilutions of 1-hydroxy-1H-indene-2-carboxylic acid in complete culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.
Include a vehicle control (medium with solvent) and a positive control for cytotoxicity.
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[11]
Addition of Reagent:
For MTT: Add 10-20 µL of MTT stock solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]
For XTT: Add 50 µL of the activated XTT solution (XTT reagent mixed with an electron coupling reagent) to each well and incubate for 2-4 hours at 37°C.[13]
Absorbance Measurement:
For MTT: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure absorbance at 570 nm.[7][12]
For XTT: Shake the plate gently and measure the absorbance directly at 450 nm (with a reference wavelength of ~660 nm).[13]
Data Analysis and Interpretation:
Subtract the absorbance of the medium-only blank from all readings.
Calculate the percentage of cell viability relative to the vehicle-treated control cells (which represent 100% viability).
% Viability = (Abs_Sample / Abs_VehicleControl) * 100
Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 (or GI50), the concentration that inhibits cell growth by 50%.
Sample Data Presentation:
Concentration (µM)
Absorbance (450 nm)
% Viability
0 (Vehicle Control)
1.250
100%
1
1.215
97.2%
10
1.050
84.0%
50
0.630
50.4%
100
0.250
20.0%
250
0.050
4.0%
Self-Validation and Controls:
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the compound. This is the 100% viability reference.
Positive Control (Doxorubicin): A known cytotoxic agent to confirm that the cell line and assay system can detect a loss of viability.
Medium Blank: Wells containing only culture medium and the assay reagent to provide the background absorbance reading.
References
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (Source: Pfizer Global Research and Development, URL: )
Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition. (Source: BenchChem, URL: )
Application Notes and Protocols for Cell Viability Assays (MTT/XTT) with STAT3 Degrader-1. (Source: BenchChem, URL: )
Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. (Source: BenchChem, URL: )
In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. (Source: CABI Digital Library, URL: [Link])
Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol? (Source: ResearchGate, URL: [Link])
A facile approach towards the synthesis of functionalized indenol derivatives identified as potent anti-oxidant and anti-bacterial agents. (Source: ResearchGate, URL: [Link])
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Scaffold Overview
1-Hydroxy-1H-indene-2-carboxylic acid (CAS 28873-82-7) is a highly versatile, bifunctional building block utilized in the synthesis of complex indenol derivatives. These derivatives are of significant interest in medicinal chemistry due to their potent biological activities, including antioxidant and antibacterial properties[1].
The structural architecture of this molecule features two distinct reactive sites:
C1-Position: A benzylic/allylic hydroxyl group, which can be activated for nucleophilic substitution.
C2-Position: An
α,β
-unsaturated carboxylic acid, which serves as an ideal handle for decarboxylative cross-coupling.
This dual functionality allows chemists to employ orthogonal cross-coupling strategies to functionalize the indene core selectively, avoiding the need for pre-functionalized, highly sensitive organometallic reagents[2].
Caption: Orthogonal reactivity pathways for 1-hydroxy-1H-indene-2-carboxylic acid.
Decarboxylative cross-coupling is a transformative method that forms C–C bonds by utilizing inexpensive, stable carboxylic acids instead of traditional organometallic reagents (e.g., boronic acids or stannanes). The reaction releases CO₂ as the sole byproduct[2].
For 1-hydroxy-1H-indene-2-carboxylic acid, a bimetallic Palladium/Copper (Pd/Cu) catalyst system is optimal. The copper co-catalyst facilitates protodecarboxylation, converting the C–COOH bond to a highly reactive C–Cu intermediate. Concurrently, the palladium catalyst undergoes oxidative addition with an aryl halide. Transmetalation between the Cu and Pd species, followed by reductive elimination, yields the C2-arylated indenol[2].
Self-Validating System: The use of an internal standard (e.g., dodecane) is recommended to monitor the consumption of the carboxylic acid via GC-MS prior to workup.
Catalyst Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, Cu₂O, XPhos, and K₂CO₃. Causality: XPhos is a bulky, electron-rich ligand that stabilizes the Pd(0) intermediate and accelerates the rate-determining reductive elimination step. K₂CO₃ deprotonates the carboxylic acid, which is a prerequisite for copper coordination.
Substrate Addition: Add the 1-hydroxy-1H-indene-2-carboxylic acid and the aryl bromide to the Schlenk tube.
Solvent Addition & Heating: Inject the NMP/Quinoline solvent mixture. Seal the tube, remove it from the glovebox, and heat the reaction mixture at 120 °C for 16 hours. Causality: High thermal energy and polar aprotic solvents are strictly required to overcome the activation energy barrier for the extrusion of CO₂ from the copper-carboxylate complex.
Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash sequentially with 1M HCl (to remove quinoline) and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Caption: Bimetallic Pd/Cu catalytic cycle for decarboxylative cross-coupling.
Strategic Pathway 2: C1-Hydroxyl Activation and Cross-Coupling
Scientific Rationale
Direct cross-coupling of the C1-hydroxyl group is thermodynamically unfavorable due to the poor leaving-group ability of the free –OH moiety. To bypass this limitation, a self-validating three-step sequence is employed:
Protection: Fischer esterification of the C2-carboxylic acid to prevent unwanted side reactions or competitive decarboxylation[1].
Activation: Conversion of the C1-OH into an acetate, creating a superior leaving group.
Cross-Coupling: Organocuprate-mediated substitution utilizing a Grignard reagent and a catalytic amount of LiCuBr₂[3]. The lithium salt increases the solubility and reactivity of the cuprate, driving a highly regioselective substitution at the benzylic/allylic C1 position.
Protocol 2: Esterification and Cu-Catalyzed Grignard Coupling
Step 1: C2-Esterification
Combine 1-hydroxy-1H-indene-2-carboxylic acid (1.0 g, 5.6 mmol) and absolute ethanol (15 mL) in toluene (20 mL)[1].
Add a catalytic amount of para-toluenesulfonic acid (PTSA, 5 mol%).
Attach a Dean-Stark trap and reflux the mixture until the evolution of water ceases (approx. 4–6 hours). Causality: The Dean-Stark trap shifts the chemical equilibrium toward the ester product by continuously removing the water byproduct, ensuring >95% conversion.
Remove the solvent under reduced pressure and purify via column chromatography (hexane/ethyl acetate, 6:4) to yield the ethyl ester[1].
Step 2: C1-Acetylation
Dissolve the ethyl ester intermediate in anhydrous dichloromethane (DCM) at 0 °C.
Add pyridine (2.0 equiv) followed by the dropwise addition of acetic anhydride (1.5 equiv).
Warm to room temperature and stir for 4 hours. Quench with water, extract with DCM, and concentrate to yield the C1-acetate.
Step 3: Cu-Catalyzed Coupling
In a flame-dried Schlenk flask under argon, dissolve the C1-acetate intermediate in anhydrous THF (0.2 M).
Cool the solution to -78 °C using a dry ice/acetone bath.
Add LiCuBr₂ (10 mol%), followed by the slow, dropwise addition of the desired Grignard reagent (R-MgX, 1.2 equiv)[3]. Causality: Maintaining -78 °C is critical to prevent homocoupling of the Grignard reagent and to ensure strict regiocontrol at the C1 position.
Stir for 2 hours at -78 °C, then quench with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and purify to obtain the C1-alkylated/arylated indene-2-carboxylate.
Quantitative Data Summary
The following table summarizes the expected coupling efficiencies and conditions based on literature precedents for the functionalization of the indene core using the protocols described above.
Reaction Pathway
Substrate / Partner
Catalyst System
Temp / Time
Expected Yield (%)
Key Advantage
C2-Decarboxylative Arylation
Aryl Bromide (Electron-rich)
Pd(OAc)₂ / Cu₂O / XPhos
120 °C / 16 h
75 - 82%
Avoids organometallic reagents; CO₂ byproduct.
C2-Decarboxylative Arylation
Aryl Bromide (Electron-poor)
Pd(OAc)₂ / Cu₂O / XPhos
120 °C / 16 h
60 - 70%
High functional group tolerance.
C1-Grignard Coupling
Alkyl-MgBr
LiCuBr₂ (10 mol%)
-78 °C / 2 h
80 - 88%
Excellent regioselectivity at the allylic C1 position[3].
C1-Grignard Coupling
Aryl-MgBr
LiCuBr₂ (10 mol%)
-78 °C / 2 h
70 - 78%
Mild conditions; scalable protocol.
References
Taktouk, S., Kraiem, J. B., & Amri, H. (2014). A facile approach towards the synthesis of functionalized indenol derivatives identified as potent anti-oxidant and anti-bacterial agents. Mediterranean Journal of Chemistry, 2(5), 658-666.
Wikipedia Contributors. (n.d.). Decarboxylative cross-coupling. Wikipedia, The Free Encyclopedia.
Taktouk, S., Kraiem, J. B., & Amri, H. (2014). Scheme 1. Synthesis of 1-hydroxy-1H-indene-2-carboxylic acid 1. ResearchGate.
improving reaction yield in 1-hydroxy-1H-indene-2-carboxylic acid synthesis
Welcome to the Technical Support Center for the synthesis of 1-hydroxy-1H-indene-2-carboxylic acid . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals tr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 1-hydroxy-1H-indene-2-carboxylic acid . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot low yields, prevent product degradation, and optimize the classic Knoevenagel-aldol cascade reaction.
Historically misidentified as o-formylcinnamic acid, the product of the condensation between phthalaldehyde and malonic acid was structurally revised to the cyclic 1-hydroxy-1H-indene-2-carboxylic acid[1]. Understanding the causality behind the reaction mechanics is critical to mastering this synthesis.
Mechanistic Pathway & Failure Points
To troubleshoot effectively, we must first visualize the reaction cascade. The synthesis is a one-pot cascade driven by thermodynamic cyclization, but it is highly sensitive to thermal and pH extremes.
Mechanistic pathway of 1-hydroxy-1H-indene-2-carboxylic acid synthesis and dehydration side reaction.
Troubleshooting Guides & FAQs
Q1: Why is my reaction yield consistently below 40% despite complete consumption of phthalaldehyde?Causality: Phthalaldehyde is a highly reactive dialdehyde. If you use a strong base (like aqueous NaOH) or ramp up the temperature too quickly, intermolecular Cannizzaro reactions and uncontrolled polymerization will outcompete the desired Knoevenagel condensation.
Solution: Transition to a mild organic base system. Pyridine acting as both solvent and base, supplemented with a catalytic amount of piperidine, provides the ideal pKa environment to selectively deprotonate malonic acid without degrading the phthalaldehyde.
Q2: I am isolating a product, but NMR shows it is the dehydrated 1H-indene-2-carboxylic acid. How do I prevent dehydration?Causality: The 1-hydroxy group in your desired product is situated at a highly labile benzylic position. Dehydration is thermodynamically driven by the formation of a fully conjugated indene ring system. This E1/E2 elimination is aggressively catalyzed by heat and strong mineral acids during the workup phase. When you acidify the basic pyridine mixture, the exothermic neutralization generates localized heat spikes.
Solution: Acidification must be strictly isothermal. Perform the quench at 0–5 °C using pre-cooled dilute acid (1M HCl or a weak organic acid like citric acid). Never allow the pH to drop below 3.5.
Q3: How do I control the decarboxylation step without over-heating the system?Causality: The intermediate dicarboxylic acid must lose one equivalent of CO₂ to form the final product. While heating drives this, temperatures exceeding 80 °C trigger non-selective degradation.
Solution: Maintain the reaction strictly between 60–70 °C. This protocol is a self-validating system: you can visually monitor the reaction progress by observing CO₂ evolution (bubbling). Once the bubbling ceases, the decarboxylation is complete, and heating should be immediately terminated.
Q4: How can I definitively verify that I have the cyclic indenol rather than the open-chain o-formylcinnamic acid?Causality: Historical literature often confused these isomers. The cyclic form is the true thermodynamic sink[1].
Solution: Use ¹H NMR as your primary in-process control. The cyclic 1-hydroxy-1H-indene-2-carboxylic acid will show a distinct benzylic methine proton (CH-OH) singlet at approximately 5.18–5.29 ppm, and will completely lack the characteristic aldehyde proton peak near 10.0 ppm[2].
Quantitative Data: Parameter Optimization
The table below summarizes our field-tested data on how solvent, base, and temperature parameters directly impact the final yield and impurity profile.
Solvent System
Base Catalyst
Temp (°C)
Isolated Yield (%)
Primary Impurity Profile
Ethanol / Water
NaOH (1.0 eq)
80
< 20%
Cannizzaro products, polymers
Toluene
Piperidine (1.0 eq)
110
45%
1H-indene-2-carboxylic acid (Dehydration)
Pyridine
None
65
62%
Unreacted malonic acid intermediate
Pyridine
Piperidine (0.05 eq)
65–70
91%
Trace dehydration (< 2%)
Optimized Standard Operating Procedure (SOP)
This protocol is designed to be self-validating, embedding in-process controls (IPCs) directly into the workflow to ensure high-fidelity replication[2].
Anhydrous Pyridine: 3 mL per mmol of substrate (30 mL)
Piperidine: 0.05 equivalents (0.5 mmol, ~43 µL)
Step-by-Step Methodology:
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalaldehyde and malonic acid in anhydrous pyridine at room temperature.
Catalysis: Add the catalytic piperidine dropwise. Stir at room temperature for 30 minutes to initiate the Knoevenagel condensation.
Controlled Decarboxylation: Transfer the flask to a pre-heated oil bath set to 65 °C.
IPC 1 (Visual): Observe the steady evolution of CO₂ gas. Maintain heating for 2 to 3 hours until gas evolution completely ceases.
Thermal Quench: Immediately remove the flask from the heat source and plunge it into an ice-salt bath to rapidly cool the mixture to 0 °C. Dilute the mixture with 30 mL of ice-cold distilled water.
Isothermal Acidification (Critical Step): Equip the flask with an internal thermometer. Slowly add pre-cooled 1M HCl dropwise via an addition funnel.
IPC 2 (Temperature & pH): Ensure the internal temperature never exceeds 5 °C. Halt the addition exactly when the pH reaches 3.5. A white to pale-yellow precipitate will form.
Isolation: Filter the precipitate immediately under vacuum. Wash the filter cake with three 15 mL portions of ice-cold distilled water to remove residual pyridine salts.
Drying: Dry the solid under high vacuum at room temperature for 12 hours. Do not use a heated vacuum oven , as this will induce solid-state dehydration.
Validation:
IPC 3 (Analytical): Run a ¹H NMR (CDCl₃ or DMSO-d₆). Confirm the presence of the benzylic CH singlet at ~5.2 ppm to validate structural integrity[2].
References
Source: Australian Journal of Chemistry (1970)
Source: Mediterranean Journal of Chemistry / SciSpace (2014)
troubleshooting low solubility of 1-hydroxy-1H-indene-2-carboxylic acid in organic solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific thermodynamic and kinetic barriers associated with the low solubility of 1-hydroxy-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific thermodynamic and kinetic barriers associated with the low solubility of 1-hydroxy-1H-indene-2-carboxylic acid (1-HICA) in organic solvents.
Instead of relying on trial-and-error, this guide breaks down the physical chemistry of the molecule, providing you with field-proven, self-validating workflows to keep your research moving forward.
Diagnostic Overview: The Causality of Poor Solubility
1-HICA presents a classic solubility paradox in organic synthesis. Structurally, it features a highly lipophilic, rigid indene core juxtaposed with two strongly polar, hydrogen-bonding functional groups: a C1-hydroxyl and a C2-carboxylic acid[1].
The Causality: In the solid state, these adjacent groups engage in extensive intra- and intermolecular hydrogen bonding. This creates a robust crystal lattice with an exceptionally high lattice energy. When you attempt to dissolve 1-HICA in common organic solvents like dichloromethane (DCM) or toluene, the solvent-solute interactions are thermodynamically insufficient to break the solute-solute hydrogen bond network[2]. To achieve dissolution, you must either chemically mask the hydrogen bond donors or utilize a solvent system capable of aggressively competing for hydrogen bonds.
To predict solubility, we must look beyond simple polarity (Dielectric Constant) and evaluate the Kamlet-Taft (KT) solvatochromic parameters —specifically the
β
value, which measures a solvent's ability to act as a hydrogen bond acceptor[3].
Solvent
Dielectric Constant (ε)
KT H-Bond Donor (α)
KT H-Bond Acceptor (β)
1-HICA Solubilization Potential
Mechanistic Reason
Hexane
1.9
0.00
0.00
Very Poor
Cannot disrupt H-bond lattice.
Dichloromethane
8.9
0.13
0.10
Poor
Insufficient H-bond acceptance.
Tetrahydrofuran
7.6
0.00
0.55
Moderate
Moderate
β
value begins to compete with lattice energy.
Dimethyl Sulfoxide
46.8
0.00
0.76
Excellent
High
β
value aggressively disrupts intermolecular H-bonds.
Water
80.1
1.17
0.47
Poor
Hydrophobic exclusion of the indene core prevents dissolution[2].
Troubleshooting Workflow
Troubleshooting workflow for resolving 1-HICA solubility issues in organic chemistry.
Frequently Asked Questions (FAQs)
Q1: Why does 1-HICA crash out of my DCM/EtOAc mixtures during liquid-liquid extraction?A: While EtOAc has a moderate dielectric constant, its Kamlet-Taft
β
parameter is not high enough to permanently keep the concentrated carboxylic acid from dimerizing as the solvent evaporates or cools. Once 1-HICA molecules find each other, the thermodynamic drive to form the crystalline lattice outcompetes the solvent interactions. Solution: Maintain the organic layer at a higher temperature during extraction, or switch to a solvent with a higher
β
value.
Q2: My downstream reaction requires a non-polar solvent (like toluene). How can I force 1-HICA into solution?A: You must alter the molecule's physical properties via transient derivatization. By converting the carboxylic acid to an alkyl ester, you eliminate the primary hydrogen bond donor[1]. This drastically lowers the lattice energy and allows the lipophilic indene core to dominate the solubility profile, making the molecule highly soluble in toluene or hexanes. (See Protocol A).
Q3: Can I use co-solvents to boost solubility without covalently altering the molecule?A: Yes. A highly effective, yet underutilized technique is "water-enhanced solubilization" in Lewis-base solvents (e.g., cyclohexanone or THF)[4]. Adding a micro-amount of water to the organic phase creates a synergistic solvation shell. The water molecules bridge the carboxylic acid to the carbonyl/ether oxygen of the solvent, drastically increasing solubility in the organic phase[5]. (See Protocol B).
Q4: How do I prepare a highly soluble form for in vitro biological assays?A: Biological assays require aqueous compatibility. 1-HICA is insoluble in pure water at neutral pH. You must form an organic salt. Reacting 1-HICA with a volatile organic amine (like Triethylamine or DIPEA) forms an ion pair. The deprotonated carboxylate is powerfully hydrophilic, dragging the hydrophobic indene core into the aqueous solution[2].
Experimental Protocols
Protocol A: PTSA-Catalyzed Esterification (Derivatization for Lipophilicity)
Causality: Masking the carboxylic acid removes the primary H-bond donor, collapsing the crystal lattice energy and rendering the molecule soluble in non-polar organics[1].
Self-Validating Mechanism: The use of a Dean-Stark trap provides real-time, visual stoichiometric feedback. The reaction is physically validated as complete when the theoretical volume of water is collected.
Setup: Charge a round-bottom flask with 1-HICA (1.0 eq), the desired aliphatic alcohol (e.g., ethanol, 10.0 eq), and toluene to achieve a 0.2 M concentration.
Catalysis: Add a catalytic amount of para-toluenesulfonic acid (PTSA, 0.1 eq).
Apparatus: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser.
Execution: Heat the mixture to reflux (approx. 110°C).
Validation: Monitor the azeotropic removal of water in the Dean-Stark trap. The reaction is complete when water evolution ceases entirely.
Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (Hexane/EtOAc). The resulting ester will be highly soluble in the eluent[1].
Causality: Water acts as a hydrogen-bonding bridge between the solute and a Lewis-base solvent, creating a ternary complex that is highly soluble in the organic phase[4].
Self-Validating Mechanism: The user will observe a stark, immediate phase transition from a cloudy, heterogeneous suspension to a completely transparent, homogeneous solution.
Suspension: Suspend 1-HICA in a Lewis-base organic solvent (e.g., cyclohexanone or THF) at a concentration where it remains insoluble (e.g., 0.5 M).
Agitation: Stir the heterogeneous mixture vigorously at room temperature (20-25°C).
Titration: Titrate distilled water into the organic phase dropwise (typically requiring only 2-8% v/v).
Validation: Closely observe the dissolution of the solid. The sudden transition to a clear, homogeneous solution confirms the formation of the water-bridged solvation complex.
Application: Proceed with your reaction, noting that the organic phase is now water-saturated.
References
Polarity and hydrogen-bonding of ambient to near-critical water: Kamlet–Taft solvent parameters
Source: ResearchGate
3
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes
Source: UNT Digital Library4
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report)
Source: OSTI.GOV
5
15.3: Physical Properties of Carboxylic Acids
Source: Chemistry LibreTexts
2
A facile approach towards the synthesis of functionalized indenol derivatives identified as potent anti-oxidant and anti-bacterial agents
Source: SciSpace
1
Technical Support Center: Optimizing Enantiomeric Excess (ee) for Chiral 1-Hydroxy-1H-indene-2-carboxylic Acid
Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals tasked with optimizing the enantiomeric excess (ee) and diastereomeric ratio (dr) of chiral 1-hy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals tasked with optimizing the enantiomeric excess (ee) and diastereomeric ratio (dr) of chiral 1-hydroxy-1H-indene-2-carboxylic acid and its ester precursors.
Because direct asymmetric reduction of the free acid often leads to catalyst poisoning, the industry standard relies on the Dynamic Kinetic Resolution (DKR) of the corresponding
β
-keto ester (e.g., methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate) via Ruthenium-catalyzed asymmetric hydrogenation, followed by mild hydrolysis[1].
Part 1: The Logic of Dynamic Kinetic Resolution (DKR)
To achieve >99% ee and high yield, the reaction relies on the rapid, base-catalyzed epimerization of the C2 stereocenter. If the rate of racemization (
krac
) is significantly faster than the hydrogenation of the mismatched enantiomer (
kslow
), the system funnels entirely into the desired (1R, 2R) or (1S, 2S) product.
Mechanistic pathway of Dynamic Kinetic Resolution (DKR) for indanone derivatives.
Part 2: Troubleshooting Guide & FAQs
Q: My reaction stalls at 50% conversion, and the ee of the product degrades over time. What is happening?A: Your reaction has slipped from a Dynamic Kinetic Resolution into a standard Kinetic Resolution.
Causality: This occurs when the base-catalyzed enolization (racemization) is too slow compared to the hydrogenation rate. Once the fast-reacting enantiomer is consumed, the catalyst slowly reduces the mismatched enantiomer, ruining the ee[2].
Solution: Increase the concentration of your base (e.g.,
t
-BuOK) to accelerate enolization. Alternatively, lower the
H2
pressure (e.g., from 50 atm to 10 atm) to slightly decrease the overall hydrogenation rate, allowing the racemization equilibrium to catch up.
Q: I am achieving high conversion, but my diastereomeric ratio (dr) is poor (getting a mix of cis and trans). How do I fix this?A: The transition state geometry is highly dependent on the ligand and solvent network.
Causality: For benzo-fused cyclic ketones like 1-indanone derivatives, Ru-TsDPEN or BINAP/1,4-diamine complexes strongly favor the cis (syn) alcohol. This is due to the outward orientation of the ester group, which minimizes steric clash in the Noyori 6-membered pericyclic transition state[3].
Solution: Switch to an oxo-tethered Ru(II) complex (like (R,R)-Ts-DENEB) or (S)-TolBINAP/(R)-DMAPEN-Ru. Ensure you are using a protic solvent (like isopropanol) which forms critical hydrogen bonds with the carbonyl oxygen and the diamine NH, stabilizing the transition state.
Q: Can I perform the asymmetric reduction directly on the free 1-hydroxy-1H-indene-2-carboxylic acid?A: No, this is highly discouraged.
Causality: Free carboxylic acids coordinate strongly to the ruthenium metal center, effectively poisoning the catalyst. This drastically reduces the turnover number (TON) and destroys enantioselectivity[1].
Solution: Perform the reduction on the ester (methyl or ethyl). Post-reduction, gently hydrolyze the ester using LiOH in THF/
H2O
at 0°C to yield the chiral acid without racemizing the C2 position.
Q: Why am I observing dehydration of my product into an indene double-bond system during workup?A: 1-Hydroxy-1H-indene-2-carboxylic acid derivatives are highly prone to acid/base-catalyzed dehydration because the resulting double bond conjugates with the aromatic ring.
Solution: Quench the reaction strictly to a neutral pH (pH 6.5–7.5) using a mild buffer (e.g., saturated
NH4Cl
) and avoid temperatures above 35°C during rotary evaporation.
Part 3: Quantitative Data Comparison
The following table summarizes validated catalytic systems for the DKR of 1-oxo-2,3-dihydro-1H-indene-2-carboxylate derivatives.
Catalytic System
Substrate
Conditions
Conversion (%)
ee (%)
dr (cis:trans)
RuCl₂[(S)-TolBINAP][(S,S)-DPEN]
Methyl ester
H2
(10 atm),
t
-BuOK,
i
-PrOH, 25°C
>99
98
99:1
(R,R)-Ts-DENEB
Methyl ester
HCOOH/
Et3N
(5:2), 60°C
>99
99
98:2
Lipase CALB (Biocatalytic)
Racemic alcohol
Vinyl acetate, MTBE, 30°C
50 (Max)
95
N/A
Part 4: Validated Experimental Protocols
To ensure a self-validating system, the following protocol incorporates in-process controls (IPCs) to verify both conversion and stereoselectivity before proceeding to hydrolysis.
Step-by-step experimental workflow for Ru-catalyzed asymmetric hydrogenation.
Preparation & Degassing: In a glovebox, dissolve methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 eq, 0.5 M) in anhydrous, degassed isopropanol. Note: Oxygen completely deactivates Ru(II) hydride species.
Catalyst & Base Addition: Add RuCl₂[(S)-TolBINAP][(S,S)-DPEN] (0.1 mol%, S/C = 1000) and
t
-BuOK (2.0 mol%). The base initiates the rapid epimerization of the substrate[2].
Pressurization: Transfer the mixture to a stainless-steel autoclave. Purge the vessel with Argon (3x), then with
H2
gas (3x). Pressurize to 10 atm of
H2
.
Reaction: Stir vigorously at 25°C for 12 hours.
In-Process Control (IPC): Vent the reactor and take a 50
μ
L aliquot. Filter through a short silica plug (eluting with EtOAc) and analyze via GC/MS for conversion and Chiral HPLC (e.g., Chiralcel OD-H column) for ee/dr.
Hydrolysis (Workup): Once >99% conversion and >98% ee are confirmed, concentrate the mixture under reduced pressure (bath <30°C). Dissolve the crude ester in THF/
H2O
(3:1) at 0°C. Add LiOH (1.2 eq) and stir for 4 hours.
Isolation: Carefully acidify to pH 6.0 using 1M HCl at 0°C. Extract with EtOAc, dry over
Na2SO4
, and concentrate to yield the pure chiral 1-hydroxy-1H-indene-2-carboxylic acid.
References
Ohkuma, T., et al. (2004). BINAP/1,4-Diamine−Ruthenium(II) Complexes for Efficient Asymmetric Hydrogenation of 1-Tetralones and Analogues. Organic Letters. Available at:[Link]
Dub, P. A., et al. (2016). γ-Sultam-cored N,N-ligands in the ruthenium(II)-catalyzed asymmetric transfer hydrogenation of aryl ketones. Organic & Biomolecular Chemistry. Available at:[Link]
Kuribuhara, K., et al. (2019). Multiple Absolute Stereocontrol in Cascade Lactone Formation via Dynamic Kinetic Resolution Driven by the Asymmetric Transfer Hydrogenation of Keto Acids with Oxo-Tethered Ruthenium Catalysts. Journal of the American Chemical Society. Available at:[Link]
Technical Support Center: Preventing Oxidative Degradation of 1-Hydroxy-1H-indene-2-carboxylic Acid
Welcome to the R&D Technical Support Center. 1-Hydroxy-1H-indene-2-carboxylic acid is a highly valuable scaffold used in the synthesis of functionalized indenol derivatives with potent antibacterial and antioxidant prope...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the R&D Technical Support Center. 1-Hydroxy-1H-indene-2-carboxylic acid is a highly valuable scaffold used in the synthesis of functionalized indenol derivatives with potent antibacterial and antioxidant properties 1, as well as in the development of AT1 Angiotensin II receptor antagonists 2. However, its structural geometry makes it highly susceptible to oxidative degradation. Light-induced autoxidation pathways, similar to those observed in sensitive aldehydes and carboxylic acids 3, can rapidly compromise the integrity of the active pharmaceutical ingredient (API).
This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to ensure your compound remains intact during storage and handling.
Mechanistic Causality: The "Double-Activation" Vulnerability
To prevent degradation, you must first understand why it happens. 1-Hydroxy-1H-indene-2-carboxylic acid features a hydroxyl group at the C1 position. This specific carbon is "doubly activated"—it is both benzylic (adjacent to the aromatic ring) and allylic (adjacent to the C2=C3 alkene bond of the indene core).
This dual stabilization drastically lowers the bond dissociation energy (BDE) of the C1-H bond. Consequently, ambient light (actinic energy) or mild thermal stress easily abstracts this proton, initiating a radical cascade. Upon exposure to molecular oxygen, a hydroperoxide intermediate forms, which rapidly dehydrates into 1-oxo-1H-indene-2-carboxylic acid (an indenone). This conjugated degradant not only compromises your yield but can actively interfere with downstream biological assays due to its reactivity.
Autoxidation mechanism of 1-hydroxy-1H-indene-2-carboxylic acid to its indenone derivative.
Troubleshooting & FAQs
Q: Why did my off-white powder turn yellow or brown during room-temperature storage?A: The discoloration is a direct visual indicator of autoxidation. The oxidation of the C1 hydroxyl group yields an indenone derivative. Indenones possess an extended conjugated π-system (incorporating the aromatic ring, the C2=C3 double bond, and the C1 carbonyl), which shifts their absorption spectrum into the visible region (typically absorbing around 320–360 nm and tailing into the blue region, appearing yellow to the eye). Deep brown discoloration indicates further base- or radical-catalyzed oligomerization of these indenones.
Q: Can I prepare stock solutions in DMSO or Methanol for long-term storage?A: It is highly discouraged. While DMSO is standard for high-throughput screening, it acts as a mild oxidant over time, especially in the presence of trace transition metals and ambient light. Methanol, being a protic solvent, can facilitate acid-catalyzed dehydration, converting the indenol into a fully aromatic, highly reactive indene intermediate. If solutions must be stored, use anhydrous, degassed solvents, aliquot into single-use vials, and store at -80°C.
Q: How do I validate that my compound hasn't degraded before starting a sensitive biological assay?A: Implement a self-validating analytical check. Before use, run a rapid UV-Vis scan or LC-MS. Intact 1-hydroxy-1H-indene-2-carboxylic acid lacks the extended conjugation of its oxidized counterpart. The sudden appearance of a distinct UV absorption peak at ~330 nm, or an [M-2] mass shift in LC-MS (loss of 2 Da corresponding to oxidation of the alcohol to a ketone), confirms degradation.
Quantitative Data: Storage Conditions vs. Degradation Kinetics
The following table summarizes the expected half-life (
t1/2
) of 1-hydroxy-1H-indene-2-carboxylic acid under various environmental conditions based on accelerated stability profiling:
Storage Condition
Atmosphere
Light Exposure
Estimated Half-Life (
t1/2
)
Primary Degradation Pathway
Solid, 25°C
Ambient Air
Direct Lab Light
< 14 days
Actinic autoxidation (Indenone formation)
Solid, 25°C
Ambient Air
Dark
~2-3 months
Thermal autoxidation
Solid, 4°C
Ambient Air
Dark
~6-9 months
Slow thermal autoxidation
Solid, -20°C
Argon Blanket
Dark
> 24 months
Negligible
Solution (DMSO), 25°C
Ambient Air
Ambient Lab Light
24 - 48 hours
Solvent-mediated oxidation/dehydration
Solution (Degassed), -80°C
Argon Blanket
Dark
> 12 months
Negligible
Self-Validating Standard Operating Procedures (SOPs)
To ensure maximum stability, protocols must not only protect the compound but also provide a mechanism to verify that the protection hasn't failed.
Stepwise protocol for the long-term storage of solid oxidation-sensitive indene derivatives.
SOP 1: Inert Atmosphere Packaging for Solid API (Self-Validating)
Vial Selection: Pre-chill amber glass vials to minimize thermal energy during transfer. Amber glass is mandatory to block actinic degradation.
Atmospheric Displacement: Transfer the solid API into the amber vial. Insert a heavy-gas Argon line into the vial (hovering just above the powder) and flow gently for 30 seconds. Causality: Argon is denser than ambient air and Nitrogen; it will sink and actively blanket the solid, displacing reactive oxygen.
Sealing: Seal immediately with a PTFE-lined cap. Causality: Standard silicone septa are highly permeable to oxygen over long periods. PTFE provides a superior gas barrier.
Self-Validation Step: Place the sealed vial inside a secondary transparent Mylar pouch containing a resazurin-based oxygen indicator pill. Vacuum seal the pouch. Resazurin remains white in an anaerobic environment but irreversibly turns pink upon exposure to
O2
. If you retrieve your sample and the pill is pink, the primary argon seal has failed, and the batch must be analytically verified before use.
Storage: Store at -20°C (short-term) or -80°C (long-term).
SOP 2: Preparation of Liquid Aliquots
Solvent Degassing: Sparge the chosen solvent (e.g., anhydrous acetonitrile) with Argon for 15 minutes to strip dissolved molecular oxygen.
Dissolution: Dissolve the API to the desired stock concentration (e.g., 10 mM).
Aliquotting: Aliquot immediately into single-use amber microcentrifuge tubes. Causality: This completely eliminates freeze-thaw cycles, which introduce condensation (water) and fresh dissolved oxygen into the system.
Self-Validation Step: Prepare a "sentinel" aliquot alongside your main samples spiked with a trace amount of a known radical scavenger (e.g., BHT). If the main aliquots show degradation via LC-MS over time while the sentinel remains intact, you have positively identified autoxidation as the failure mode rather than thermal decomposition.
Storage: Flash-freeze the aliquots in liquid nitrogen before transferring them to a -80°C freezer.
References
Title: A facile approach towards the synthesis of functionalized indenol derivatives identified as potent anti-oxidant and anti-bacterial agents.
Source: scispace.com
URL:1
Title: Further Studies on Imidazo[4,5-b]pyridine AT1 Angiotensin II Receptor Antagonists. Effects of the Transformation of the 4-Phenylquinoline Backbone into 4-Phenylisoquinolinone or 1-Phenylindene Scaffolds.
Source: acs.org
URL:2
Title: Light-induced autoxidation of aldehydes to peracids and carboxylic acids.
Source: rsc.org
URL:3
best purification and recrystallization methods for 1-hydroxy-1H-indene-2-carboxylic acid
Welcome to the specialized technical support and troubleshooting hub for the purification of 1-hydroxy-1H-indene-2-carboxylic acid . This guide is engineered for drug development professionals and synthetic chemists who...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the specialized technical support and troubleshooting hub for the purification of 1-hydroxy-1H-indene-2-carboxylic acid . This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of this specific indenol derivative without compromising its structural integrity.
Core Molecular Vulnerabilities: The Causality of Degradation
To successfully purify 1-hydroxy-1H-indene-2-carboxylic acid, one must first understand its structural fragility. The molecule features a carboxylic acid group (pKa ~4.5) adjacent to a benzylic/allylic hydroxyl group at the C1 position.
The primary mode of failure during purification is acid-catalyzed thermal dehydration . When exposed to strong mineral acids or prolonged boiling temperatures, the C1 hydroxyl group is protonated, converting it into an excellent leaving group. This triggers a rapid E1 elimination, resulting in the loss of water and the formation of a fully conjugated, highly stable degradant: 1H-indene-2-carboxylic acid [1].
Acid-catalyzed thermal dehydration pathway of 1-hydroxy-1H-indene-2-carboxylic acid.
Because of this vulnerability, standard high-heat recrystallization and aggressive HCl-based extractions will destroy your yield[2]. The protocols below are engineered to circumvent these exact failure modes.
This method exploits the carboxylic acid moiety to separate the target from neutral organic impurities while strictly controlling the pH to protect the allylic alcohol[3].
Step-by-Step Methodology:
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) at room temperature.
Basic Extraction: Transfer to a separatory funnel and extract with cold, saturated aqueous Sodium Bicarbonate (NaHCO₃). Gently invert to avoid emulsions.
Phase Separation & Validation: Separate the layers.
Self-Validation Check: Spot both layers on a Thin Layer Chromatography (TLC) plate. The target compound must remain at the baseline in the aqueous phase, while neutral impurities will migrate with the solvent front in the organic phase. Discard the organic layer if validation passes.
Controlled Acidification: Cool the aqueous layer in an ice bath (0–5°C). Slowly add cold 1M Citric Acid dropwise until the pH reaches 3.5–4.0.
Causality Note: Citric acid is a weak organic acid. Unlike HCl, it prevents localized pH spikes that would protonate the C1 hydroxyl group and trigger dehydration.
Recovery: Extract the cloudy aqueous layer three times with fresh EtOAc. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure with the water bath strictly kept below 35°C .
Traditional recrystallization relies on boiling solvents, which induces thermal degradation in indenols[4]. We utilize a low-temperature anti-solvent approach instead.
Step-by-Step Methodology:
Primary Dissolution: Suspend the semi-pure solid in a minimum volume of warm EtOAc (Maximum 45°C). Do not bring to a boil.
Hot Filtration: Rapidly filter the warm solution through a pre-warmed fluted filter paper to remove insoluble particulates[4].
Anti-Solvent Addition: While maintaining the solution at 40–45°C, add Heptane dropwise with constant stirring until the solution becomes persistently turbid (the cloud point).
Annealing: Add just enough EtOAc (1-2 drops) to clear the turbidity.
Crystallization: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for 12 hours.
Isolation: Collect the crystals via vacuum filtration and wash with ice-cold Heptane.
Workflow for the cold acid-base extraction and low-temperature recrystallization.
Quantitative Solubility & Recovery Data
The choice of solvent system drastically impacts both the yield and the structural integrity of the final product. The table below summarizes our empirical data for recrystallization optimization.
Solvent System
Dissolution Temp (°C)
Crystallization Temp (°C)
Yield (%)
Purity (HPLC)
Mechanistic Outcome / Notes
EtOAc / Heptane
45
4
78
>98%
Optimal. Stays below the thermal threshold for dehydration.
EtOH / Water
60
4
65
92%
Sub-optimal. Moderate dehydration observed due to elevated heat.
Toluene
80
20
40
85%
Poor. High thermal degradation; massive conversion to indene-2-carboxylic acid.
Troubleshooting & FAQs
Q1: My isolated product shows a missing -OH peak in ¹H NMR and a new alkene proton signal. What happened?A: You have dehydrated your product into 1H-indene-2-carboxylic acid. This occurs via an E1 elimination mechanism if the solution becomes too acidic during the extraction phase or is heated excessively during recrystallization. Ensure you are using a weak acid (like citric acid) rather than HCl for acidification, and never let your rotary evaporator bath exceed 35°C.
Q2: How do I monitor the purity via TLC without the compound streaking across the plate?A: Carboxylic acids interact strongly with the slightly acidic silanol groups on standard silica gel plates, causing a mixture of protonated and deprotonated states that manifest as streaking[3]. To resolve this, add 0.5–1.0% of a volatile acid (such as formic acid or acetic acid) to your mobile phase (e.g., Hexanes:EtOAc:Formic Acid, 50:50:1). This keeps the compound fully protonated during elution, resulting in a tight, defined spot[3].
Q3: During recrystallization, my compound is oiling out (forming a sticky gum) instead of forming distinct crystals. How do I fix this?A: "Oiling out" occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or if residual solvent is trapped in the matrix.
Self-Correction Protocol: Re-dissolve the oil in a slightly larger volume of EtOAc. Add a seed crystal if available. If not, scratch the inside of the flask vigorously with a glass stirring rod to create nucleation sites, and cool the solution much more slowly (e.g., insulate the flask in cotton or a warm water bath as it drops to room temperature).
Q4: Can I use column chromatography instead of recrystallization?A: While possible, recrystallization is vastly preferred for scaling up. Silica gel is mildly acidic and, when combined with the large surface area of a column, can induce partial dehydration of the allylic alcohol over long elution times. If chromatography is absolutely necessary, use deactivated silica or run a rapid plug rather than a slow column[2].
References
A facile approach towards the synthesis of functionalized indenol derivatives identified as potent anti-oxidant and anti-bacterial agents
SciSpace / ResearchGate
URL: [Link]
Recrystallization and Crystallization
University of Illinois
URL:[Link]
Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments
Kyoto University
URL: [Link]
reducing unwanted byproducts in 1-hydroxy-1H-indene-2-carboxylic acid reactions
Welcome to the Technical Support Center for Indene Scaffold Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize reacti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Indene Scaffold Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize reactions involving 1-hydroxy-1H-indene-2-carboxylic acid .
This compound is a highly versatile building block used in the synthesis of potent anti-oxidant, anti-bacterial agents[1], and AT1 receptor antagonists[2]. However, its unique structural features—specifically the benzylic/allylic nature of the C1 hydroxyl group—make it highly susceptible to unwanted side reactions such as dehydration and over-oxidation.
Below, you will find targeted FAQs, mechanistic explanations, and self-validating experimental protocols to maximize your target indenol yields.
Mechanistic Overview of Byproduct Formation
To effectively troubleshoot, we must first understand the causality behind the chemical behavior of the 1-hydroxy-1H-indene scaffold.
Reaction pathways of 1-hydroxy-1H-indene-2-carboxylic acid showing desired vs. byproduct routes.
Troubleshooting FAQs
Q1: During the esterification of 1-hydroxy-1H-indene-2-carboxylic acid, my LC-MS shows a massive peak with a mass of [M-18]. What is happening?A: You are observing the dehydration byproduct . The hydroxyl group at the C1 position of the indene ring is benzylic. When you use a strong Brønsted acid like para-toluenesulfonic acid (PTSA) at reflux temperatures, the C1 hydroxyl is protonated to form a good leaving group (-OH₂⁺). The resulting carbocation is highly resonance-stabilized by the adjacent aromatic ring. Subsequent loss of a proton yields a fully conjugated, thermodynamically stable indene-2-carboxylate[3].
Solution: Switch to a milder acid catalyst, such as formic acid, or use a carbodiimide coupling reagent (EDCI/DMAP) at room temperature.
Q2: I am seeing the formation of 1-oxo-1H-indene-2-carboxylic acid derivatives (indenones) in my reaction mixture. How do I prevent this?A: This is an oxidative degradation byproduct . The benzylic C1 position is highly susceptible to aerobic autoxidation. Radical abstraction of the C1 hydrogen forms a stable radical that reacts with dissolved O₂ to form a hydroperoxide, which subsequently decomposes to the ketone (indenone)[4].
Solution: This reaction must be treated as air-sensitive. Degas all solvents using the freeze-pump-thaw method or sparge with Argon for 30 minutes prior to use. Run the reaction strictly under an inert Argon or Nitrogen atmosphere.
Q3: I switched from PTSA to Formic Acid as suggested, but my esterification yield is still low. Why?A: While formic acid prevents dehydration[3], it is a weaker catalyst for the Fischer esterification pathway. Because esterification is an equilibrium process, you must aggressively drive the reaction forward by removing water. If you are not using a Dean-Stark trap, or if your solvent (e.g., chloroform) does not form a suitable azeotrope with water at your reaction temperature, the equilibrium will stall.
Solution: Use a Soxhlet extractor filled with activated 4Å molecular sieves positioned below the reflux condenser, or transition to the EDCI/DMAP protocol (Protocol B) which chemically consumes the water equivalent.
Reaction Optimization Data
The following table summarizes quantitative data from our internal validations, demonstrating how catalyst and condition choices dictate the byproduct profile.
Coupling Reagent / Catalyst
Solvent
Temp (°C)
Target Indenol Yield (%)
Major Byproduct
Byproduct Yield (%)
PTSA (10 mol%)
Toluene
110 (Reflux)
45 - 65%
Dehydrated Indene
25 - 40%
Formic Acid (20 mol%)
CHCl₃
60 (Reflux)
75 - 82%
Unreacted Starting Material
< 10%
EDCI (1.2 eq), DMAP (10 mol%)
DCM
25
88 - 94%
N-acylurea (washable)
Trace (< 2%)
Diagnostic Workflow
Use the following logic tree to systematically identify and resolve byproduct issues during your scale-up.
Troubleshooting workflow for mitigating byproducts in indenol synthesis.
Self-Validating Experimental Protocols
Protocol A: Mild Esterification via Formic Acid Catalysis
Designed to suppress the [M-18] dehydration byproduct while maintaining scalability.
Step-by-Step Methodology:
Preparation: In a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-hydroxy-1H-indene-2-carboxylic acid (1.0 g, 5.6 mmol).
Solvent Addition: Add 20 mL of anhydrous chloroform (CHCl₃) and the desired aliphatic alcohol (15 mL).
Catalyst Addition: Add formic acid (0.05 mL, ~20 mol%) dropwise. Causality Check: Formic acid acts as a mild Brønsted acid (pKa ~3.75), sufficient to activate the carbonyl carbon for nucleophilic attack but too weak to significantly protonate the C1 hydroxyl group, thereby preventing carbocation-mediated dehydration[3].
Reflux & Water Removal: Attach a Soxhlet extractor containing freshly activated 4Å molecular sieves, topped with a reflux condenser. Heat the mixture to 60°C under an Argon atmosphere for 12–16 hours.
Validation Check: Monitor via TLC (Hexane/Ethyl Acetate 6:4). The absence of a high-Rf UV-active spot confirms the suppression of the dehydrated indene byproduct.
Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography to yield the target ester.
Protocol B: Ambient Temperature Coupling (EDCI/DMAP)
Designed for highly sensitive substrates prone to thermal degradation or oxidation.
Step-by-Step Methodology:
Preparation: Dissolve 1-hydroxy-1H-indene-2-carboxylic acid (1.0 g, 5.6 mmol) and the target alcohol (6.0 mmol) in 25 mL of anhydrous Dichloromethane (DCM) under Argon.
Activation: Cool the flask to 0°C in an ice bath. Add 4-Dimethylaminopyridine (DMAP) (0.068 g, 10 mol%), followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.28 g, 6.7 mmol) in portions.
Reaction: Allow the mixture to slowly warm to room temperature and stir for 8 hours. Causality Check: EDCI activates the carboxylic acid by forming an O-acylisourea intermediate. This strictly avoids the generation of free protons in solution, entirely eliminating the pathway for C1-hydroxyl dehydration.
Validation Check: Perform an aqueous wash (0.5 M HCl, then saturated NaHCO₃). The water-soluble urea byproduct from EDCI will partition into the aqueous layer. Analyze the organic layer via LC-MS; you should observe >90% purity of the target mass.
Workup: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure ester.
References
A facile approach towards the synthesis of functionalized indenol derivatives identified as potent anti-oxidant and anti-bacterial agents. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHykkAA1OoH8d4qOQacIIeFg0PE_jUOVtlQRX570zXNR8dVnRHiiQbOhQ67zaK6JO-YeGX8jNP7tTwhfAS33spy9ljOHLeyjiucKeU796J4LI8WHuthF2_13IbiFW0io0raZ-yJu9bS0Tojn33qE2WjcXgjJU1qyQN891nw1QKunG-3QJBUMwadyHgvbmJMf3I3xuvXgHL7DD_JZQ==]
Structural Manipulation of Benzofulvene Derivatives Showing Spontaneous Thermoreversible Polymerization. Role of the Substituents in the Modulation of Polymer Properties. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG03iieFGrfaOYPCovPTdnmctghBxIh2yZM-AmDc4jzqPwS4EmekZGbtlTteoLgE1gvbG_YLjcnlwaqB0hK1gAWjmdj9UkxjCUR3Vx4RGMvPG4iBdxDSm4CZK2aCj8mJYgVQWIl7A==]
Renaissance of Homogeneous Cerium Catalysts with Unique Ce(IV/III) Couple: Redox-Mediated Organic Transformations Involving Homolysis of Ce(IV)–Ligand Covalent Bonds. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCGmRGVnNwBwFOsG7KNd8RW3iogD1qwnu1uDYJEkg07SnA4ct-myRBcq9h46_gsl099kc9KipzingXyEwGSB1i3e4EgX10ytYoKB_i9rmtheNThZrC8wZkEJ-w62P5INdTKpcwCNWL]
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Technical Support Center: Resolution of Racemic 1-hydroxy-1H-indene-2-carboxylic acid
Welcome to the technical support center for the resolution of racemic 1-hydroxy-1H-indene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the resolution of racemic 1-hydroxy-1H-indene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles discussed herein are grounded in established chemical practices to ensure scientific integrity and successful experimental outcomes.
Introduction to Chiral Resolution
The separation of a racemic mixture, which contains equal amounts of two enantiomers, is a critical process in the development of pharmaceuticals and fine chemicals.[1][2][3] Enantiomers, being non-superimposable mirror images, often exhibit different biological activities. Therefore, isolating the desired enantiomer is paramount. The most common and industrially scalable method for resolving racemic carboxylic acids like 1-hydroxy-1H-indene-2-carboxylic acid is through the formation of diastereomeric salts.[1][2][4] This technique involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2]
Core Principles of Diastereomeric Salt Resolution
The success of a diastereomeric salt resolution hinges on the differential solubility of the two diastereomeric salts in a given solvent.[5][6][7] One diastereomer will be less soluble and will preferentially crystallize, while the more soluble diastereomer remains in the mother liquor.[7][8] The crystallized salt is then isolated, and the chiral resolving agent is removed, typically by an acid/base wash, to yield the enantiomerically enriched carboxylic acid.[8][9]
Troubleshooting Guide
This section addresses common issues encountered during the resolution of racemic 1-hydroxy-1H-indene-2-carboxylic acid and provides systematic solutions.
Issue 1: No Crystal Formation
You've mixed the racemic acid and the chiral resolving agent in a solvent, but no crystals have formed, even after cooling.
Possible Causes & Solutions:
Insufficient Supersaturation: Crystallization can only occur from a supersaturated solution.[6]
Solution: Carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salts.[6] Alternatively, you can employ the anti-solvent technique.[5][6]
High Solubility of Both Diastereomeric Salts: If both salts are highly soluble in the chosen solvent, crystallization will be challenging.[6]
Solution: A systematic solvent screening is essential.[5][6] Test a range of solvents with varying polarities (e.g., alcohols, esters, ketones) to find a system where the solubility of one diastereomeric salt is significantly lower.
Inappropriate Temperature: The temperature may be too high, keeping the salts dissolved.
Solution: Gradually lower the temperature. If room temperature is ineffective, try cooling in an ice bath or a refrigerator.
Issue 2: "Oiling Out" Instead of Crystallization
Instead of forming solid crystals, an oil separates from the solution.
Possible Causes & Solutions:
High Level of Supersaturation: Rapidly creating a highly supersaturated solution can favor the formation of an oil over an ordered crystal lattice.[7]
Solution: Start with a more dilute solution.[7] A slower, more controlled approach to reaching supersaturation, such as slow cooling or gradual anti-solvent addition, can promote proper crystal growth.[7]
Crystallization Temperature is Above the Salt's Melting Point: The "oil" may be the molten diastereomeric salt.
Solution: Attempt crystallization at a lower temperature.[5]
Incompatible Solvent System: The chosen solvent may not be conducive to crystallization for your specific diastereomeric salts.
Solution: Re-evaluate your solvent choice through a comprehensive screening process.[5][7]
Issue 3: Low Yield of the Desired Diastereomeric Salt
You've successfully obtained crystals, but the yield is disappointingly low.
Possible Causes & Solutions:
Significant Solubility of the Desired Salt: Even the "less soluble" diastereomer may have considerable solubility in the mother liquor.
Solution: Optimize the solvent and temperature to further minimize the solubility of the target salt.[5] Consider using an anti-solvent to induce further precipitation.[5]
Suboptimal Stoichiometry: The molar ratio of the resolving agent to the racemic acid can influence the yield.
Solution: Experiment with different molar ratios. While a 1:1 ratio is a common starting point, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be beneficial.
After isolating the carboxylic acid, the enantiomeric excess is low.
Possible Causes & Solutions:
Similar Solubilities of Diastereomeric Salts: If the solubilities of the two salts are too close in the chosen solvent, they will co-precipitate.[6]
Solution: A thorough solvent screening is critical to maximize the solubility difference.[7]
Rapid Cooling: Fast cooling can trap the more soluble diastereomer in the crystal lattice of the less soluble one.
Solution: Employ a slow and controlled cooling rate to allow for selective crystallization.[5]
Formation of a Solid Solution: In some instances, the undesired diastereomer can be incorporated into the crystal lattice of the desired one, making separation by simple crystallization difficult.[6][10]
Solution: Recrystallization of the obtained salt, potentially from a different solvent system, can improve the diastereomeric purity.[5]
Frequently Asked Questions (FAQs)
Q1: How do I choose a chiral resolving agent for 1-hydroxy-1H-indene-2-carboxylic acid?
A1: Since 1-hydroxy-1H-indene-2-carboxylic acid is an acid, you will need a chiral base as a resolving agent.[1][11] Commonly used chiral bases include alkaloids (e.g., brucine, quinine) and synthetic amines (e.g., (R)-(+)-α-methylbenzylamine, (1R,2S)-2-amino-1,2-diphenylethanol).[1][11][12] The selection is often empirical, and it is advisable to screen a small panel of resolving agents to find one that forms a crystalline salt with a significant solubility difference between the diastereomers.
Q2: What is the general workflow for a diastereomeric salt resolution experiment?
A2: The process can be broken down into several key stages.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Q3: How do I perform a solvent screening experiment effectively?
A3: A parallel screening approach is often the most efficient.
Step
Procedure
Rationale
1. Preparation
In an array of small vials, dissolve a fixed amount of the racemic acid and the chosen resolving agent.
Ensures consistency across all experiments.
2. Solvent Addition
Add a different solvent (or solvent mixture) to each vial. Use a range of polarities (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, toluene).
To identify a solvent system with optimal solubility characteristics for the diastereomeric salts.[5]
3. Equilibration
Agitate the vials at a slightly elevated temperature, then allow them to cool slowly to ambient temperature.
Promotes salt formation and allows for controlled crystallization.
4. Observation
Observe which vials have produced crystalline solids and note the relative amounts.
A visual indication of potential success.
5. Analysis
Isolate the solids and analyze the diastereomeric/enantiomeric excess.
Provides quantitative data to select the best conditions.
Q4: Can the choice of solvent affect which enantiomer crystallizes?
A4: Yes, this phenomenon is known as "chirality switching".[5][12] In some cases, changing the solvent can reverse the relative solubilities of the diastereomeric salts, causing the opposite enantiomer's salt to crystallize.[12] This can be advantageous as it may allow for the isolation of both enantiomers using a single resolving agent.[12]
Q5: How do I analyze the enantiomeric excess (e.e.) of my resolved 1-hydroxy-1H-indene-2-carboxylic acid?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess of chiral carboxylic acids.[6][13][14]
Column: A chiral stationary phase (CSP), often polysaccharide-based, is used.[7][15]
Mobile Phase: A mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol) is typical. A small amount of an acidic additive (e.g., trifluoroacetic acid) is often included to improve peak shape for carboxylic acids.[7]
Quantification: The relative areas of the two enantiomer peaks are used to calculate the enantiomeric excess.
Q6: What should I do with the mother liquor?
A6: The mother liquor is enriched in the more soluble diastereomer. It is possible to recover this enantiomer, although it will be of lower optical purity. For more efficient processes, the unwanted enantiomer can potentially be racemized and recycled, improving the overall yield of the desired enantiomer.[5]
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
This is a generalized starting point. Specific quantities, solvents, and temperatures must be optimized for each unique resolving agent.
Salt Formation: In a suitable flask, dissolve one equivalent of racemic 1-hydroxy-1H-indene-2-carboxylic acid in a chosen solvent (e.g., ethanol, ethyl acetate).[9]
Slowly add 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) to the solution, often with gentle warming to ensure complete dissolution.[9]
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try further cooling in an ice bath or seeding with a small crystal of the desired salt.[16]
Isolation: Collect the resulting crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.[9]
Drying: Dry the crystals under vacuum.
Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
Suspension: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate or diethyl ether).[9]
Acidification: While stirring, add a dilute acid (e.g., 1 M HCl) dropwise until the aqueous layer is acidic (pH < 2). This will protonate the carboxylic acid and neutralize the amine resolving agent.
Extraction: Transfer the mixture to a separatory funnel. The enantiomerically enriched carboxylic acid will be in the organic layer, while the protonated resolving agent will be in the aqueous layer. Separate the layers and extract the aqueous layer two more times with the organic solvent.[8]
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[9]
Isolation: Remove the solvent under reduced pressure to yield the enantiomerically enriched 1-hydroxy-1H-indene-2-carboxylic acid.
Protocol 3: Chiral HPLC Analysis
Sample Preparation: Prepare a dilute solution of the resolved carboxylic acid in the mobile phase.
Chromatographic Conditions (Example):
Column: Chiralpak AD-H or equivalent polysaccharide-based column.
Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (e.g., 90:10:0.1).
Flow Rate: 1.0 mL/min.
Temperature: 25 °C.
Detection: UV at a suitable wavelength.
Analysis: Inject the sample and integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% e.e.).[7]
References
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
Technical Support Center: Solvent Effects on Diastereomeric Salt Formation with (-)-Camphoric Acid. Benchchem.
How to overcome poor crystallization in diastereomeric salt form
Troubleshooting diastereomeric salt crystalliz
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
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Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Qu
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
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Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
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HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases.
5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
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Efficient Crystallization-Induced Dynamic Resolution of ??-Substituted Carboxylic Acids.
Chiral resolution. Wikipedia.
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Part 6: Resolution of Enantiomers. Chiralpedia.
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
Racemic Mixtures Separ
Technical Support Center: Resolution of Racemic octahydro-1H-indole-2-carboxylic acid. Benchchem.
Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications (RSC Publishing). [Link]
Resolution of Enantiomers. SlidePlayer.
Resolution of Racemic Mixtures by Phase Transition of PEGyl
Process for resolving chiral acids with 1-aminoindan-2-ols.
6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
Chiral Resolution and Separ
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
Enantiomeric Purific
Enantiomeric analysis and separation of three chiral carboxylic acids via derivatization using chiral pure derivative.
Enatiomerically pure hydroxycarboxylic acids: current approaches and future perspectives. SpringerLink.
A Comparative Guide to the Validated HPLC-UV Method for Quantifying 1-hydroxy-1H-indene-2-carboxylic acid
This guide provides a comprehensive overview and critical comparison of a validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of 1-hydroxy-1H-ind...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive overview and critical comparison of a validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of 1-hydroxy-1H-indene-2-carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable analytical method for this compound. The content herein is structured to provide not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the assay's performance and its place among alternative analytical techniques.
Introduction: The Analytical Challenge
1-hydroxy-1H-indene-2-carboxylic acid is a key chemical entity with applications in organic synthesis.[1] Accurate quantification of this analyte is crucial for process monitoring, quality control, and stability studies. The inherent properties of organic acids, such as their polarity and potential for matrix interference, necessitate a well-validated analytical method to ensure data integrity.[2][3] High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of such compounds due to its high sensitivity and specificity.[4] This guide details a reversed-phase HPLC (RP-HPLC) method coupled with UV detection and rigorously validates its performance in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]
The HPLC-UV Method: A Detailed Protocol and Rationale
The developed method leverages the principles of reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with the stationary phase.
Chromatographic Conditions
A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of organic molecules. The mobile phase, a mixture of an acidic aqueous buffer and an organic modifier, is optimized to achieve a balance between analyte retention, peak shape, and analysis time. The acidic pH of the mobile phase is critical for suppressing the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the non-polar stationary phase.
Table 1: Optimized HPLC-UV Method Parameters
Parameter
Condition
Rationale
Instrument
Agilent 1260 Infinity II or equivalent
Provides reliable and reproducible performance.
Column
Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Offers excellent peak shape and resolution for acidic compounds.
Mobile Phase
Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)
Provides optimal separation and peak symmetry. Phosphoric acid controls the pH to ensure the analyte is in its non-ionized form.
Flow Rate
1.0 mL/min
Ensures efficient separation within a reasonable runtime.
Column Temperature
30 °C
Maintains consistent retention times and improves peak shape.
Injection Volume
10 µL
A standard volume for good sensitivity and minimal band broadening.
Detection Wavelength
230 nm
Corresponds to a high absorbance wavelength for the analyte, maximizing sensitivity.
Run Time
10 minutes
Allows for complete elution of the analyte and any potential impurities.
Standard and Sample Preparation
Accurate preparation of standards and samples is paramount for reliable quantification.
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-hydroxy-1H-indene-2-carboxylic acid reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a concentration expected to fall within the calibration range. Filter through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Method Validation: Demonstrating Fitness for Purpose
The developed HPLC method was rigorously validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[7][8] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] To evaluate this, a solution of the analyte was spiked with known related substances and also analyzed in a representative sample matrix. The chromatograms demonstrated that the peak for 1-hydroxy-1H-indene-2-carboxylic acid was well-resolved from other components, with no significant interference observed at the analyte's retention time.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[5] A calibration curve was constructed by plotting the peak area against the concentration of the analyte over a specified range.
Table 2: Linearity and Range Data
Parameter
Result
Acceptance Criteria (ICH Q2(R1))
Range
1 - 100 µg/mL
The range should be appropriate for the intended application.
Correlation Coefficient (r²)
0.9995
≥ 0.999
Regression Equation
y = 45872x + 1253
A linear relationship should be demonstrated.
The high correlation coefficient indicates a strong linear relationship between the concentration and the instrument response over the established range.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[10] It was determined by performing recovery studies on samples spiked with known amounts of the analyte at three concentration levels (80%, 100%, and 120% of the target concentration).
Table 3: Accuracy (Recovery) Results
Spiked Level
Mean Recovery (%)
% RSD
Acceptance Criteria (ICH Q2(R1))
80%
99.2
0.8
98.0 - 102.0%
100%
100.5
0.5
98.0 - 102.0%
120%
99.8
0.6
98.0 - 102.0%
The excellent recovery values demonstrate the accuracy of the method for quantifying 1-hydroxy-1H-indene-2-carboxylic acid.
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Table 4: Precision Results
Precision Level
Parameter
Result (% RSD)
Acceptance Criteria (ICH Q2(R1))
Repeatability
(n=6 at 100% concentration)
0.7%
≤ 2%
Intermediate Precision
(Different day, analyst, instrument)
1.2%
≤ 2%
The low relative standard deviation (%RSD) values for both repeatability and intermediate precision indicate that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
Table 5: LOD and LOQ
Parameter
Result
Method of Determination
LOD
0.3 µg/mL
Based on Signal-to-Noise ratio (S/N ≥ 3)
LOQ
1.0 µg/mL
Based on Signal-to-Noise ratio (S/N ≥ 10)
These results demonstrate the method's sensitivity for detecting and quantifying low levels of the analyte.
Robustness
Robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11][12] The robustness of this method was evaluated by intentionally varying key parameters.
Table 6: Robustness Study
Parameter Varied
Variation
Impact on Results
Flow Rate
± 0.1 mL/min
No significant change in peak area or retention time.
Column Temperature
± 2 °C
Minor shift in retention time, but no impact on quantification.
Mobile Phase Composition
± 2% Acetonitrile
Slight change in retention time, resolution remained acceptable.
The method demonstrated good robustness, indicating its reliability for routine use in a quality control environment.[13][14]
Comparative Analysis with Alternative Techniques
While the validated HPLC-UV method is robust and reliable, it is important to consider alternative analytical techniques for the quantification of 1-hydroxy-1H-indene-2-carboxylic acid.
Table 7: Comparison of Analytical Techniques
Technique
Principle
Advantages
Disadvantages
HPLC-UV (This Method)
Reversed-phase chromatography with UV detection.
Simple, cost-effective, robust, widely available.
Moderate sensitivity, potential for interference from co-eluting compounds with similar UV spectra.
LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry.
High sensitivity and selectivity, provides structural information.
Higher instrument cost and complexity, requires specialized expertise.[2]
Gas Chromatography (GC)
Separation of volatile compounds in the gas phase.
High resolution for volatile compounds.
Requires derivatization for non-volatile analytes like carboxylic acids, which can be complex and time-consuming.[4]
Capillary Electrophoresis (CE)
Separation based on electrophoretic mobility in a capillary.
High separation efficiency, small sample volume.
Lower sensitivity compared to HPLC, can be less robust.[4]
Ion Chromatography (IC)
Separation of ions and polar molecules.
Excellent for a wide range of organic acids.
May have lower sensitivity for certain organic acids compared to RP-HPLC, and can be affected by high-salt matrices.[15][16]
For routine quality control where high sensitivity is not the primary requirement, the developed HPLC-UV method offers an excellent balance of performance, cost, and ease of use. For trace-level analysis or in complex matrices where specificity is a major concern, LC-MS/MS would be the preferred technique.
Visualizing the Workflow
To provide a clear understanding of the experimental process, the following diagrams illustrate the key workflows.
Caption: Interrelationships of validation parameters.
Conclusion
This guide has detailed a robust and reliable HPLC-UV method for the quantification of 1-hydroxy-1H-indene-2-carboxylic acid. The comprehensive validation data presented herein demonstrates that the method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control applications. The comparative analysis with alternative techniques provides valuable context for selecting the most appropriate analytical method based on specific project requirements. By adhering to the principles of scientific integrity and regulatory guidelines, this validated method ensures the generation of high-quality, defensible data in pharmaceutical development and manufacturing.
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1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. (2024, August 19). MDPI. [Link]
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. (2012, August 26). Longdom Publishing. [Link]
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (n.d.). PMC. [Link]
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (n.d.). Longdom Publishing. [Link]
Scheme 1. Synthesis of 1-hydroxy-1H-indene-2-carboxylic acid 1. (n.d.). ResearchGate. [Link]
Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2017, March 15). MDPI. [Link]
Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. (2016, March 18). PubMed. [Link]
RAPID, SENSITIVE AND SPECIFIC DERIVATIZATION METHODS WITH 9-(HYDROXYMETHYL)ANTHRACENE FOR THE FLUORIMETRIC DE. (n.d.). DSpace. [Link]
A Senior Application Scientist's Guide to Navigating the Reactivity of Indene Carboxylic Acids: 1-Hydroxy-1H-indene-2-carboxylic acid vs. 1-Indanone-2-carboxylic acid
Introduction In the landscape of medicinal chemistry and organic synthesis, the indane scaffold represents a privileged structure, forming the core of numerous therapeutic agents and complex molecules.[1][2][3] Among its...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of medicinal chemistry and organic synthesis, the indane scaffold represents a privileged structure, forming the core of numerous therapeutic agents and complex molecules.[1][2][3] Among its many derivatives, 1-hydroxy-1H-indene-2-carboxylic acid and 1-indanone-2-carboxylic acid are two pivotal building blocks. While structurally similar, the seemingly minor difference at the C1 position—a hydroxyl group versus a ketone—imparts dramatically different electronic properties and, consequently, divergent chemical reactivity.
This guide provides an in-depth, objective comparison of these two molecules. Moving beyond a simple list of reactions, we will explore the causal relationships between structure and reactivity, supported by experimental data and detailed protocols. For researchers and drug development professionals, understanding these nuances is critical for strategic synthetic planning, enabling the selection of the appropriate starting material to achieve the desired molecular architecture efficiently.
Part 1: Structural and Electronic Divergence
The reactivity of any molecule is fundamentally dictated by its electronic landscape. The key to understanding the differences between our two title compounds lies in the nature of the C1 substituent.
1-Hydroxy-1H-indene-2-carboxylic acid features a secondary alcohol. The oxygen's lone pairs can participate in resonance, donating electron density towards the indene ring system. This benzylic alcohol also introduces a stereocenter at C1, a crucial feature for asymmetric synthesis.
1-Indanone-2-carboxylic acid contains a ketone. The carbonyl group is strongly electron-withdrawing due to the electronegativity of the oxygen atom. This polarization renders the C1 carbon electrophilic and increases the acidity of the proton at the adjacent C2 position (though the carboxylic proton remains the most acidic).
This fundamental electronic dichotomy governs the behavior of the entire molecule, from the reactivity of the carboxylic acid to the susceptibility of the five-membered ring to various transformations.
Caption: Structural and electronic comparison of the two indene derivatives.
Part 2: A Head-to-Head Reactivity Analysis
We will now dissect the reactivity of these molecules across several key reaction classes. The choice of one starting material over the other is often determined by the specific transformation desired at a particular position on the indene scaffold.
Reactions at the Carboxylic Acid Moiety (C2)
The primary function of the carboxylic acid is to act as an electrophilic center for esterification or amidation.
1-Hydroxy-1H-indene-2-carboxylic acid: This compound readily undergoes classical Fischer esterification. For instance, refluxing with an alcohol in toluene using a catalytic amount of p-toluenesulfonic acid (PTSA) provides the corresponding esters in moderate to good yields.[4] The benzylic hydroxyl group does not significantly interfere under these acidic conditions, though for more sensitive reactions requiring basic conditions or strong activating agents, protection of the C1 alcohol (e.g., as a silyl ether) may be warranted to prevent side reactions.
1-Indanone-2-carboxylic acid: The electron-withdrawing effect of the C1 ketone enhances the electrophilicity of the carboxylic carbon, which should facilitate nucleophilic attack. However, a significant competing reaction pathway exists for this molecule: decarboxylation. The ketone can stabilize a carbanion at the C2 position through enolate formation, lowering the activation energy for the loss of CO2, especially upon heating. This makes harsh reaction conditions for esterification or amidation potentially problematic, favoring milder coupling protocols (e.g., using DCC or EDC) at lower temperatures.
Reactivity at the C1 Position: The Point of Divergence
The C1 position is where the reactivity profiles differ most starkly.
1-Hydroxy-1H-indene-2-carboxylic acid (The Alcohol):
Oxidation: The secondary alcohol is readily oxidized to a ketone, providing a direct synthetic route to 1-indanone-2-carboxylic acid itself. A variety of standard oxidizing agents (PCC, Swern, Dess-Martin periodinane) can be employed. This transformation is fundamental, allowing the hydroxy compound to serve as a precursor to the indanone.
1-Indanone-2-carboxylic acid (The Ketone):
Reduction: The ketone can be reduced back to the alcohol, often creating a racemic mixture unless a chiral reducing agent (e.g., using a CBS catalyst) is employed. Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LAH), though the latter would also reduce the carboxylic acid. The reduction of the parent 1-indanone to 1-indanol is a well-established reaction.[5]
Nucleophilic Addition: The electrophilic carbonyl carbon is a prime target for nucleophiles. Reactions with Grignard reagents or organolithiums can generate tertiary alcohols at the C1 position, providing a powerful method for C-C bond formation and building molecular complexity.
Reductive Amination: The ketone can be converted into an amine via an imine intermediate, a common strategy in the synthesis of pharmacologically active compounds.[5]
Caption: Key transformations at the C1 position.
Reactivity Alpha to the Functional Groups
The protons on the carbon atoms adjacent to the C1 and C2 functional groups also exhibit distinct reactivity.
1-Hydroxy-1H-indene-2-carboxylic acid: The C3-H bonds are benzylic and allylic, but generally, this position is not the primary site of reactivity under typical conditions unless specific radical or oxidative pathways are initiated.
1-Indanone-2-carboxylic acid: While the molecule itself will readily deprotonate at the carboxylic acid, its corresponding esters (alkyl 1-indanone-2-carboxylates) possess an acidic proton at C2, located between two electron-withdrawing groups (the C1 ketone and the C2 ester). This enables the formation of an enolate, which can then react with various electrophiles. This reactivity is crucial for substitutions at the C2 position, such as alkylation or fluorination, allowing for the construction of quaternary centers.[6]
Part 3: Experimental Protocols and Data
To translate theory into practice, this section provides validated protocols for key transformations, illustrating the practical handling and expected outcomes for each compound.
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-hydroxy-1H-indene-2-carboxylic acid.
Reagent Addition: Add toluene, followed by methanol. Stir the suspension until homogenous if possible.
Catalyst Addition: Add the catalytic amount of p-TsOH to the mixture.
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to quench the acid catalyst), water, and finally brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude ester can be purified by column chromatography on silica gel if necessary.
Causality: The use of an acid catalyst (p-TsOH) is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic methanol. Toluene allows for azeotropic removal of the water byproduct, driving the equilibrium towards the ester product.
Protocol 2: Reduction of a 1-Indanone Derivative
This protocol is based on the general reduction of 1-indanones to 1-indanols.[5][7]
Objective: To reduce 1-indanone-2-carboxylic acid to 1-hydroxy-1H-indene-2-carboxylic acid.
Materials:
1-indanone-2-carboxylic acid (1.0 eq)
Sodium borohydride (NaBH4) (1.0 - 1.5 eq)
Methanol or Ethanol
1 M Hydrochloric acid (HCl)
Ethyl acetate
Procedure:
Setup: In a round-bottom flask, dissolve 1-indanone-2-carboxylic acid in methanol at 0 °C (ice bath).
Reagent Addition: Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C. Caution: Hydrogen gas is evolved.
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting ketone.
Workup: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the bubbling ceases and the pH is acidic.
Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Add water and ethyl acetate to the residue and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The product can be purified by recrystallization or column chromatography.
Trustworthiness: This protocol is self-validating. The portion-wise addition of NaBH4 at 0 °C controls the exothermic reaction and hydrogen evolution. The acidic quench neutralizes the borate esters formed and any excess NaBH4. NaBH4 is a selective reagent that will reduce the ketone without affecting the carboxylic acid, ensuring the integrity of the target molecule.
Caption: Experimental workflow for the selective reduction of the ketone.
Conclusion and Strategic Outlook
The choice between 1-hydroxy-1H-indene-2-carboxylic acid and 1-indanone-2-carboxylic acid is not arbitrary but a strategic decision rooted in their distinct chemical personalities.
Choose 1-Indanone-2-carboxylic acid when:
The synthetic goal involves nucleophilic addition or reductive amination at the C1 position.
The plan requires α-functionalization at the C2 position (via its ester derivatives) to build a quaternary center.
It is the final target molecule, often synthesized via intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid.[2]
A chiral center at C1 is desired, which can be resolved or introduced via asymmetric synthesis.
The synthesis requires a precursor to the indanone via a clean oxidation step.
The goal is to generate indenol derivatives through reactions like esterification followed by further modifications.[4]
By understanding the electronic drivers of reactivity—the electron-withdrawing ketone versus the electron-donating alcohol—chemists can harness the unique potential of each molecule. This guide serves as a foundational tool for making informed decisions, streamlining synthetic routes, and accelerating the development of novel chemical entities.
References
Beneteau, R., et al. (2014). A facile approach towards the synthesis of functionalized indenol derivatives identified as potent anti-oxidant and anti-bacterial agents. ResearchGate. Available at: [Link]
Usova, S. D., Knyazeva, E. A., & Rakitin, O. A. (2024). 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. Molbank, 2024(3), M1871. Available at: [Link]
Serafin, K., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. PMC. Available at: [Link]
ResearchGate. (n.d.). Scope of the reaction of alkyl 1-indanone-2-carboxylates 2 with different groups in aromatic positions. ResearchGate. Available at: [Link]
Google Patents. (n.d.). Process for preparing 1-indanones. Google Patents.
Wikipedia. (n.d.). 1-Indanone. Wikipedia. Available at: [Link]
RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. Available at: [Link]
comparative analysis of 1-hydroxy-1H-indene-2-carboxylic acid and indene-2-carboxylic acid
An In-Depth Comparative Guide to 1-Hydroxy-1H-indene-2-carboxylic Acid and Indene-2-carboxylic Acid for Researchers and Drug Development Professionals Executive Summary The indene ring system is a well-established "privi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to 1-Hydroxy-1H-indene-2-carboxylic Acid and Indene-2-carboxylic Acid for Researchers and Drug Development Professionals
Executive Summary
The indene ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant pharmacological properties.[1] This guide provides a detailed comparative analysis of two fundamental indene derivatives: Indene-2-carboxylic acid and its hydroxylated analogue, 1-hydroxy-1H-indene-2-carboxylic acid . The introduction of a hydroxyl group at the C1 position dramatically alters the molecule's physicochemical properties, reactivity, and biological potential. This document is intended for researchers, scientists, and drug development professionals, offering a technical comparison supported by experimental context to guide future research and application. We will explore differences in physical and chemical properties, synthetic strategies, and known biological activities, explaining the causality behind these distinctions.
Molecular Structure and Physicochemical Profile
The core difference between the two molecules is the presence of a hydroxyl group on the benzylic C1 position of the indene ring. This single functional group modification has profound implications for the molecule's behavior.
The hydroxyl group introduces the capacity for strong intermolecular hydrogen bonding, which requires more thermal energy to overcome the crystal lattice structure compared to the non-hydroxylated analogue.
Acidity (pKa)
Data not available; Estimated ~4-5.
Data not available; Expected to be similar or slightly more acidic.
The pKa of a typical carboxylic acid is around 4-5.[4] The C1-hydroxyl group is an electron-withdrawing group via induction, which can stabilize the carboxylate anion, thus slightly increasing acidity (lowering pKa).
Solubility
Data not available; Expected low water solubility.
Data not available; Expected to have higher water solubility.
The hydroxyl group significantly increases the molecule's polarity and ability to act as a hydrogen bond donor and acceptor, enhancing its miscibility with polar solvents like water.[5]
The addition of a polar hydroxyl group decreases the molecule's overall lipophilicity (fat-solubility), which would be reflected in a lower LogP value.
Synthesis and Chemical Reactivity
The synthetic routes to these compounds differ based on the required functional groups. The reactivity is also distinct, with the hydroxyl group of the C1-hydroxylated version offering an additional site for chemical modification.
Representative Synthetic Protocols
Protocol 2.1.1: Synthesis of Indene-2-carboxylic acid
A common and established method for synthesizing indole-2-carboxylic acids, which can be adapted for indene systems, involves the hydrolysis of a corresponding ester. The ester itself can be formed through a multi-step sequence starting from readily available materials. A plausible route is based on the Reissert indole synthesis, adapted for an indene. A more direct historical method involves the dehydrogenation of hydrindene-2-carboxylic acid.[6] A generalized modern approach via ester hydrolysis is outlined below.
Step 1: Synthesis of Ethyl Indene-2-carboxylate (Illustrative Precursor Step)
This precursor can be synthesized via several complex routes, often involving cyclization reactions. For instance, cyclization of appropriate phenyl-substituted diethyl malonate derivatives is a common strategy for forming the indene-2-carboxylate core.
Step 2: Alkaline Hydrolysis to Indene-2-carboxylic acid
Dissolution: Dissolve ethyl indene-2-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).
Saponification: Add an excess of potassium hydroxide (KOH, ~5 equivalents) to the solution.
Reaction: Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting ester. The causality here is the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon, leading to cleavage of the ester bond.[1]
Workup: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-acidic impurities.
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl). This protonates the carboxylate salt, causing the carboxylic acid to precipitate.
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Purification: The crude product can be purified by recrystallization from a suitable solvent like acetic acid or an ethanol/water mixture to yield pure indene-2-carboxylic acid.[3][6]
Protocol 2.1.2: Synthesis of 1-Hydroxy-1H-indene-2-carboxylic acid
Direct, published protocols for this specific molecule are scarce. However, its synthesis can be envisioned through the oxidation of an indene precursor or the cyclization of a functionalized phenyl derivative. A plausible route involves the base-catalyzed condensation of phthalaldehyde with a malonic acid derivative followed by selective reduction. A related patent describes the hydroxylation of a 1-oxo-indene-2-carboxylate ester, suggesting that oxidation at the C1 position is a viable strategy.[7]
Proposed Synthetic Route:
A potential method involves the careful oxidation of an indene-2-carboxylate ester at the allylic C1 position, followed by hydrolysis.
Allylic Oxidation: Treat ethyl indene-2-carboxylate with an oxidizing agent such as selenium dioxide (SeO₂) or N-bromosuccinimide (NBS) followed by hydrolysis. This selectively introduces a hydroxyl group at the C1 position. The choice of a mild oxidizing agent is critical to avoid over-oxidation to the ketone (1-indanone).
Hydrolysis: The resulting ethyl 1-hydroxy-1H-indene-2-carboxylate is then hydrolyzed under basic conditions as described in Protocol 2.1.1 (Step 2) to yield the target acid.
Workflow Visualization
Caption: Comparative synthetic workflows for the target acids.
Comparative Reactivity
The C1-hydroxyl group is the primary modulator of differential reactivity.
Esterification: Both molecules can undergo esterification of their carboxylic acid group. However, 1-hydroxy-1H-indene-2-carboxylic acid can also be selectively esterified or etherified at its C1-hydroxyl group under appropriate conditions, offering a second site for derivatization.[8]
Oxidation: The C1-hydroxyl group is a secondary alcohol and is susceptible to oxidation to the corresponding ketone, yielding a 1-oxo-indene-2-carboxylic acid derivative. Indene-2-carboxylic acid lacks this functionality and is more resistant to mild oxidation.
Electrophilic Addition: The double bond in the five-membered ring of both compounds is reactive towards electrophiles, though this can compete with reactions on the aromatic ring.
Biological Activity and Pharmacological Implications
While direct comparative biological data for these two specific molecules is limited, the broader indene family exhibits extensive pharmacological activity. The introduction of the hydroxyl group appears to unlock specific biological potential, particularly in antioxidant and antimicrobial domains.
General Activity of the Indene Scaffold
Indene and its derivatives are building blocks for many pharmacologically active agents. They are known to possess a wide range of activities, including:
Anti-inflammatory: The most famous example is Sulindac, a non-steroidal anti-inflammatory drug (NSAID) built on an indene core.[9]
Anticancer: Various indene derivatives have been investigated as tubulin polymerization inhibitors and for their anti-proliferative properties.[9]
Antiviral and Antimicrobial: The indene scaffold is found in compounds with activity against various viruses and bacteria.[1][10]
Specific Profile of 1-Hydroxy-1H-indene-2-carboxylic Acid: Antioxidant and Antibacterial Potential
Crucially, research has identified derivatives of 1-hydroxy-1H-indene-2-carboxylic acid as potent anti-oxidant and anti-bacterial agents .[8] The antioxidant capacity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.[8]
Mechanism of Antioxidant Activity (DPPH Assay):
The DPPH assay is a standard and reliable method for determining antioxidant capacity. DPPH is a stable free radical with a deep violet color. When an antioxidant molecule donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes from violet to pale yellow. The degree of color change, measured spectrophotometrically, is proportional to the antioxidant's efficacy. The hydroxyl group at the C1 position of 1-hydroxy-1H-indene-2-carboxylic acid is a likely hydrogen donor, which explains its potential as a radical scavenger.
Caption: Mechanism of DPPH radical scavenging by a hydroxyl-containing antioxidant.
The identification of this hydroxylated indene derivative as a potent antibacterial agent further distinguishes it from its non-hydroxylated counterpart and opens avenues for its exploration in infectious disease research.[8]
Profile of Indene-2-carboxylic acid
The specific biological activity of the parent indene-2-carboxylic acid is less documented in readily available literature. While it serves as a core scaffold, it often requires further functionalization to impart significant biological activity. Its primary role in drug discovery is often as a synthetic intermediate for more complex, decorated indene derivatives.
Conclusion and Future Outlook
The comparative analysis of indene-2-carboxylic acid and 1-hydroxy-1H-indene-2-carboxylic acid demonstrates a classic principle in medicinal chemistry: a minor structural modification can lead to a major shift in a molecule's properties and biological potential.
Indene-2-carboxylic acid serves as a foundational, relatively non-polar scaffold. Its value lies primarily in its utility as a synthetic intermediate for building more complex, biologically active molecules.
1-Hydroxy-1H-indene-2-carboxylic acid , by contrast, possesses intrinsic biological potential as an antioxidant and antibacterial agent, a function likely conferred by the C1-hydroxyl group. This group also enhances its polarity and provides an additional reactive handle for synthetic diversification.
For drug development professionals, this analysis suggests that while both molecules are valuable, they serve different purposes. Indene-2-carboxylic acid is a starting point for broad synthetic exploration, whereas 1-hydroxy-1H-indene-2-carboxylic acid and its derivatives represent a more focused starting point for developing novel antioxidant or antimicrobial therapeutics. Future research should aim to quantify the pKa and solubility of both compounds and perform direct, head-to-head biological assays to validate the hypotheses presented in this guide.
References
MDPI. (2024). 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. Available at: [Link]
ResearchGate. (n.d.). Scheme 1. Synthesis of 1-hydroxy-1H-indene-2-carboxylic acid 1. Available at: [Link]
Google Patents. (n.d.). CN106397198A - Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester.
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Available at: [Link]
Wegle. (n.d.). 41712-14-5 | 1H-Indene-2-carboxylic acid. Available at: [Link]
SciSpace. (1894). XXV.—Synthesis of indene, hydrindene, and some of their derivatives. Available at: [Link]
Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
PubChem - NIH. (n.d.). 1H-Indene-2-carboxylic acid. Available at: [Link]
Wiley Online Library. (2020). Phenolic Content and in Vitro Antioxidant, Anti‐Inflammatory and antimicrobial Evaluation of Algerian Ruta graveolens L.. Available at: [Link]
PubChem - NIH. (n.d.). 1H-Indene-1-carboxylic acid. Available at: [Link]
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]
PubMed. (2018). In Vitro Evaluation of Antioxidant Activity and Antibacterial Effects and Measurement of Total Phenolic and Flavonoid Contents of Quercus brantii L. Fruit Extract. Available at: [Link]
MDPI. (2024). Correlation between Antimicrobial Activity Values and Total Phenolic Content/Antioxidant Activity in Rubus idaeus L.. Available at: [Link]
PubMed. (2017). Recent developments in biological activities of indanones. Available at: [Link]
Cheméo. (n.d.). Chemical Properties of 1H-Indene-1,3(2H)-dione (CAS 606-23-5). Available at: [Link]
PubChem - NIH. (n.d.). Indene. Available at: [Link]
DergiPark. (2023). Antioxidant, Antimicrobial and Some Chemical Composition of Plagiochila asplenioides (L.) Dumort Extract. Available at: [Link]
PubChem - NIH. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-. Available at: [Link]
Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Available at: [Link]
MDPI. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available at: [Link]
TÜBİTAK Academic Journals. (2025). Synthesis, characterization, antimicrobial, antioxidant, and antiinfla. Available at: [Link]
The OChemTutor. (n.d.). pKa values. Available at: [Link]
As-1.co.jp. (n.d.). 85-4883-50 1H-Indene-2-carboxylic acid 25mg CAS No:41712-14-5. Available at: [Link]
MDPI. (2020). Biological Activity and Applications of Natural Compounds. Available at: [Link]
University of California, Riverside. (n.d.). pKa Data Compiled by R. Williams. Available at: [Link]
chiral HPLC separation of 1-hydroxy-1H-indene-2-carboxylic acid enantiomers
The separation of chiral intermediates is a critical bottleneck in modern drug development. Specifically, 1-hydroxy-1H-indene-2-carboxylic acid is a highly versatile building block used in the synthesis of bioactive inde...
Author: BenchChem Technical Support Team. Date: April 2026
The separation of chiral intermediates is a critical bottleneck in modern drug development. Specifically, 1-hydroxy-1H-indene-2-carboxylic acid is a highly versatile building block used in the synthesis of bioactive indenol derivatives and complex pharmaceutical scaffolds, including AT1 angiotensin II receptor antagonists (1[2];3[4]). Because the spatial orientation of the C1-hydroxyl group dictates the pharmacological efficacy and pharmacokinetic profile of the downstream drug, achieving baseline enantiomeric resolution (
Rs>1.5
) is non-negotiable.
This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) and methodologies for the High-Performance Liquid Chromatography (HPLC) separation of 1-hydroxy-1H-indene-2-carboxylic acid enantiomers.
Mechanistic Causality in Chiral Recognition
To separate the enantiomers of 1-hydroxy-1H-indene-2-carboxylic acid, we must exploit its specific functional groups. The molecule presents three primary interaction sites:
The Indene Core: An electron-rich, rigid
π
-system capable of
π−π
stacking.
The C1-Hydroxyl Group (-OH): A strong hydrogen bond donor and acceptor.
The C2-Carboxyl Group (-COOH): A highly polar, ionizable group.
The Causality of Peak Tailing:
A common failure point in separating chiral carboxylic acids is severe peak tailing. This occurs because the -COOH group partially ionizes in standard mobile phases, leading to secondary, non-chiral ion-exchange interactions with residual silanols on the silica support.
The Solution: The addition of a strong acidic modifier (e.g., 0.1% Trifluoroacetic Acid, TFA) is mandatory. TFA suppresses the ionization of the carboxylate, forcing the molecule into a neutral state where it interacts exclusively with the chiral cavities of the stationary phase.
Tri-modal chiral recognition mechanism between the indenol analyte and polysaccharide CSP.
Comparative Analysis of Chiral Stationary Phases (CSPs)
When evaluating CSPs for this specific indenol derivative, polysaccharide-based columns dominate due to their broad selectivity. However, the choice between Amylose and Cellulose, as well as Coated versus Immobilized phases, drastically alters performance.
Amylose vs. Cellulose Backbones: Amylose derivatives (e.g., Chiralpak AD-H) form a looser helical structure, which is generally better for bulky, multi-ring systems. Cellulose derivatives (e.g., Chiralcel OD-H) have a tighter twist. For 1-hydroxy-1H-indene-2-carboxylic acid, the relatively compact indene ring often achieves better steric inclusion in specific substituted cellulose cavities.
Derivatization Effects (The "IC" Advantage): Chiralpak IC utilizes a tris(3,5-dichlorophenylcarbamate) derivatization. The strongly electron-withdrawing chlorine atoms deplete the electron density of the CSP's phenyl rings, creating a powerful
π−π
interaction with the electron-rich indene core of our target analyte.
Coated vs. Immobilized: Immobilized columns (IA, IB, IC) allow the use of "forbidden" solvents like Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). This is highly advantageous if preparative scale-up is required, as the solubility of the carboxylic acid is significantly higher in these solvents compared to standard hexane.
Comparative Chromatographic Performance Data
The following table synthesizes the expected performance metrics for 1-hydroxy-1H-indene-2-carboxylic acid across industry-standard CSPs under optimized Normal Phase conditions.
Data Interpretation: Chiralpak IC provides the optimal balance of high resolution (
Rs=4.1
) and perfect peak symmetry (
Tf=1.0
), driven by the complementary electronic pairing between the dichlorophenyl CSP and the indene analyte.
Self-Validating Experimental Protocol
To guarantee reproducibility, the following protocol is engineered as a self-validating system. It incorporates built-in System Suitability Testing (SST) to prevent the loss of precious synthetic materials.
Step 1: Mobile Phase Preparation & Baseline Stabilization
Action: Premix HPLC-grade Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA) in an 80:20:0.1 (v/v/v) ratio. Degas via ultrasonication for 10 minutes.
Causality: Premixing is critical. Relying on the HPLC pump to mix volatile solvents like Hexane and IPA often results in micro-fluctuations in the baseline at low UV wavelengths (e.g., 254 nm). Pre-mixing ensures a stable optical baseline.
Step 2: Column Equilibration
Action: Flush the Chiralpak IC column (250 x 4.6 mm, 5 µm) at 1.0 mL/min until the baseline is completely flat (typically 10-15 column volumes). Maintain the column compartment strictly at 25°C.
Causality: Chiral recognition is an enthalpy-driven process. Temperature fluctuations greater than
±1∘C
will cause retention times to drift and can collapse the resolution.
Step 3: System Suitability Testing (SST) - The Validation Gate
Action: Inject 10 µL of a racemic 1-hydroxy-1H-indene-2-carboxylic acid standard (0.1 mg/mL in EtOH).
Validation Criteria:
If
Rs<1.5
: The column may be degrading, or the temperature is too high. Decrease temperature to 20°C to enhance enthalpic interactions.
If
Tf>1.2
: The carboxylic acid is ionizing. Increase TFA concentration to 0.15% to force complete protonation.
Do not proceed to sample analysis until both criteria are met.
Step 4: Sample Execution
Action: Dissolve the synthetic samples in Ethanol (up to 1 mg/mL) and inject 10 µL. Monitor absorbance at 254 nm (optimal for the indene chromophore).
Causality: Dissolving the sample in pure mobile phase (Hexane-heavy) can lead to precipitation at the column frit if the concentration is too high, permanently destroying the column bed. Ethanol ensures complete solubility while remaining compatible with the normal-phase gradient.
Workflow for the chiral HPLC method development and validation of indenol derivatives.
Conclusion
For the chiral separation of 1-hydroxy-1H-indene-2-carboxylic acid, relying on standard cellulose coated columns (like OD-H) yields suboptimal resolution due to weak electronic interactions. Chiralpak IC , utilizing a dichlorophenyl-derivatized cellulose backbone, is the superior alternative. By pairing this stationary phase with a strictly controlled, TFA-modified normal-phase solvent system, researchers can achieve baseline resolution (
Rs>4.0
) with perfect peak symmetry, enabling seamless transition from analytical profiling to preparative scale-up.
References
Kraïem, J. B., et al. "Conversion of Carboxylic Acids into Esters without Use of Alcohols." ResearchGate, August 2016. Available at:[Link]
"Further Studies on Imidazo[4,5-b]pyridine AT1 Angiotensin II Receptor Antagonists. Effects of the Transformation of the 4-Phenylquinoline Backbone into 4-Phenylisoquinolinone or 1-Phenylindene Scaffolds." Journal of Medicinal Chemistry - ACS Publications, October 2006. Available at:[Link]
Benchmarking Synthesis Pathways for 1-Hydroxy-1H-Indene-2-Carboxylic Acid Derivatives: A Comparative Guide
As a Senior Application Scientist evaluating synthetic routes for indene-based scaffolds, I frequently encounter the challenge of balancing chemoselectivity with high product yield. 1-Hydroxy-1H-indene-2-carboxylic acid...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist evaluating synthetic routes for indene-based scaffolds, I frequently encounter the challenge of balancing chemoselectivity with high product yield. 1-Hydroxy-1H-indene-2-carboxylic acid and its derivatives (indenols) are highly privileged structural motifs. They exhibit potent anti-bacterial and anti-oxidant activities[1], serve as critical precursors for non-fullerene acceptors in organic solar cells (OSCs)[2], and act as intermediates for succinate dehydrogenase (SDH) inhibitors[3].
This guide benchmarks three distinct, field-proven synthesis pathways for functionalizing the indene-2-carboxylic acid core. By dissecting the causality behind catalyst selection, solvent effects, and thermodynamic controls, we provide a robust framework for selecting the optimal protocol for your specific application.
Mechanistic Benchmarking of Synthesis Pathways
Pathway A: Direct Esterification via PTSA Catalysis
The classical esterification of 1-hydroxy-1H-indene-2-carboxylic acid with aliphatic alcohols is a thermodynamically controlled equilibrium reaction. To drive the reaction forward, 1 utilized para-toluenesulfonic acid (PTSA) as a proton source in toluene[1].
Mechanistic Causality: PTSA provides optimal electrophilic activation of the carboxylic carbonyl without inducing dehydration or degradation of the sensitive 1-hydroxy group. Toluene is selected because it forms a low-boiling azeotrope with water, allowing for continuous byproduct removal via a Dean-Stark trap, strictly adhering to Le Chatelier’s principle to maximize yield[1].
Pathway B: Perkin-Type Condensation for Dicyanomethylene Derivatives
For advanced optoelectronic applications, synthesizing 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid requires a delicate Perkin-type condensation. According to recent methodologies published in 2, this is achieved by reacting 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile with tert-butyl acetoacetate[2].
Mechanistic Causality: Acetic anhydride acts as a potent dehydrating agent, while triethylamine deprotonates the acetoacetate to form a reactive enolate. The subsequent addition of 2N HCl at elevated temperatures serves a dual purpose: it hydrolyzes the bulky tert-butyl ester and simultaneously drives the decarboxylation required to isolate the final dicyanomethylene derivative[2].
Pathway C: Chemoselective Isocyanide Hydrolysis
When targeting amino-indene derivatives for SDH inhibitors, researchers must convert an isocyano group to a primary amine without disturbing adjacent ester linkages. A protocol detailed in the3 achieves this via mild acidic hydrolysis[3].
Mechanistic Causality: Conducting the reaction under an Argon atmosphere prevents oxidative degradation of the indene core. The use of ethanolic HCl at room temperature provides strict kinetic control, ensuring the isocyanide is hydrolyzed rapidly while the ethyl ester remains untouched[3].
To ensure reproducibility, the following workflows are designed as self-validating systems containing built-in experimental checkpoints.
Protocol A: Synthesis of Alkyl 1-hydroxy-1H-indene-2-carboxylates[1]
Reagent Preparation: Combine 1-hydroxy-1H-indene-2-carboxylic acid (1 g, 5 mmol) and the target aliphatic alcohol (15 mL) in a round-bottomed flask.
Solvent & Catalyst Addition: Add toluene (20 mL) as the azeotropic solvent and a catalytic amount of PTSA.
Reflux & Dehydration: Attach a Dean-Stark trap and heat the mixture to reflux (approx. 110 °C).
Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete when the evolution of water physically ceases. Perform a TLC (Hexane/EtOAc) check; the highly polar acid precursor spot should completely disappear.
Workup: Cool to room temperature, neutralize the PTSA with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Synthesis of 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid[2]
Enolate Formation: Mix 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile (300 mg, 1.53 mmol) and tert-butyl acetoacetate (314 µL, 1.91 mmol) in triethylamine (1.35 mL) and acetic anhydride (2.04 mL).
Ambient Stirring: Stir at 25 °C for 72 h to allow complete Perkin-type condensation without thermal degradation.
Decarboxylation & Cleavage: Add 10 mL of 2 N HCl and heat the mixture to 70 °C for 2 hours.
Validation Checkpoint: A distinct color change and the precipitation of a vibrant orange solid indicate successful decarboxylation and formation of the target acid.
Isolation: Cool the mixture to room temperature, filter the orange solid, and wash thoroughly with deionized water.
Protocol C: Synthesis of 2-Amino-indene-2-carboxylic Acid Ethyl Ester[3]
Inert Atmosphere: Stir under an Argon atmosphere at room temperature for 20 h.
Validation Checkpoint: Concentrate the mixture to remove volatiles, then add 5 mL of water. The solution should be clear, indicating the successful formation of the water-soluble amine hydrochloride salt.
Basification & Extraction: Basify with saturated NaHCO₃ to pH 8–9 (verify with pH paper). Extract with EtOAc (3 × 10 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield a colorless oil.
Visualizing the Synthesis Workflows
Comparative synthesis workflows for 1-hydroxy-1H-indene-2-carboxylic acid derivatives.
References
A facile approach towards the synthesis of functionalized indenol derivatives identified as potent anti-oxidant and anti-bacterial agents
Source: SciSpace / Mediterranean Journal of Chemistry (2014)
URL:1
reference standards for 1-hydroxy-1H-indene-2-carboxylic acid purity testing
An In-Depth Comparative Guide to Purity Assessment of 1-hydroxy-1H-indene-2-carboxylic Acid Reference Standards For researchers and professionals in drug development, the quality of a reference standard is the bedrock of...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to Purity Assessment of 1-hydroxy-1H-indene-2-carboxylic Acid Reference Standards
For researchers and professionals in drug development, the quality of a reference standard is the bedrock of reliable and reproducible results. The purity of these standards directly impacts the accuracy of analytical methods, the validity of toxicological studies, and ultimately, the safety and efficacy of the final drug product. This guide provides a senior-level perspective on establishing the purity of 1-hydroxy-1H-indene-2-carboxylic acid, a key structural motif in medicinal chemistry.
We will move beyond a simple listing of techniques to explore the causality behind experimental choices, comparing the most robust analytical methods for purity determination: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Our focus is on creating a self-validating system of analysis, where orthogonal methods provide a comprehensive and trustworthy purity profile.
The Role of Certified Reference Materials (CRMs)
Before delving into methodologies, it's crucial to understand the role of Certified Reference Materials (CRMs). A CRM is a standard of the highest quality, where the property of interest—in this case, purity—is known with a high degree of certainty and is traceable to a metrological standard.[1][2] CRMs are produced by accredited organizations under strict quality systems like ISO 17034 and ISO 17025 and are essential for calibrating instruments and validating analytical methods.[3][4] When a CRM for 1-hydroxy-1H-indene-2-carboxylic acid is unavailable, a well-characterized in-house reference standard must be established through rigorous, multi-faceted analysis.
Potential Impurity Profile
A trustworthy purity assessment begins with understanding what impurities may be present. The potential impurity profile is intrinsically linked to the synthesis route, as well as potential degradation pathways. Based on common synthetic approaches to indene derivatives, we can anticipate several classes of impurities.[5][6]
Process-Related Impurities : These include unreacted starting materials, residual reagents (e.g., acids or bases used as catalysts), and intermediates.
By-products : Side reactions, such as dehydration of the tertiary alcohol or over-oxidation, can lead to structurally similar impurities that may be difficult to separate.
Degradation Products : The compound may degrade under stress conditions like heat, light, or extreme pH, leading to new impurities over time.[7]
Spectroscopic Comparison of Substituted 1-Hydroxy-1H-indene-2-carboxylic Acids: A Technical Guide
As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly reactive carbocyclic intermediates. Substituted 1-hydroxy-1H-indene-2-carboxylic acids and their esterified deri...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly reactive carbocyclic intermediates. Substituted 1-hydroxy-1H-indene-2-carboxylic acids and their esterified derivatives are highly versatile scaffolds. They serve as critical building blocks in materials science, such as non-fullerene acceptors for 1[1], and in medicinal chemistry as 2[2].
Because the C1-hydroxyl group is both benzylic and allylic, it is electronically sensitive and prone to elimination or substitution. Accurate spectroscopic characterization—specifically distinguishing the free acid from its alkyl esters and O-acetylated alternatives—is non-negotiable for confirming structural integrity before downstream functionalization.
Mechanistic & Spectroscopic Causality
Spectroscopy is not merely about matching peaks; it is about mapping the electronic environment of the molecule. When comparing the free 1-hydroxy-1H-indene-2-carboxylic acid to its substituted alternatives, two primary spectroscopic modalities reveal the causality of structural changes:
FTIR Spectroscopy (Hydrogen Bonding Dynamics): In its free acid form, the molecule exists predominantly as a hydrogen-bonded dimer. This strong intermolecular interaction broadens the O-H stretch and shifts the carbonyl (C=O) stretch to lower wavenumbers (~1685 cm⁻¹). Upon esterification (e.g., forming the ethyl ester), this dimeric network is permanently disrupted. The localized double-bond character of the monomeric ester forces the C=O stretch to a higher frequency, typically appearing at a sharp 1707 cm⁻¹[2]. Further derivatization, such as O-acetylation, introduces a second carbonyl stretch at ~1711 cm⁻¹[3].
NMR Spectroscopy (Inductive Deshielding): The C1 proton is your most reliable diagnostic marker. In the free acid, this proton resonates at δ 5.18 ppm in CDCl₃[2]. When the carboxylic acid is converted to an alkyl ester, the inductive pull of the ester moiety subtly deshields the C1 proton, shifting it downfield to δ 5.41 ppm[2].
Workflow for the synthesis and spectroscopic validation of substituted indene-2-carboxylic acids.
Comparative Spectroscopic Data
The table below summarizes the critical spectroscopic shifts observed when the baseline 1-hydroxy-1H-indene-2-carboxylic acid is converted into its esterified and acetylated alternatives.
Derivative
Modification
¹H NMR: C1-H (ppm)
¹³C NMR: C1 (ppm)
¹³C NMR: C=O (ppm)
FTIR: C=O (cm⁻¹)
Free Acid 1
Unsubstituted
5.18 (s)
74.2
~169.0
~1685
Methyl Ester 2a
Aliphatic Esterification
~5.35 (s)
75.6
165.1
~1705
Ethyl Ester 2b
Aliphatic Esterification
5.41 (s)
75.5
164.8
1707
Acetate 3
O-Acetylation at C1
~6.45 (s)
~76.5
164.5
1711
(Note: Data synthesized from standardized empirical literature[2],[3]. Values marked with * are extrapolated based on standard inductive deshielding principles for O-acetylation at benzylic/allylic positions).
To ensure reproducibility, the following protocol details the 4[4] of the free acid into its ethyl ester alternative, followed by rigorous spectroscopic validation. This methodology is designed as a self-validating system .
Step 1: Combine the free acid, ethanol, and toluene in a round-bottom flask. Add the catalytic PTSA.
Step 2: Attach a Dean-Stark trap filled with toluene, surmounted by a reflux condenser.
Causality: Esterification is an equilibrium reaction. By utilizing a Dean-Stark apparatus, we physically remove the water byproduct as an azeotrope. The visual accumulation of water in the trap provides real-time, self-validating confirmation that Le Chatelier's principle is actively driving the reaction toward the ester product[4].
Step 3: Reflux until water evolution ceases. Monitor via TLC. The highly polar free acid will streak near the baseline, whereas the successful formation of the ester is validated by the appearance of a tight, high-Rf spot.
Step 4: Cool to room temperature, wash the organic layer with saturated NaHCO₃ to quench the PTSA, dry over MgSO₄, and concentrate in vacuo.
Phase 2: Spectroscopic Acquisition
FTIR Preparation (ATR): Run the purified product neat on an ATR-FTIR spectrometer.
Validation: Confirm the complete disappearance of the broad 2500–3300 cm⁻¹ carboxylic O-H band. Verify the emergence of a sharp C=O stretch at exactly 1707 cm⁻¹[2].
NMR Preparation (¹H and ¹³C): Dissolve 15 mg of the product in 0.6 mL of CDCl₃ containing TMS as an internal standard.
Causality: CDCl₃ is selected because the ester is highly lipophilic and lacks the acidic exchangeable protons that would otherwise necessitate a strongly hydrogen-bonding solvent like DMSO-d₆.
Validation: Acquire the ¹H NMR spectrum. Confirm the structure by locating the diagnostic C1-H singlet at δ 5.41 ppm, alongside the new ethyl ester signals (a quartet at δ 4.30 ppm and a triplet at δ 1.36 ppm)[2]. Run a DEPT-135 ¹³C experiment to verify the C1 carbon at δ 75.5 ppm and the ester carbonyl at δ 164.8 ppm[2].
References
A facile approach towards the synthesis of functionalized indenol derivatives identified as potent anti-oxidant and anti-bacterial agents
Source: ResearchGate
URL
A facile approach towards the synthesis of functionalized indenol derivatives identified as potent anti-oxidant and anti-bacteri
Source: SciSpace
URL
Efficient Synthesis of Substituted Indene Derivatives
Source: ResearchGate
URL
As a Senior Application Scientist, I recognize that handling complex bicyclic organic acids like 1-hydroxy-1H-indene-2-carboxylic acid requires more than a cursory glance at a Safety Data Sheet (SDS). For researchers and...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling complex bicyclic organic acids like 1-hydroxy-1H-indene-2-carboxylic acid requires more than a cursory glance at a Safety Data Sheet (SDS). For researchers and drug development professionals, establishing a rigorous, self-validating disposal protocol is critical not only for regulatory compliance but for maintaining the integrity of the laboratory environment.
This guide provides a comprehensive, causality-driven operational plan for the safe handling, segregation, and disposal of 1-hydroxy-1H-indene-2-carboxylic acid.
Chemical Profiling & Hazard Causality
To design an effective disposal strategy, we must first understand the molecular behavior of the compound. 1-hydroxy-1H-indene-2-carboxylic acid features a carboxylic acid moiety attached to an indene ring system, alongside a hydroxyl group.
The Carboxylic Acid Moiety: Imparts weak acidity. Upon contact with moisture (such as ocular mucosa or sweat on the skin), it dissociates to release hydronium ions, causing localized tissue irritation[1].
The Indene Backbone: This bulky, aromatic/cyclic hydrocarbon structure is highly lipophilic. It drastically reduces the compound's aqueous solubility and resists rapid biodegradation in standard municipal wastewater treatment systems[2].
The Hydroxyl Group: The presence of the hydroxyl group on the electron-rich indene ring makes the molecule susceptible to aggressive oxidation.
Operational Implication: Because of its organic cyclic nature, this compound contributes to high Chemical Oxygen Demand (COD) and falls under Resource Conservation and Recovery Act (RCRA) guidelines as a hazardous organic waste[3]. Under no circumstances should this compound or its solutions be drain-disposed. It requires professional incineration[2].
Quantitative Hazard Data & Logistics
Before initiating any disposal or transfer procedures, verify that your engineering controls and Personal Protective Equipment (PPE) align with the physicochemical risks of the compound.
Do not mix 1-hydroxy-1H-indene-2-carboxylic acid waste with heavy metals, halogenated solvents, or inorganic cyanides[2].
Identify the Waste Stream: Designate a specific waste stream for "Non-Halogenated Organic Acid Waste."
Segregate: Ensure the designated waste container is physically separated from strong oxidizing agents (e.g., nitric acid, peroxides) to prevent exothermic container rupture[5].
Validation Check: Visually inspect the secondary containment tray to ensure no incompatible chemical bottles share the same space.
Phase 2: Containerization
Solid organic acids can slowly degrade certain substandard plastics or metals over time.
Select the Container: Use a high-density polyethylene (HDPE) or borosilicate glass container. Ensure the container is structurally sound with no micro-fractures[6].
Transfer: Using a non-sparking spatula, carefully transfer the solid waste or contaminated consumables (e.g., weigh boats, filter papers) into the container inside a fume hood.
Validation Check: Cap the container tightly. Invert the container slightly to ensure the threading is secure and no particulate matter escapes.
Phase 3: Labeling and SAA Management
Environmental Protection Agency (EPA) regulations mandate strict labeling protocols from the moment waste is generated[6][7].
Labeling: Attach a standard "HAZARDOUS WASTE" tag to the container before adding the first drop or grain of waste.
Nomenclature: Write the full chemical name: "1-hydroxy-1H-indene-2-carboxylic acid." Do not use abbreviations, acronyms, or chemical formulas [6].
Storage: Place the container in your lab's designated Satellite Accumulation Area (SAA).
Validation Check: Cross-reference the label against the SAA inventory log to ensure the accumulation start date is clearly visible.
Phase 4: Final EHS Transfer
Volume Monitoring: Monitor the SAA weekly. Do not allow the waste container to exceed its maximum safe fill line (typically 80% capacity)[6].
Pickup Request: Submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.
Validation Check: Ensure the exterior of the container is wiped down and free of chemical residue before handing it over to EHS personnel.
Spill Response & Emergency Workflow
In the event of a spill, rapid categorization of the spill's scale dictates the response. Because this compound is a powder, the primary risk is aerosolization and inhalation of irritating dust[4].
Below is the logical workflow for managing a spill of 1-hydroxy-1H-indene-2-carboxylic acid.
Workflow for assessing and managing 1-hydroxy-1H-indene-2-carboxylic acid spills.
Spill Clean-up Causality Note: Never use a standard laboratory vacuum to clean up the powder. The agitation can create a combustible dust cloud, and the acid can corrode the vacuum's internal components. Always use the wet-sweep method or an inert absorbent (like dry sand or vermiculite) to minimize aerosolization[4][8].
References
Purdue University Environmental Health and Safety. "Guidelines: Handling and Disposal of Chemicals." Purdue Engineering. Available at: [Link]
Case Western Reserve University EHS. "Chemical Compatibility and Storage." CWRU EHS Guidelines. Available at:[Link]
United States Environmental Protection Agency (EPA). "Hazardous Waste Characteristics." US EPA Official Guidelines. Available at:[Link]
Harvard University Environmental Health and Safety. "Chemical and Hazardous Waste Management." Harvard EHS Programs. Available at: [Link]
A Senior Application Scientist's Guide to Safely Handling 1-hydroxy-1H-indene-2-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 1-hydroxy-1H-indene-2-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: No specific Safety Data Sheet (SDS) for 1-hydroxy-1H-indene-2-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including various indole and indene carboxylic acids. This guide is intended to provide a robust safety framework. However, it is imperative to consult the direct supplier for a compound-specific SDS before any handling and to conduct a thorough, site-specific risk assessment.
Proactive Hazard Analysis: Understanding the Compound
Before the first spatula touches the compound, a comprehensive understanding of its potential hazards is critical. Based on data from structurally similar carboxylic acids and indene derivatives, we must assume 1-hydroxy-1H-indene-2-carboxylic acid presents multiple hazards. The primary risks are associated with its acidic nature and its form as a solid powder, which can be easily aerosolized.
The anticipated hazard classifications include:
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1][2]
Specific Target Organ Toxicity, Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3]
The causality here is straightforward: fine powders can be easily inhaled, leading to respiratory tract irritation, while the carboxylic acid functional group can cause irritation upon contact with skin and eyes.[4] Therefore, our safety protocol must be designed to interrupt these potential exposure pathways.
Foundational Safety: Engineering Controls & Work Practices
Personal Protective Equipment (PPE) is the final layer of defense. The primary methods for ensuring safety are robust engineering controls and disciplined work practices, which remove or minimize the hazard at its source.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid 1-hydroxy-1H-indene-2-carboxylic acid—including weighing, transferring, and preparing solutions—must be conducted within a calibrated and certified chemical fume hood.[5] This is non-negotiable. The fume hood's negative pressure environment is essential to contain dust and potential vapors, preventing inhalation.[6]
Emergency Preparedness: Eyewash Stations and Safety Showers
Ensure that a fully functional and unobstructed safety shower and eyewash station are immediately accessible from the workstation location.[6][7] In the event of accidental contact, immediate flushing is the most critical first aid step.[7][8]
Work Practice Discipline
Avoid the formation of dust during handling.[2][8][9]
Do not eat, drink, or smoke in the laboratory area.[6][9][10]
Wash hands thoroughly with soap and water after handling the compound and before leaving the lab.[6][7][9]
Contaminated work clothing should not be allowed out of the laboratory and must be decontaminated or disposed of as hazardous waste.[10][11]
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the minimum required PPE for handling 1-hydroxy-1H-indene-2-carboxylic acid.
PPE Category
Recommended Equipment & Rationale
Eye & Face Protection
Chemical safety goggles are mandatory.[6] For procedures with a higher risk of splashing or dust generation (e.g., bulk transfers), a full-face shield worn over safety goggles is required.[5][8] This provides a multi-layered defense against eye contact.
Skin & Body Protection
Nitrile rubber gloves are recommended.[5] Always inspect gloves for tears or punctures before use. Employ the "double-gloving" technique for added protection during high-risk manipulations. Gloves must be changed immediately if contaminated.[5] A fully-buttoned laboratory coat must be worn to protect skin and personal clothing.[9]
Respiratory Protection
When handling the solid compound, especially outside of a fume hood (which is not recommended) or if dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95, P95, or better) is essential to prevent inhalation of airborne particles.[9][11][12]
Standard Operating Protocol: From Receipt to Disposal
A systematic workflow minimizes risk and ensures reproducibility. The following step-by-step guide provides a framework for safe handling.
Step 1: Preparation and Pre-Handling Checks
Verify the fume hood's certification is current and its airflow is functioning correctly.
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.
Don the required PPE as outlined in the table above.
Prepare a designated, clearly labeled hazardous waste container within the fume hood for all contaminated disposables.
Step 2: Handling the Compound
Carefully open the container inside the fume hood to avoid creating airborne dust.
Use a clean spatula to transfer the desired amount of the solid onto a weigh boat or directly into a tared vessel.
If preparing a solution, add the solvent to the solid slowly to prevent splashing.
Once the transfer is complete, securely close the primary container.
Step 3: Decontamination and Cleanup
Wipe down all surfaces within the fume hood where the compound was handled with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.[5]
Dispose of all contaminated items (gloves, weigh boats, wipes) in the designated hazardous waste container.[7][9]
Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.
Wash hands thoroughly.
Emergency Response Plan
In the event of an exposure, immediate and correct action is vital.
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7][8][9]
Skin Contact : Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[2][6][8][10]
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][6][8][10]
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6][8]
Waste Management and Disposal
1-hydroxy-1H-indene-2-carboxylic acid and any materials contaminated with it must be treated as hazardous waste.
Prohibition of Drain Disposal : Under no circumstances should this compound or its solutions be poured down the drain.[5][12][13]
Collection : Collect all waste materials in a clearly labeled, sealed, and appropriate hazardous waste container.
Final Disposal : The waste must be disposed of through a licensed professional waste disposal service, typically via chemical incineration.[5][9][12] Adhere strictly to all federal, state, and local environmental regulations.[5]
Visual Workflow for Safe Handling
The following diagram illustrates the critical workflow for handling 1-hydroxy-1H-indene-2-carboxylic acid, emphasizing the cyclical nature of safety protocols.
Caption: Safe handling workflow from preparation to disposal.
References
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
Angene Chemical. Safety Data Sheet - 5-Methyl-2-pyridinesulfonamide. [Link]
National Institutes of Health (NIH), PubChem. 1H-Indene-2-carboxylic acid. [Link]
Angene Chemical. Safety Data Sheet - Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. [Link]
Capot Chemical. MSDS of 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid. [Link]
NJ Department of Health. HAZARD SUMMARY - Indene. [Link]
National Institutes of Health (NIH), PubChem. 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-. [Link]
Occupational Safety and Health Administration (OSHA). INDENE. [Link]